molecular formula C8H5ClN2O2 B167731 6-Chloroquinazoline-2,4(1H,3H)-dione CAS No. 1640-60-4

6-Chloroquinazoline-2,4(1H,3H)-dione

Cat. No.: B167731
CAS No.: 1640-60-4
M. Wt: 196.59 g/mol
InChI Key: IGWJEWGQUFOVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroquinazoline-2,4(1H,3H)-dione (CAS 1640-60-4) is a high-purity chemical building block based on the privileged quinazoline-dione scaffold, which is of significant interest in medicinal chemistry and drug discovery . The quinazoline core is a key structural component in over 150 naturally occurring alkaloids and is found in numerous FDA-approved pharmaceuticals, particularly in oncology where it serves as the primary pharmacophore for several targeted therapies . Researchers value this chlorinated derivative for its versatility in synthesizing novel compounds with diverse biological activities. The quinazoline-dione structure is recognized for its stability and relatively straightforward methods of preparation, making it a reliable intermediate for further chemical exploration . Modern, efficient synthetic routes have been developed for this class of molecules, including catalytic methods that utilize carbon dioxide, aligning with green chemistry principles . This product is offered for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWJEWGQUFOVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307724
Record name 6-Chloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1640-60-4
Record name 1640-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione (CAS: 1640-60-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document collates essential physicochemical data, detailed experimental protocols, and an exploration of its biological activities and potential mechanisms of action, with a focus on its emerging role in oncology.

Physicochemical Properties

This compound, a derivative of the quinazoline-dione scaffold, is a stable solid compound.[1] Its core structure is a key pharmacophore found in numerous FDA-approved pharmaceuticals, particularly targeted cancer therapies.[1]

PropertyValueReference
CAS Number 1640-60-4
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [2]
Appearance White to off-white solid
Melting Point >250 °C
Boiling Point 356.1±42.0 °C at 760 mmHg
Density 1.6±0.1 g/cm³
Solubility Soluble in DMSO

Spectroscopic Data

The structural integrity of this compound is confirmed by the following spectroscopic data:

Spectroscopy Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.41–11.38 (s, 1H), 11.48 (s, 1H), 7.81 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H) ppm
¹³C NMR (100 MHz, DMSO-d₆)δ 162.78, 150.22, 138.66, 135.90, 131.48, 126.42, 115.23, 114.11 ppm
IR (KBr) νmax/cm⁻¹: 3200, 3060, 2845, 1728, 1700, 1446, 1294, 832, 752, 502

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. A common and efficient method involves the reaction of 2-amino-5-chlorobenzonitrile with carbon dioxide.

Synthesis of this compound

A general and eco-friendly one-pot synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of the corresponding anthranilic acid derivative with potassium cyanate in water. The resulting urea derivative undergoes cyclization to yield the final product.

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2_Amino_5_chlorobenzonitrile 2-Amino-5-chlorobenzonitrile Reaction_Vessel Reaction in a suitable solvent (e.g., DMSO) under pressure 2_Amino_5_chlorobenzonitrile->Reaction_Vessel CO2 Carbon Dioxide CO2->Reaction_Vessel Precipitation Precipitation in Water Reaction_Vessel->Precipitation Pour reaction mixture Filtration Filtration Precipitation->Filtration Washing Washing with Water and Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis workflow for this compound.

Protocol for Cytotoxicity (MTT) Assay

The cytotoxic activity of this compound and its derivatives against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB231)[2]

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[3] Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Biological Activity and Mechanism of Action

The quinazoline-2,4(1H,3H)-dione scaffold is a versatile pharmacophore exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5] Derivatives of this core structure have been identified as potent inhibitors of several key enzymes implicated in cancer progression.

Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[6][7][8] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[9]

Signaling Pathway of PARP Inhibition

DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Proteins PARP->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse leads to DNA_Repair DNA Base Excision Repair PARylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Quinazolinone 6-Chloroquinazoline- 2,4(1H,3H)-dione Derivative Quinazolinone->PARP Inhibits Apoptosis Apoptosis / Cell Death Replication_Fork_Collapse->Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Quinazolinone 6-Chloroquinazoline- 2,4(1H,3H)-dione Derivative Quinazolinone->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70s6k p70S6K mTOR->p70s6k Angiogenesis Angiogenesis (Cell Proliferation, Migration) p70s6k->Angiogenesis

References

An In-depth Technical Guide to the Physical Properties of 6-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 6-Chloroquinazoline-2,4(1H,3H)-dione, targeting researchers, scientists, and professionals in drug development. The document summarizes key physicochemical data, outlines detailed experimental protocols for their determination, and presents relevant biological context through signaling pathway diagrams.

Core Physical and Chemical Properties

This compound, with the CAS Number 1640-60-4, is a solid, crystalline compound.[1] Its fundamental properties are crucial for its handling, formulation, and application in research and development.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [2]
Melting Point >250 °C[3]
Flash Point 266.5 °C[4]
Vapor Pressure 2.62E-11 mmHg at 25°C[4]
LogP (Octanol-Water Partition Coefficient) 1.14[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Solubility May be soluble in DMSO[3]
pKa (Predicted for Quinazoline-2,4(1H,3H)-dione) 11.12 ± 0.20[5]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of the physical properties of chemical compounds. Below are protocols for key experiments.

Solubility Determination (Gravimetric Method)

The gravimetric method is a common and reliable technique for determining the equilibrium solubility of crystalline compounds like quinazoline derivatives.[4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials or flasks with secure caps

  • Calibrated pipettes

  • Syringe filters (if necessary)

  • Vacuum oven

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture in a thermostatically controlled shaker at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle at the constant temperature. To ensure complete separation of the undissolved solid, centrifuge the solution.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. If any fine particles remain, pass the solution through a syringe filter.

  • Solvent Evaporation: Transfer the accurately measured volume of the saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions, such as in a vacuum oven, until a constant weight of the solid residue is achieved.

  • Calculation: Calculate the solubility by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution.

G cluster_0 Solubility Determination Workflow prep Prepare Saturated Solution (Excess Solute in Solvent) equil Equilibrate (24-72h at Constant T) prep->equil separate Separate Phases (Centrifugation) equil->separate sample Withdraw Supernatant (Known Volume) separate->sample evap Evaporate Solvent (Vacuum Oven) sample->evap weigh Weigh Residue evap->weigh calc Calculate Solubility (mass/volume) weigh->calc

Workflow for Gravimetric Solubility Determination
pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined experimentally using UV-Vis spectrophotometry by analyzing the change in absorbance at different pH values.

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • A series of buffers with a wide range of known pH values

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation: For each pH value, prepare a sample by diluting a small aliquot of the stock solution into the buffer. Ensure the final concentration of the organic solvent is low to avoid affecting the pH.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample across a relevant wavelength range.

  • Data Analysis: Identify the wavelength(s) with the largest absorbance change as a function of pH.

  • pKa Calculation: Plot the absorbance at the chosen wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by applying the Henderson-Hasselbalch equation to the data. Computational methods can also be employed to predict pKa values by establishing linear relationships between computed atomic charges and experimental pKa values for a series of related compounds.[6]

G cluster_1 pKa Determination Workflow stock Prepare Stock Solution samples Prepare Samples in Buffers of Varying pH stock->samples measure Measure UV-Vis Spectra samples->measure analyze Analyze Absorbance vs. pH measure->analyze calculate Calculate pKa (Henderson-Hasselbalch) analyze->calculate

Workflow for Spectrophotometric pKa Determination

Biological Context and Signaling Pathways

Quinazoline-2,4(1H,3H)-dione and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] While specific signaling pathways for the 6-chloro derivative have not been detailed in the available literature, the parent compound, Quinazoline-2,4(1H,3H)-dione, has been shown to modulate key signaling pathways implicated in cancer.

Modulation of STAT3 and FOXO3a Signaling

Recent studies have indicated that Quinazoline-2,4(1H,3H)-dione can exert anti-carcinogenic effects in hepatocellular carcinoma (HCC) by modulating the STAT3 and FOXO3a signaling pathways.[9] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Conversely, FOXO3a is a tumor suppressor that can induce apoptosis and inhibit cell growth. The parent quinazolinedione has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic and necroptotic markers, suggesting a mechanism that shifts the cellular balance towards cell death in cancer cells.[9]

G cluster_2 Simplified Quinazolinedione Signaling Qd Quinazoline-2,4(1H,3H)-dione STAT3 STAT3 Qd->STAT3 Inhibition FOXO3a FOXO3a Qd->FOXO3a Activation Proliferation Cell Proliferation & Survival STAT3->Proliferation Apoptosis Apoptosis (Cell Death) FOXO3a->Apoptosis

Modulation of STAT3 and FOXO3a Signaling by Quinazoline-2,4(1H,3H)-dione

Furthermore, various derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP-1/2), enzymes crucial for DNA repair.[10] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

This guide provides a foundational understanding of the physical properties of this compound and the methodologies for their determination. The exploration of the biological activities of the broader quinazolinedione class highlights the potential therapeutic relevance of this scaffold. Further research is warranted to elucidate the specific biological targets and signaling pathways of the 6-chloro derivative.

References

An In-depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and explores its potential as a therapeutic agent, particularly in the fields of oncology and bacteriology.

Chemical Structure and Properties

This compound is a derivative of quinazoline, a bicyclic heterocyclic compound. The presence of a chlorine atom at the 6th position and two carbonyl groups at the 2nd and 4th positions of the quinazoline ring system defines its unique chemical characteristics and biological activities.

Chemical Structure:

Table 1: Physicochemical and Identification Properties

PropertyValueReference
IUPAC Name 6-chloro-1H-quinazoline-2,4-dione[1]
Synonyms 6-chloro-2,4-quinazolinediol, 6-Chloroquinazolin-2,4(1H,3H)-dione[2][3]
CAS Number 1640-60-4[2][4]
Molecular Formula C₈H₅ClN₂O₂[4][5]
Molecular Weight 196.59 g/mol [4][5]
Appearance White to off-white solid[3]
Melting Point >360 °C[3]
Solubility Soluble in DMSO[6]
InChI Key IGWJEWGQUFOVDP-UHFFFAOYSA-N[2]
SMILES O=C1NC2=CC(Cl)=CC=C2N=C1O[7]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Below are two detailed experimental protocols.

Protocol 1: From 2-Amino-5-chlorobenzonitrile and Carbon Dioxide

This method utilizes a carboxycyclization reaction, which is notable for its use of carbon dioxide as a C1 source, aligning with principles of green chemistry.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-amino-5-chlorobenzonitrile (1 mmol) in anhydrous DMSO (1 mL) in a stainless steel autoclave under an argon atmosphere.

  • Catalyst Addition: Add a suitable catalyst (e.g., a transition metal catalyst, 0.01 mmol) to the solution.

  • Reaction Conditions: Seal the autoclave and heat it to 110 °C. Introduce carbon dioxide into the autoclave to a pressure of 2 MPa.

  • Reaction Execution: Stir the reaction mixture magnetically at 110 °C for 3 hours.

  • Work-up: After the reaction is complete, cool the autoclave in an ice bath and slowly release the pressure.

  • Purification: Pour the reaction mixture into water (60 mL). Collect the resulting precipitate by filtration, wash sequentially with water and ether, and dry under vacuum at 35 °C for 15 hours to yield pure this compound.[5]

  • Characterization: The chemical yield can be determined by ¹H NMR analysis using an internal standard.[5]

Protocol 2: One-Pot Synthesis from 2-Amino-5-chlorobenzamide

This protocol describes a DMAP-catalyzed one-pot synthesis, offering an efficient route to the target molecule.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-amino-5-chlorobenzamide (1 mmol), di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Solvent: Use a suitable aprotic solvent such as acetonitrile or THF.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound. A detailed procedure for a similar compound yielded 93% of the product.[2]

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR (400 MHz, DMSO-d₆)δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H)[2]
¹³C NMR (100 MHz, DMSO-d₆)δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8[2]
IR (KBr) νmax/cm⁻¹: 3200, 3060, 2845, 1728, 1700, 1446, 1294, 832, 752, 502[8]
ESI-HRMS m/z calcd for C₈H₆ClN₂O₂ [M + H]⁺ 197.0112, found: 197.0109[2]

Biological Activities and Therapeutic Potential

The quinazoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for various therapeutic applications. This compound serves as a key intermediate in the synthesis of compounds with potent biological activities.

Antitumor Activity

Quinazoline derivatives are well-established as anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells. The primary mechanisms of action for quinazoline-based anticancer agents include the inhibition of protein kinases and DNA repair enzymes.

Many quinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[9] Inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PLCG PLCγ EGFR->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Quinazoline_Inhibitor 6-Chloroquinazoline -2,4(1H,3H)-dione Derivative Quinazoline_Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks.[5][10] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death, a concept known as synthetic lethality.

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB if unrepaired during replication BER Base Excision Repair (BER) PARP1->BER activates PARP1->DNA_DSB accumulation of SSBs Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) DNA_DSB->HR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis in HR-deficient cells HR->Cell_Survival PARP_Inhibitor 6-Chloroquinazoline -2,4(1H,3H)-dione Derivative PARP_Inhibitor->PARP1 inhibits

Mechanism of PARP Inhibition

Table 3: Anticancer Activity of Representative Quinazoline-2,4(1H,3H)-dione Derivatives

Compound Target Cancer Cell Line IC₅₀ (µM) Reference
Quinazolinone Derivative 32Not specifiedA549 (Lung)0.02[11]
Quinazolinone Derivative 37EGFRMCF-7 (Breast)2.86[11]
Quinazolinone Derivative 37EGFRHepG-2 (Liver)5.9[11]
Quinazolinone Derivative 46Aurora A/B KinaseNot specified0.084 (Aurora A)[11]
Quinazolinone Derivative 58VEGFR-2HepG-2 (Liver)3.74[11]

Note: IC₅₀ values are for derivatives of the core quinazoline structure and not specifically for this compound.

Antibacterial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, often designed as analogues of fluoroquinolone antibiotics.[12] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[3]

  • DNA Gyrase: Introduces negative supercoils into DNA, relieving the torsional stress that arises during DNA replication and transcription.

  • Topoisomerase IV: Responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.

Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.

Antibacterial_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Replication_Fork Replication Fork Positive_Supercoils Positive Supercoils Replication_Fork->Positive_Supercoils generates Catenated_Chromosomes Catenated Chromosomes Replication_Fork->Catenated_Chromosomes results in DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase relieved by Negative_Supercoils Negative Supercoils DNA_Gyrase->Negative_Supercoils introduces DSB Double-Strand Breaks DNA_Gyrase->DSB Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV separated by Decatenated_Chromosomes Decatenated Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Topoisomerase_IV->DSB Cell_Division Cell Division Decatenated_Chromosomes->Cell_Division Quinazoline_Derivative 6-Chloroquinazoline -2,4(1H,3H)-dione Derivative Quinazoline_Derivative->DNA_Gyrase Quinazoline_Derivative->Topoisomerase_IV Cell_Death Bacterial Cell Death DSB->Cell_Death

Antibacterial Mechanism of Action

Table 4: Antibacterial Activity of a Representative Quinazoline-2,4(1H,3H)-dione Derivative

Compound Bacterial Strain MIC (mg/mL) Reference
Quinazoline Derivative 13Escherichia coli65[7]

Note: MIC (Minimum Inhibitory Concentration) value is for a derivative of the core quinazoline structure and not specifically for this compound.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and accessible synthetic routes. Its core structure is a key pharmacophore in the design of potent therapeutic agents. The exploration of its derivatives has led to the discovery of promising anticancer and antibacterial compounds, primarily targeting crucial cellular pathways such as EGFR signaling, PARP-mediated DNA repair, and bacterial DNA topoisomerases. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogues in the quest for novel and effective medicines.

References

An In-depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a quinazoline core structure. This guide provides a comprehensive overview of its fundamental chemical and physical properties, validated synthesis and characterization protocols, and its emerging significance in medicinal chemistry. As a key building block, its chlorinated phenyl ring and dione structure offer versatile sites for chemical modification, making it a valuable scaffold in the design of novel therapeutic agents. This document serves as a technical resource, consolidating critical data and methodologies to support research and development efforts involving this compound.

Core Chemical & Physical Properties

This compound is a stable, solid compound at room temperature, typically appearing as a white to off-white powder.[1] Its core structure is a fusion of a pyrimidine ring with a benzene ring, substituted with a chlorine atom and two ketone groups. The presence of the chlorine atom significantly influences the molecule's electronic properties and provides a handle for further synthetic transformations.

A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [2]
CAS Number 1640-60-4[3]
Melting Point >360°C[1]
Appearance White to off-white solid[1]
pKa (Predicted) 10.02 ± 0.20[1]
Density (Predicted) 1.475 ± 0.06 g/cm³[1]
InChI Key IGWJEWGQUFOVDP-UHFFFAOYSA-N[1]

Synthesis & Characterization

The synthesis of this compound can be achieved through several routes. The selection of a specific pathway often depends on the availability of starting materials, desired scale, and purity requirements. Below are two common, field-proven synthetic approaches.

Synthesis via Carboxycyclization of Aminobenzonitrile

A modern and efficient method involves the direct carboxycyclization of 2-amino-5-chlorobenzonitrile using carbon dioxide.[1] This approach is favored for its alignment with green chemistry principles.

Experimental Protocol:

  • Under an inert argon atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1 mmol) in deuterated DMSO (DMSO-d6, 1 mL) in a stainless steel autoclave.

  • Add the appropriate catalyst (0.01 mmol).

  • Seal the autoclave, heat to 110°C, and then introduce carbon dioxide to a pressure of 2 MPa.

  • Maintain the reaction with magnetic stirring at 110°C for 3 hours.[1]

  • After completion, cool the autoclave in an ice bath and slowly release the pressure.

  • The reaction mixture can be poured into water to precipitate the product.[4]

  • Collect the precipitate by filtration, wash sequentially with water and ether, and dry under vacuum to yield the pure product.[4]

Causality Insight: The use of DMSO as a solvent is critical due to its high boiling point and ability to dissolve the reactants. The autoclave and elevated pressure are necessary to ensure a sufficient concentration of CO₂ is available for the cyclization reaction.

Synthesis from 2-Aminobenzamides

An alternative one-pot synthesis utilizes 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5]

Experimental Protocol (General Procedure):

  • To a solution of the starting 2-aminobenzamide in an appropriate solvent, add DMAP and (Boc)₂O.

  • Stir the reaction at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an appropriate workup, which may involve acid/base extraction and solvent evaporation.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[5]

Causality Insight: DMAP acts as a potent acylation catalyst, activating the (Boc)₂O for the initial formation of a urea intermediate, which then undergoes intramolecular cyclization to form the stable quinazoline-dione ring system.[5]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. The data below represents expected values for successful synthesis.

Spectroscopic Data:

TechniqueSolventObserved Signals (δ, ppm) or m/zSource
¹H NMR DMSO-d₆11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H)[5]
¹³C NMR DMSO-d₆161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8[5]
ESI-HRMS N/ACalculated for C₈H₆ClN₂O₂ [M+H]⁺: 197.0112, Found: 197.0109[5]

Self-Validation: The combination of these techniques provides a self-validating system. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the chemical environment of each atom, while high-resolution mass spectrometry (HRMS) validates the elemental composition and exact molecular weight with high precision.

Applications in Drug Discovery & Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and FDA-approved drugs.[6][7] Its derivatives are known to exhibit a wide spectrum of biological activities.[8][9]

Key Therapeutic Areas of Interest:

  • Anticancer: The quinazoline core is central to several targeted cancer therapies, particularly as tyrosine kinase inhibitors.[7] Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent inhibitors of Poly (ADP-ribose) polymerase (PARP-1/2), showing promise in potentiating the cytotoxicity of chemotherapy agents like temozolomide.[10]

  • Antimicrobial: Researchers have designed and synthesized novel series of quinazoline-2,4(1H,3H)-dione derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, aiming to combat bacterial resistance.[8]

  • Other Activities: The scaffold has been explored for a multitude of other pharmacological roles, including anticonvulsant, anti-inflammatory, antihypertensive, and antioxidant activities.[8][11]

The 6-chloro substituent on the quinazoline-dione ring serves as a crucial synthetic handle. It can be readily displaced or modified through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Safety & Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

  • Hazard Codes: Xi (Irritant)[1]

  • GHS Pictograms: GHS07 (Exclamation Mark)[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed.[1][3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

References

A Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of 6-Chloroquinazoline-2,4(1H,3H)-dione, a key heterocyclic compound in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure found in numerous natural alkaloids and FDA-approved pharmaceuticals, particularly in oncology.[1] This guide details the chemical and physical properties, established synthesis protocols, and analytical data for this compound. It is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this compound as a critical intermediate in the synthesis of novel therapeutic agents. The document outlines its role as a versatile building block for developing compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4]

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature, making it a reliable intermediate for further chemical exploration.[1] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name 6-chloro-1H-quinazoline-2,4-dione[1]
CAS Number 1640-60-4[5]
Molecular Formula C₈H₅ClN₂O₂[5][6]
Molecular Weight 196.59 g/mol [5][6]
Appearance White to off-white solid[7]
Melting Point >250 °C; 360 °C (in acetic acid)[7][8]
Storage Sealed in a dry environment at room temperature[7]
SMILES N1C2=C(C=C(Cl)C=C2)C(=O)NC1=O[7]
InChI Key IGWJEWGQUFOVDP-UHFFFAOYSA-N[7]

Synthesis and Experimental Protocols

Efficient and scalable synthesis is critical for the application of this intermediate in drug discovery programs. Modern synthetic routes, including those aligned with green chemistry principles, have been developed.[1] Two prominent, high-yield methods are detailed below.

Protocol 1: Catalytic Carboxycyclization

This method utilizes 2-amino-5-chlorobenzonitrile and carbon dioxide in a catalytic cyclization reaction.

Experimental Protocol:

  • Preparation: Under an argon atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1 mmol) and a suitable catalyst (0.01 mmol) in deuterated dimethyl sulfoxide (DMSO-d6, 1 mL).

  • Reaction Setup: Place the solution in a stainless steel autoclave.

  • Cyclization: Seal the autoclave, heat to 110 °C, and then introduce carbon dioxide gas to a pressure of 2 MPa.[5][7]

  • Reaction Execution: Maintain the reaction mixture at 110 °C with magnetic stirring for 3 hours.[5][7]

  • Workup and Isolation: After completion, cool the autoclave in an ice bath and slowly release the pressure. Pour the reaction mixture into water (60 mL) to precipitate the product.[5]

  • Purification: Collect the precipitate by filtration, wash sequentially with water and ether, and dry under vacuum at 35 °C for 15 hours to yield pure this compound.[5]

  • Analysis: The chemical yield can be determined by ¹H NMR analysis using an internal standard such as 3,5-dimethoxybenzyl alcohol.[5][7]

G Diagram 1: Carboxycyclization Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 2-Amino-5- chlorobenzonitrile C Autoclave Reaction DMSO, Catalyst 110°C, 2 MPa, 3h A->C B Carbon Dioxide (CO2) B->C D Precipitation in Water C->D E Filtration & Washing D->E F 6-Chloroquinazoline- 2,4(1H,3H)-dione E->F

Diagram 1: Carboxycyclization Synthesis Workflow
Protocol 2: DMAP-Catalyzed One-Pot Synthesis

This highly efficient, one-pot procedure synthesizes the target compound from 2-amino-5-chlorobenzamide with a reported yield of 93%.[8]

Experimental Protocol:

  • Reagent Preparation: To a solution of 2-amino-5-chlorobenzamide in a suitable aprotic solvent, add 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Reaction Initiation: Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

  • Reaction Conditions: Allow the reaction to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product is typically isolated through standard workup procedures involving solvent evaporation and purification by recrystallization or column chromatography to yield this compound as a white solid.[8]

G Diagram 2: DMAP-Catalyzed One-Pot Synthesis cluster_reactants Reactants A 2-Amino-5-chlorobenzamide C One-Pot Reaction DMAP (Catalyst) Room Temperature A->C B Di-tert-butyl dicarbonate ((Boc)₂O) B->C D 6-Chloroquinazoline- 2,4(1H,3H)-dione (93% Yield) C->D

Diagram 2: DMAP-Catalyzed One-Pot Synthesis

Spectroscopic and Analytical Data

Characterization data is essential for confirming the structure and purity of the synthesized compound. The following data has been reported in the literature.[8]

Analysis TypeData
¹H NMR (400 MHz, DMSO-d₆)δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8
ESI-HRMS m/z calcd for C₈H₆ClN₂O₂ [M + H]⁺: 197.0112, found: 197.0109

Biological Context and Applications in Drug Discovery

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a foundational scaffold for creating derivatives with significant therapeutic potential. The quinazoline-2,4(1H,3H)-dione core is associated with a vast array of pharmacological activities.[3][4]

  • Antimicrobial Activity: Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial targets for antibacterial agents.[3][9]

  • Anticancer Activity: The quinazoline skeleton is a cornerstone of many targeted cancer therapies, particularly as tyrosine kinase inhibitors.[10] The 6-chloro substitution provides a reactive handle for further molecular elaboration to optimize binding and activity.

  • Other Activities: The scaffold has been explored for a multitude of other therapeutic applications, including anti-inflammatory, anticonvulsant, and antihypertensive agents.[2][3]

G Diagram 3: Role as a Chemical Intermediate cluster_products Potential Therapeutic Agents A This compound (Building Block) B N1/N3 Alkylation & Arylation A->B Derivatization C Other Aromatic Ring Modifications A->C Derivatization D Antimicrobial Agents (Gyrase Inhibitors) B->D E Anticancer Agents (Kinase Inhibitors) B->E F Antihypertensive Agents B->F G Anticonvulsant Agents B->G C->D C->E C->F C->G

Diagram 3: Role as a Chemical Intermediate

Safety and Handling

For research purposes, this compound should be handled with appropriate laboratory safety protocols.

  • Hazard Codes: Xi (Irritant)[7]

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1][11]

References

The Discovery and Development of Quinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its broad spectrum of pharmacological activities.[1][2] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly versatile scaffold for the design and synthesis of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of quinazoline-2,4(1H,3H)-dione derivatives, with a focus on their potential in oncology and infectious diseases.

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Hub of Biological Activity

Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated a remarkable array of biological activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][2] Their therapeutic potential stems from their ability to interact with a variety of biological targets, often through the inhibition of key enzymes or signaling pathways.

Anticancer Applications

A significant area of research has focused on the development of these derivatives as anticancer agents.[2] They have been investigated in various cancer types, including glioblastoma, osteosarcoma, breast cancer, and prostate cancer.[2][3] The anticancer mechanisms of action are diverse and include:

  • PARP-1/2 Inhibition: Several novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[3][4][5] These inhibitors have shown significant cytotoxicity in cancer cells, both as single agents and in combination with other chemotherapeutic agents like temozolomide (TMZ).[3][4]

  • Wnt Signaling Pathway Inhibition: Some derivatives have been shown to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[2]

  • Dual c-Met/VEGFR-2 Tyrosine Kinase Inhibition: Researchers have designed derivatives that act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, a strategy aimed at overcoming therapeutic resistance.[6]

Antimicrobial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have also been explored as potential antimicrobial agents.[1] Some have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, targeting bacterial resistance mechanisms.[1]

Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives

A variety of synthetic strategies have been developed for the preparation of the quinazoline-2,4(1H,3H)-dione core and its derivatives. The choice of method often depends on the desired substitution pattern.

General Synthetic Routes

A common and straightforward method for the synthesis of the unsubstituted quinazoline-2,4(1H,3H)-dione involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized using an acid or base.[7]

G Anthranilic_acid Anthranilic Acid o_ureidobenzoic_acid o-Ureidobenzoic Acid Anthranilic_acid->o_ureidobenzoic_acid + Potassium_cyanate Potassium Cyanate Quinazolinedione Quinazoline-2,4(1H,3H)-dione o_ureidobenzoic_acid->Quinazolinedione Heat Acid_or_Base Acid or Base (Cyclization)

Caption: General synthesis of quinazoline-2,4(1H,3H)-dione.

Other synthetic approaches include the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide and the annulation of anthranilic esters with N-pyridyl ureas.[8][9]

Experimental Protocol: Synthesis of 1,3-Bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

This protocol describes a specific example of derivatization from a key intermediate.[1]

Materials:

  • 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) (hydrazide 3)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Carbon disulfide (CS2)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • A solution of potassium hydroxide (0.74 g, 13.2 mmol) in a mixture of ethanol (7 mL) and water (7 mL) is prepared.

  • To this solution, hydrazide 3 (2.0 g, 6.6 mmol) and carbon disulfide (1.0 g, 13.2 mmol) are added.

  • The reaction mixture is heated under reflux for 8 hours.

  • The solvent is then concentrated under high vacuum.

  • Water is added to the residue, followed by acidification with concentrated hydrochloric acid.

  • The resulting precipitate is collected, washed, and dried to yield the final product.

Biological Evaluation and Quantitative Data

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is typically assessed through a variety of in vitro and in vivo assays. The results are often presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

In Vitro Cytotoxicity Screening

The anticancer potential of these derivatives is commonly evaluated by determining their cytotoxicity against a panel of human cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Reference
7 HUH-72.5[10]
7 MCF-76.8[10]
7 HCT-1164.9[10]
10 MX-1< 3.12[3][4]
11 MX-13.02[3][4]
PARP Inhibition Assays

For derivatives designed as PARP inhibitors, their potency is measured against the PARP-1 and PARP-2 enzymes.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)Reference
11a 46711.540.6[11]
36 0.940.87-[5]
24 0.511.24-[12]
32 1.31--[12]
38 0.83--[12]
Antimicrobial Activity

The antimicrobial activity is often assessed using methods like the agar well diffusion method against various bacterial strains.[1]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives requires elucidating their interaction with cellular signaling pathways.

PARP Inhibition and DNA Repair Pathway

PARP inhibitors, including certain quinazoline-2,4(1H,3H)-dione derivatives, function by trapping PARP enzymes on damaged DNA. This leads to the accumulation of DNA double-strand breaks, which are particularly toxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping inhibition Quinazolinedione_Inhibitor Quinazoline-2,4(1H,3H)-dione PARP Inhibitor Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs HR_Proficient Homologous Recombination (HR) Proficient Cells DSBs->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cells (e.g., BRCA1/2 mutant) DSBs->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: Mechanism of action of PARP inhibitors.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of new anticancer agents based on the quinazoline-2,4(1H,3H)-dione scaffold typically follows a structured workflow.

cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization Scaffold_Selection Scaffold Selection: Quinazoline-2,4(1H,3H)-dione SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Synthesis Chemical Synthesis SAR_Analysis->Synthesis Target_Identification Target Identification (e.g., PARP, Wnt) Target_Identification->SAR_Analysis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Cytotoxicity, Enzyme Assays) Purification->In_Vitro_Screening In_Vivo_Studies In Vivo Studies (Xenograft Models) In_Vitro_Screening->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->SAR_Analysis Iterative Improvement

Caption: Drug discovery workflow for quinazolinedione derivatives.

Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and the amenability of the core to chemical modification make it an attractive starting point for drug development programs. Future research will likely focus on the development of more selective and potent inhibitors for specific targets, the exploration of novel mechanisms of action, and the advancement of promising candidates into clinical trials. The analysis of structure-activity relationships (SAR) will remain crucial in guiding the design of next-generation derivatives with enhanced efficacy and safety profiles.[2]

References

6-Chloroquinazoline-2,4(1H,3H)-dione: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline-2,4-dione class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The quinazoline-2,4(1H,3H)-dione core is a versatile pharmacophore, and its derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[2][3] The introduction of a chlorine atom at the 6-position of the quinazoline ring can significantly influence the physicochemical properties and biological activity of the molecule, making this compound a valuable intermediate and a subject of interest in drug discovery and development.[4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical and Physical Properties

This compound is typically a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1640-60-4[5]
Molecular Formula C₈H₅ClN₂O₂[5]
Molecular Weight 196.59 g/mol [5]
Melting Point 360°C (decomposes)[6]
Appearance White to off-white solidN/A
Purity >95% (commercially available)[5]
Storage Sealed in a dry place at room temperature[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Synthesis from 2-Amino-5-chlorobenzonitrile

One common method involves the reaction of 2-amino-5-chlorobenzonitrile with a source of carbonyl groups, such as carbon dioxide. This approach provides a direct route to the quinazoline-2,4-dione scaffold.

Experimental Protocol:

Below is a DOT script for the generalized synthesis workflow.

G Synthesis from 2-Amino-5-chlorobenzonitrile A 2-Amino-5-chlorobenzonitrile C Reaction Vessel (High Temperature) A->C B Carbon Dioxide Source (e.g., Urea) B->C D This compound C->D Cyclization

Caption: Synthesis of this compound.

Synthesis from 5-Chloroanthranilic Acid

Another versatile method starts from 5-chloroanthranilic acid. This route typically involves the formation of an intermediate urea derivative, followed by cyclization to the desired quinazoline-2,4-dione.

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is not available in the reviewed literature. A general procedure involves the reaction of the substituted anthranilic acid with a cyanate source (e.g., potassium cyanate) to form a urea intermediate, which is then cyclized under acidic or basic conditions.

Below is a DOT script for the generalized synthesis workflow.

G Synthesis from 5-Chloroanthranilic Acid A 5-Chloroanthranilic Acid C Intermediate Urea Derivative A->C B Potassium Cyanate B->C E This compound C->E Cyclization D Acid or Base D->E

Caption: Synthesis of this compound.

Biological Activities of Quinazoline-2,4(1H,3H)-dione Derivatives

While specific quantitative biological data for this compound is scarce in the public domain, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[2][7] The 6-chloro substitution is a common feature in many biologically active quinazoline derivatives, often enhancing potency or modulating selectivity.[4]

Anticancer Activity

Numerous quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential anticancer agents.[7] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP).[8]

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have shown potent inhibitory activity against PARP-1 and PARP-2, with some compounds exhibiting IC₅₀ values in the nanomolar range.[8] While specific data for the 6-chloro analog is not available, the presence of a halogen at the 6-position is a common feature in many potent kinase inhibitors, suggesting that this compound could be a valuable starting point for the design of novel anticancer agents.

Antimicrobial Activity

The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for its antimicrobial properties.[3] Some derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3]

Other Biological Activities

In addition to anticancer and antimicrobial activities, derivatives of quinazoline-2,4(1H,3H)-dione have been reported to exhibit a variety of other biological effects, including:

  • Anti-inflammatory activity [2]

  • Antihypertensive activity [2]

  • Anticonvulsant activity [2]

Structure-Activity Relationships (SAR)

A review of the literature on quinazoline-2,4(1H,3H)-dione derivatives highlights the importance of substitutions on the quinazoline ring for biological activity.[2][7] The nature and position of these substituents can significantly impact potency, selectivity, and pharmacokinetic properties.

The presence of a halogen, such as chlorine, at the 6-position is a well-established strategy in the design of kinase inhibitors and other targeted therapies.[4] The chloro group can influence the electronic properties of the aromatic ring and participate in key interactions with the target protein. Further studies are needed to elucidate the specific contribution of the 6-chloro substituent to the biological activity profile of quinazoline-2,4(1H,3H)-dione derivatives.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. While there is a lack of specific biological data for the parent compound, the extensive research on the quinazoline-2,4(1H,3H)-dione scaffold highlights its importance in medicinal chemistry. The 6-chloro substitution is a key feature in many potent and selective drug candidates, suggesting that derivatives of this compound warrant further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully explore the therapeutic potential of this promising scaffold. The detailed synthetic protocols and understanding of the general biological activities of the quinazoline-2,4-dione class provide a solid foundation for such endeavors.

References

An In-Depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making it a person of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on its potential applications in oncology and infectious diseases. While specific quantitative biological data for the parent compound is limited in publicly available literature, extensive research on its derivatives highlights the therapeutic promise of this chemical scaffold.

Chemical Properties and Characterization

This compound is a white to off-white solid with a high melting point, reflecting its stable aromatic structure. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
Melting Point > 360°CN/A
Appearance White to off-white solidN/A
Purity Typically ≥98%N/A
CAS Number 1640-60-4[1]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.41–11.38 (s, 1H), 11.48 (s, 1H), 7.81 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8.[3]

  • ESI-HRMS (m/z): [M + H]⁺ calculated for C₈H₆ClN₂O₂⁺: 197.0112, found: 197.0109.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the cyclization of 2-amino-5-chlorobenzonitrile with carbon dioxide.

Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzonitrile and Carbon Dioxide[1]

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Dimethyl sulfoxide (DMSO)

  • Catalyst (e.g., a suitable base or transition metal catalyst)

  • Carbon Dioxide (CO₂)

  • Argon

  • Stainless steel autoclave

  • Standard laboratory glassware

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Under an argon atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1 mmol) in DMSO-d₆ (1 mL) in a glass liner for the autoclave.

  • Add the catalyst (0.01 mmol) to the solution.

  • Place the glass liner in a stainless steel autoclave and seal it.

  • Heat the autoclave to 110°C.

  • Introduce carbon dioxide into the autoclave to a pressure of 2 MPa.

  • Maintain the reaction mixture at 110°C with magnetic stirring for 3 hours.

  • After the reaction is complete, cool the autoclave in an ice bath and slowly release the pressure.

  • Pour the reaction mixture into water (60 mL).

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate sequentially with water and ether.

  • Dry the purified this compound under vacuum at 35°C for 15 hours.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification A 2-Amino-5-chlorobenzonitrile D Mix Starting Materials in Autoclave A->D B Carbon Dioxide (CO2) B->D C Catalyst in DMSO C->D E Heat to 110°C Pressurize with CO2 (2 MPa) D->E F Stir for 3 hours E->F G Cool and Depressurize F->G H Precipitate in Water G->H I Filter Precipitate H->I J Wash with Water and Ether I->J K Dry under Vacuum J->K L This compound K->L

A schematic overview of the synthesis process.

Biological Activities and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold is a versatile pharmacophore with a broad spectrum of biological activities.[4] While specific quantitative data for this compound is scarce, extensive research on its derivatives points to significant potential in several therapeutic areas, most notably in oncology and as antimicrobial agents.

Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been extensively investigated as anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation and survival.

3.1.1. PARP-1/2 Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. Inhibitors of PARP are a promising class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. Several studies have identified quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-1/2 inhibitors.[5][6][7][8]

Quantitative Data for Quinazoline-2,4(1H,3H)-dione Derivatives as PARP Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell LineReference(s)
Derivative 11aPARP-1467-[8]
PARP-211.5-[8]
Derivative 10-< 3120MX-1[5]
Derivative 11-3020MX-1[5]

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD⁺

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Assay buffer

  • Test compounds (e.g., this compound derivatives)

Procedure:

  • Add test compounds at various concentrations to the wells of the histone-coated plate.

  • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ in assay buffer.

  • Initiate the reaction by adding the master mix to the wells.

  • Incubate the plate at room temperature to allow for the PARP-catalyzed reaction.

  • Wash the plate to remove unreacted components.

  • Add streptavidin-HRP to each well and incubate to allow binding to the biotinylated histones.

  • Wash the plate to remove unbound streptavidin-HRP.

  • Add the chemiluminescent HRP substrate.

  • Immediately measure the luminescence using a plate reader. The signal intensity is proportional to PARP-1 activity, and a decrease in signal indicates inhibition.

PARP-1 Inhibition Mechanism

G cluster_pathway PARP1-Mediated DNA Repair cluster_inhibition Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives A DNA Single-Strand Break B PARP1 Recruitment and Activation A->B D Poly(ADP-ribose) (PAR) Synthesis B->D H Binding to PARP1 Catalytic Domain B->H C NAD+ C->D E Recruitment of DNA Repair Proteins D->E F DNA Repair E->F G Quinazoline-2,4(1H,3H)-dione Derivative G->H I Inhibition of PAR Synthesis H->I J Stalled DNA Repair and Cell Death I->J

Mechanism of PARP-1 inhibition by quinazolinedione derivatives.

3.1.2. Modulation of STAT3 and PI3K/AKT Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and angiogenesis. The unsubstituted quinazoline-2,4(1H,3H)-dione has been shown to modulate the STAT3 and FOXO3a signaling pathways in hepatocellular carcinoma cells.[9][10] Derivatives of the quinazoline scaffold have also been identified as inhibitors of the PI3K/AKT pathway.[11][12][13]

Quantitative Data for Quinazoline-2,4(1H,3H)-dione (Unsubstituted) against Cancer Cells

CompoundIC₅₀ (µM)Cell LineReference(s)
Quinazoline-2,4(1H,3H)-dione26.07HepG2 (Hepatocellular Carcinoma)[9][10]

STAT3 Signaling Pathway and Potential Inhibition

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Cytokine/Growth Factor B Receptor A->B C JAK B->C E p-STAT3 (active) C->E D STAT3 (inactive) D->E F STAT3 Dimer E->F G STAT3 Dimer Translocation F->G H DNA Binding G->H I Gene Transcription (Proliferation, Survival) H->I J Quinazoline-2,4(1H,3H)-dione (Potential Inhibitor) J->E Inhibits Phosphorylation

Overview of the STAT3 signaling pathway and a potential point of inhibition.

PI3K/AKT Signaling Pathway and Potential Inhibition

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C PI3K B->C D PIP2 E PIP3 D->E PI3K activation G AKT (inactive) E->G F PDK1 F->G H p-AKT (active) G->H Phosphorylation I Downstream Effectors (e.g., mTOR, GSK3β) H->I J Cell Survival, Proliferation, and Growth I->J K Quinazoline-2,4(1H,3H)-dione Derivative (Potential Inhibitor) K->C Inhibits PI3K

The PI3K/AKT signaling pathway and a potential point of inhibition.
Antimicrobial Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to exhibit promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][15][16][17][18] The proposed mechanism for some of these derivatives is the inhibition of bacterial gyrase and DNA topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[14][16]

Quantitative Data for Quinazoline-2,4(1H,3H)-dione Derivatives as Antimicrobial Agents

CompoundOrganismMICReference(s)
Derivative 13Escherichia coli65 µg/mLN/A
Derivative 2bStaphylococcus haemolyticus10 mg/mL[18]
Derivative 2cStaphylococcus aureus11 mg/mL[18]

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar plates

  • Sterile swabs

  • Cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a uniform lawn of the test bacterium on the surface of a nutrient agar plate using a sterile swab.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. While direct biological data on the parent compound is limited, the extensive research on its derivatives demonstrates the significant potential of this scaffold in drug discovery. The potent and diverse biological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation.

Future research should focus on:

  • The synthesis and biological evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship.

  • Quantitative biological testing of the parent this compound to provide a baseline for comparison with its derivatives.

  • Elucidation of the precise molecular mechanisms of action for the most potent compounds, including their interactions with specific cellular targets.

  • In vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of promising lead compounds.

The continued exploration of the this compound scaffold holds significant promise for the development of next-generation therapies for a variety of diseases.

References

An In-depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione: Core Characteristics and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the quinazoline-2,4(1H,3H)-dione scaffold, a "privileged structure" in drug development, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. The quinazoline core is a key structural component in numerous naturally occurring alkaloids and is present in several FDA-approved drugs, especially in oncology.[1] This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its physicochemical properties, spectral data, and a detailed experimental protocol for its synthesis. Furthermore, this guide explores the potential biological activities of the broader quinazoline-2,4(1H,3H)-dione class of compounds, detailing experimental methodologies for key assays relevant to its potential mechanisms of action, including the inhibition of critical signaling pathways implicated in cancer.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
CAS Number 1640-60-4[2]
Appearance White to off-white solidN/A
Melting Point > 250 °CN/A
Purity ≥95%
Storage Sealed in a dry place at room temperature

Table 2: Spectral Data

SpectrumDataReference
¹H NMR (400 MHz, DMSO-d₆) δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H)N/A
¹³C NMR (100 MHz, DMSO-d₆) δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8N/A
ESI-HRMS (m/z) Calculated for C₈H₆ClN₂O₂ [M+H]⁺: 197.0112, Found: 197.0109N/A

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of 2-amino-5-chlorobenzonitrile with a carbonyl source. The following is a detailed experimental protocol based on established methodologies.

Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzonitrile

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (2.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 2-Amino-5-chlorobenzonitrile Reaction Cyclization in Acetonitrile Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate Reactant2->Reaction Catalyst DMAP Catalyst->Reaction Workup Solvent Evaporation Extraction with EtOAc Washing with HCl, H₂O, Brine Drying with Na₂SO₄ Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product RTK_Inhibition cluster_ligand Ligands cluster_receptor Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling HGF HGF cMet c-Met HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Proliferation Angiogenesis Metastasis cMet->Downstream Activates VEGFR2->Downstream Activates Inhibitor Quinazoline-2,4(1H,3H)-dione Derivative Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits Wnt_STAT3_Signaling cluster_wnt Wnt Pathway cluster_stat3 STAT3/FOXO3a Pathway Wnt Wnt Ligand BetaCatenin β-Catenin (stabilized) Wnt->BetaCatenin Wnt_Target_Genes Target Gene Expression BetaCatenin->Wnt_Target_Genes Cytokine Cytokine STAT3 p-STAT3 Cytokine->STAT3 STAT3_Target_Genes Target Gene Expression (Proliferation) STAT3->STAT3_Target_Genes FOXO3a FOXO3a FOXO3a_Target_Genes Target Gene Expression (Apoptosis) FOXO3a->FOXO3a_Target_Genes Inhibitor Quinazoline-2,4(1H,3H)-dione Derivative Inhibitor->BetaCatenin Inhibits Inhibitor->STAT3 Inhibits Inhibitor->FOXO3a Activates PARP_Inhibition DNAdamage DNA Damage PARP PARP Activation DNAdamage->PARP DNARepair DNA Repair PARP->DNARepair Apoptosis Apoptosis CellSurvival Cell Survival DNARepair->CellSurvival Inhibitor Quinazoline-2,4(1H,3H)-dione Derivative Inhibitor->PARP Inhibits Inhibitor->Apoptosis Leads to

References

The Quinazolinedione Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Heterocyclic Core in Modern Medicinal Chemistry

Introduction

The quinazolinedione scaffold, a fused heterocyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have established it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the quinazolinedione core, detailing its chemical properties, synthesis, and diverse pharmacological activities. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.

Chemical Properties and Synthesis

The quinazolinedione nucleus is a planar, aromatic system. The presence of two nitrogen atoms and two carbonyl groups within the pyrimidine ring imparts a unique electronic distribution, making it amenable to a variety of chemical modifications. Substitutions at the N-1, N-3, and various positions on the benzene ring allow for the fine-tuning of physicochemical properties and biological activity.

General Synthesis Strategies

Several synthetic routes to the quinazolinedione core have been established, offering flexibility in substituent introduction. Key approaches include:

  • From Anthranilic Acid Derivatives: A common and versatile method involves the reaction of anthranilic acid or its esters with urea or isocyanates.[1]

  • One-Pot Multicomponent Reactions (MCRs): MCRs have gained prominence for their efficiency and atom economy in constructing the quinazolinedione scaffold.[2][3][4] These reactions often involve the condensation of an anthranilic acid derivative, an aldehyde or orthoester, and a nitrogen source.

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of quinazolinedione derivatives.[5][6][7][8][9]

Biological Activities and Therapeutic Potential

Quinazolinedione derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity

The quinazolinedione scaffold is a prominent feature in numerous anticancer agents, primarily due to its ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Targeting Protein Kinases:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Many quinazolinedione-based compounds have been developed as potent inhibitors of EGFR, a tyrosine kinase frequently overexpressed or mutated in various cancers.[1][10][11][12][13] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor.

  • PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival. Quinazolinedione derivatives have been identified as dual inhibitors of PI3K and mTOR.[2][3][9][14]

  • Src/FAK/STAT3 Pathway Inhibition: Some quinazolinedione compounds have been shown to inhibit the Src/FAK/STAT3 signaling cascade, which is implicated in cancer cell migration, invasion, and survival.[15]

Targeting DNA Repair Mechanisms:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP can lead to synthetic lethality. Quinazolinedione-based PARP inhibitors have shown significant promise.[5][16][17][18][19]

Reactive Oxygen Species (ROS)-Mediated Cytotoxicity:

Certain quinazolinedione derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[15][20]

Table 1: Anticancer Activity of Representative Quinazolinedione Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
4-AnilinoquinazolinesEGFRA431, A549, NCI-H1975, SW4801.35 - 8.83[1]
Cinnamic acid-substituted anilinoquinazolineEGFR-0.12 - 0.19[1]
6,7-dimorpholinoalkyl quinazolineEGFRwt and T790M0.007 - 0.0093[1]
Quinazolinone-based derivativesPARP-1-0.03038[16]
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK-0.00137[11]
4-arylamino-quinazoline derivativesEGFRwt, EGFRT790M/L858R-0.0008, 0.0027[13]
Thiazole and quinazoline derivativesEGFRWT, EGFR LR/TM, and EGFR LR/TM/CSMCF-7, HepG-2, A5492.86 - 14.79[21]
Quinazoline derivative 14-MCF-7, MDA-MB-2310.350, 0.447[21]
S-alkylated and S-glycosylated quinazoline derivatives-MCF-7, HepG-22.08 - 2.09[21]
Quinazoline derivative PVHD121-A549, NCI-H460, HCT116, MCF7, PC3, HeLaMicromolar range[22]
Quinazolinone-chalcone derivative-Pancreatic cancer cell lines-[22]
Quinazoline derivative 6EGFR-TKDA-431, MCF-7, AGS0.034, 2.67, 3.64[8]
Dimorpholinoquinazoline-based inhibitorsPI3K/Akt/mTORVarious cancer cell linesLow and sub-micromolar range[9]
Anti-inflammatory Activity

Quinazolinedione derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: Several quinazolinone derivatives have been shown to selectively inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[4][23][24]

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Certain quinazoline-4(3H)-one derivatives have been found to inhibit NO production in activated macrophages.[25]

Table 2: Anti-inflammatory Activity of Representative Quinazolinedione Derivatives

Compound ClassTarget/ModelActivity (IC50/ED50)Reference
2,3-disubstitued 4(3H)-quinazolinonesCOX-2IC50: 0.33 - 0.40 µM[23]
2,3-disubstitued 4(3H)-quinazolinonesCarrageenan-induced paw edemaED50: 50.3 - 112.1 mg/kg[23]
Pyrazolo[1,5-a]quinazolinesLPS-induced NF-κBIC50 < 50 µM[7][26]
Quinazoline derivative 6TPA-induced inflammation5 times more potent than ibuprofen[8]
Quinazoline-4(3H)-one-2-carbothioamidesNO productionIC50: 1.12 - 3.27 µM[25]
Antimicrobial Activity

The quinazolinedione scaffold has also been explored for its potential in combating bacterial and fungal infections.

  • Antibacterial Activity: Various derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[27][28][29][30][31][32][33][34][35] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[28]

  • Antifungal Activity: Some quinazolinedione compounds have also exhibited antifungal properties.[28][30][35]

Table 3: Antimicrobial Activity of Representative Quinazolinedione Derivatives

Compound ClassOrganismMIC/MBC (µg/mL or mg/mL)Reference
Quinazolin-2,4-dione derivativesS. aureus, S. haemolyticusMIC: 10 - 26 mg/mL; MBC: 10 - 13 mg/mL[27]
2-(1-(furan-2-yl)ethylidene) derivative 4aE. coli, S. aureus, B. subtilis, S. typhimurium, C. albicans, M. phaseolinaMIC: 2 - 16 µg/mL[28]
2-(1-(pyridin-2-yl)ethylidene) derivative 4cS. typhimurium, E. coliMIC: 4 - 8 µg/mL[28]
Quinazolinone derivativesVarious bacteriaMIC: 10 - 30 mm (zone of inhibition)[29]
Quinazoline derivatives 7b, 7e, 7j, 7cVarious bacteria and fungiMIC: 2.5 - 15 µg/mL[30]
Pyrrolidine derivative 16S. aureusMIC: 0.5 mg/mL[31]
Pyrrolidine derivative 20B. subtilisMIC: 0.5 mg/mL[31]
Pyrrolidine derivative 19P. aeruginosaMIC: 0.15 mg/mL[31]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of quinazolinedione derivatives.

Synthesis of Quinazoline-2,4-diones (General Procedures)

Microwave-Assisted Synthesis: [5][9] A mixture of a substituted methyl anthranilate and an appropriate isocyanate or isothiocyanate is prepared in a solvent system such as DMSO/H2O. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time. After cooling, the product is typically isolated by filtration, washed, and purified by recrystallization or column chromatography.

One-Pot Synthesis: [2] Anthranilic acid, acetic anhydride, and a primary amine are combined in a reaction vessel. The mixture is subjected to ultrasonic irradiation for a specified duration. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.

Biological Assays

MTT Assay for Cytotoxicity: [1][12][16][27][36]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Agar Well Diffusion Method for Antimicrobial Susceptibility: [10][13][25][26][30]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity: [11][17][19][21][37]

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the experimental conditions.

  • Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal).

  • Induction of Edema: After a specified time, inject a solution of carrageenan into the sub-plantar region of the animal's hind paw to induce inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vitro Kinase Assays (EGFR, PARP, PI3K): [14][15][22][23][28][29][32][38][39][40][41][42][43]

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate (often a peptide), and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. Various detection methods can be used, including radiometric, fluorescent, or luminescent assays.

Western Blot Analysis for Signaling Pathway Modulation: [18][24][33][34][35][44]

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinazolinedione derivatives and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Phosphorylates substrates PI3K PI3K EGFR->PI3K Quinazolinedione Quinazolinedione Inhibitor Quinazolinedione->EGFR Inhibits (ATP competitive) ATP ATP ATP->EGFR Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazolinedione derivatives.

PARP_Inhibition_Mechanism cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate DNA_repair DNA Repair Proteins PAR->DNA_repair Recruits Repair DNA Repair DNA_repair->Repair Mediates Apoptosis Apoptosis Repair->Apoptosis Prevents Quinazolinedione Quinazolinedione (PARP Inhibitor) Quinazolinedione->PARP1 Inhibits

Caption: Mechanism of PARP-1 inhibition by quinazolinedione derivatives.

Experimental_Workflow Synthesis Synthesis of Quinazolinedione Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (e.g., Efficacy, Toxicology) SAR_Analysis->In_Vivo_Studies Lead_Optimization->In_Vitro_Screening Iterative Design Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: General experimental workflow for quinazolinedione-based drug discovery.

Conclusion

The quinazolinedione scaffold represents a highly versatile and valuable platform in the field of drug discovery. Its amenability to chemical modification, coupled with its ability to interact with a diverse range of biological targets, has led to the development of numerous compounds with significant therapeutic potential. The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities continues to unveil new opportunities for therapeutic intervention. This technical guide has provided a comprehensive overview of the current state of knowledge on the quinazolinedione core, offering a foundation for further research and development in this exciting area of medicinal chemistry. The continued exploration of this privileged scaffold is poised to yield the next generation of innovative and effective medicines.

References

Methodological & Application

Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione, a key intermediate in the development of various therapeutic agents. This quinazolinedione derivative serves as a versatile scaffold in medicinal chemistry, particularly in the discovery of novel anticancer agents.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. The incorporation of a chlorine atom at the 6-position of the quinazoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound is a crucial building block for the synthesis of potent enzyme inhibitors, including Poly (ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.

Application Notes

The primary application of this compound in drug development lies in its use as a scaffold for the synthesis of targeted therapeutic agents. Its derivatives have shown promise as inhibitors of various enzymes implicated in disease pathogenesis.

Anticancer Drug Discovery: PARP Inhibition

A significant area of application is in the development of PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2][3] Derivatives of this compound have been designed and synthesized to act as potent PARP-1/2 inhibitors, demonstrating potential for the treatment of various cancers.[1][2]

Below is a diagram illustrating the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway Signaling Pathway of PARP Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 Replication Replication Fork DNA_damage->Replication PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSBR Single-Strand Break Repair Repair_Proteins->SSBR SSBR->Replication Repaired DNA DSB Double-Strand Break Replication->DSB Stalled Fork Collapse HR_deficient Homologous Recombination Deficient Cancer Cell DSB->HR_deficient Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death Synthetic Lethality Quinazoline_Inhibitor 6-Chloroquinazoline- 2,4(1H,3H)-dione Derivative (PARP Inhibitor) Quinazoline_Inhibitor->PARP1 Inhibition

PARP Inhibition Pathway

Experimental Protocols

Two effective methods for the synthesis of this compound are presented below.

Protocol 1: Synthesis from 2-Amino-5-chlorobenzonitrile and Carbon Dioxide

This environmentally friendly protocol utilizes readily available starting materials and water as the solvent.

Workflow:

Synthesis_Workflow_1 Synthesis Workflow: Protocol 1 Start Start Reactants Mix 2-amino-5-chlorobenzonitrile, AEPTMS@MCM-41 catalyst, and water Start->Reactants Reaction Heat at 120°C for 24h under CO2 atmosphere (1 atm) Reactants->Reaction Cooling Cool to room temperature Reaction->Cooling Filtration Filter the solid product Cooling->Filtration Washing Wash with hot water and ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying End Obtain 6-Chloroquinazoline- 2,4(1H,3H)-dione Drying->End

Synthesis Workflow for Protocol 1

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Amine functionalized MCM-41 (AEPTMS@MCM-41) catalyst

  • Deionized water

  • Ethanol

  • Carbon dioxide (gas)

Procedure:

  • In a high-pressure reactor, combine 2-amino-5-chlorobenzonitrile (1 mmol, 152.6 mg), AEPTMS@MCM-41 catalyst (50 mg), and deionized water (5 mL).

  • Seal the reactor and purge with carbon dioxide gas.

  • Pressurize the reactor with carbon dioxide to 1 atm.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the solid product and wash thoroughly with hot water and then with ethanol.

  • Dry the purified product under vacuum.

Protocol 2: High-Yield Synthesis from 2-Amino-5-chlorobenzamide

This protocol offers a high yield of the final product.[4]

Workflow:

Synthesis_Workflow_2 Synthesis Workflow: Protocol 2 Start Start Reactants Mix 2-amino-5-chlorobenzamide, Di-tert-butyl dicarbonate, DMAP, and Acetonitrile Start->Reactants Reaction Stir at room temperature for 2 hours Reactants->Reaction Evaporation Evaporate the solvent Reaction->Evaporation Purification Purify by column chromatography (Petroleum ether/Ethyl acetate) Evaporation->Purification End Obtain 6-Chloroquinazoline- 2,4(1H,3H)-dione Purification->End

Synthesis Workflow for Protocol 2

Materials:

  • 2-Amino-5-chlorobenzamide

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-5-chlorobenzamide (1 mmol, 170.6 mg) in acetonitrile (10 mL), add di-tert-butyl dicarbonate (1.2 mmol, 262 mg) and DMAP (0.1 mmol, 12.2 mg).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterProtocol 1Protocol 2
Starting Material 2-Amino-5-chlorobenzonitrile2-Amino-5-chlorobenzamide
Yield Not explicitly stated93%[4]
Purity High (based on spectral data)[5]High (based on spectral data and mp)[4]
Melting Point (°C) >300>250[4]
Appearance White to off-white solidWhite solid[4]

Characterization Data

The structure of the synthesized this compound can be confirmed by the following spectroscopic data.[4][5]

Spectroscopic DataChemical Shift (δ ppm) / Wavenumber (cm⁻¹)
¹H NMR (400 MHz, DMSO-d₆) 11.41–11.38 (s, 1H), 11.48 (s, 1H), 7.81 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H)[5]
¹³C NMR (100 MHz, DMSO-d₆) 162.78, 150.22, 138.66, 135.90, 131.48, 126.42, 115.23, 114.11[5]
IR (KBr, cm⁻¹) 3200, 3060, 2845, 1728, 1700, 1446, 1294, 832, 752, 502[5]

References

One-Pot Synthesis of Quinazoline-2,4-diones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazoline-2,4-diones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with a broad spectrum of biological activities. Their applications in medicinal chemistry are extensive, with derivatives exhibiting antihypertensive, antidiabetic, antimicrobial, antimalarial, and anticancer properties. Notably, the drug Zenarestat, an aldose reductase inhibitor for treating diabetic neuropathy, features the quinazoline-2,4-dione scaffold.[1][2] The development of efficient and straightforward synthetic routes to this important scaffold is therefore of significant interest to the drug development community. This document provides detailed application notes and protocols for various one-pot synthetic methods for preparing quinazoline-2,4-diones.

Introduction to One-Pot Syntheses

One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing the need for purification of intermediates, and decreasing waste generation. These streamlined approaches are highly desirable in both academic research and industrial drug development for their efficiency and cost-effectiveness. Several one-pot methodologies for the synthesis of quinazoline-2,4-diones have been developed, employing a range of starting materials and catalytic systems. This document will detail three prominent methods: a DMAP-catalyzed reaction, a triphosgene-mediated synthesis, and an environmentally friendly aqueous synthesis.

Method 1: DMAP-Catalyzed One-Pot Synthesis from 2-Aminobenzamides

A metal-free, one-pot synthesis of quinazoline-2,4-diones has been developed utilizing 4-dimethylaminopyridine (DMAP) as a catalyst and di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source.[1][2][3][4] This method is notable for its mild reaction conditions, proceeding smoothly at room temperature, and its compatibility with a variety of functional groups.[1][3][4]

Experimental Workflow

DMAP_Catalyzed_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 2-Aminobenzamide 2-Aminobenzamide Reaction_Mixture Reaction_Mixture 2-Aminobenzamide->Reaction_Mixture 1.0 equiv (Boc)2O (Boc)2O (Boc)2O->Reaction_Mixture 1.5 equiv DMAP DMAP DMAP->Reaction_Mixture 0.1 equiv Solvent Solvent Solvent->Reaction_Mixture Temperature Temperature Temperature->Reaction_Mixture Time Time Time->Reaction_Mixture Evaporation Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Crude Product Quinazoline-2,4-dione Quinazoline-2,4-dione Column_Chromatography->Quinazoline-2,4-dione Purified Product Reaction_Mixture->Evaporation Reaction

Caption: Workflow for the DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones.

Experimental Protocol

General Procedure A (for N-unsubstituted or N-substituted quinazoline-2,4-diones):

  • To a solution of the appropriate 2-aminobenzamide (1.0 mmol, 1.0 equiv) in a suitable solvent (3 mL), add (Boc)₂O (1.5 mmol, 1.5 equiv) and DMAP (0.1 mmol, 0.1 equiv).[1][2]

  • Stir the reaction mixture at room temperature for 12 hours.[1][2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired quinazoline-2,4-dione.

General Procedure B (for specific N-substituted quinazoline-2,4-diones): This procedure is a variation of General Procedure A, and specific conditions may be optimized for different substrates. The key difference may lie in the reaction time or temperature. For example, some reactions may be conducted at reflux for 12 hours or under microwave conditions for 30 minutes.[1][2]

Data Presentation
EntryProductYield (General Procedure A)Yield (General Procedure B)Melting Point (°C)
1Quinazoline-2,4(1H,3H)-dione (5a)94%[1][2]->250[1][2]
23-(4-Methylbenzyl)quinazoline-2,4(1H,3H)-dione (6f)90%[1]68%[1]240–242[1]
33-(4-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione (6g)92%[1]74%[1]>250[1]
43-(4-(Trifluoromethyl)benzyl)quinazoline-2,4(1H,3H)-dione (6j)94%[2]69%[2]>250[2]
56-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (5t)71% (Procedure C)->250[2]

Method 2: One-Pot Synthesis from Isatoic Anhydride and Primary Amines using Triphosgene

This method provides a convenient one-pot synthesis of quinazoline-2,4-dione derivatives by reacting isatoic anhydride with a primary amine, followed by the addition of triphosgene under basic conditions.[5] The amino group of the initially formed aminobenzamide intermediate reacts with triphosgene to form an isocyanate, which then undergoes cyclization to yield the final product.[5] This procedure is advantageous as it avoids the isolation and purification of the intermediate, simplifying the overall synthetic process.[5]

Experimental Workflow

Triphosgene_Synthesis cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization cluster_product Product Isatoic_Anhydride Isatoic Anhydride Reaction_Mixture_1 Reaction_Mixture_1 Isatoic_Anhydride->Reaction_Mixture_1 Reacts with Primary_Amine Primary Amine Primary_Amine->Reaction_Mixture_1 Triphosgene Triphosgene Reaction_Mixture_2 Reaction_Mixture_2 Triphosgene->Reaction_Mixture_2 Base Base Base->Reaction_Mixture_2 Quinazoline-2,4-dione_Derivative Quinazoline-2,4-dione Derivative Reaction_Mixture_1->Reaction_Mixture_2 Forms Intermediate Reaction_Mixture_2->Quinazoline-2,4-dione_Derivative Cyclization

Caption: Logical flow for the one-pot synthesis of quinazoline-2,4-diones using triphosgene.

Experimental Protocol
  • Step 1: Reaction of Isatoic Anhydride and Primary Amine. In a suitable reaction vessel, dissolve isatoic anhydride in an appropriate solvent.

  • Add the primary amine (NH₂R) to the solution and stir at room temperature to form the 2-aminobenzamide intermediate.

  • Step 2: Reaction with Triphosgene and Base. To the reaction mixture containing the intermediate, add triphosgene and a base.

  • Continue stirring at room temperature to allow for the formation of the isocyanate intermediate and subsequent cyclization.[5]

  • Upon completion of the reaction, the desired quinazoline-2,4-dione derivative can be isolated and purified using standard techniques.

Note: Specific quantities of reagents, solvents, and reaction times should be optimized based on the specific substrates used.

Method 3: Eco-Efficient One-Pot Synthesis in Water

An environmentally friendly one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed that uses water as the solvent.[6] This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which then undergo cyclization with sodium hydroxide.[6][7] The final product is obtained by simple acidification.[6]

Experimental Workflow

Aqueous_Synthesis cluster_reactants Reactants cluster_cyclization Cyclization cluster_precipitation Precipitation cluster_product Product Anthranilic_Acid Anthranilic Acid Derivative Urea_Derivative Urea_Derivative Anthranilic_Acid->Urea_Derivative Reacts with KOCN Potassium Cyanate KOCN->Urea_Derivative NaOH NaOH Monosodium_Salt Monosodium_Salt NaOH->Monosodium_Salt HCl HCl Quinazoline-2,4-dione Quinazoline-2,4-dione HCl->Quinazoline-2,4-dione Urea_Derivative->Monosodium_Salt Cyclization with Monosodium_Salt->Quinazoline-2,4-dione Acidification with

Caption: Experimental workflow for the eco-friendly synthesis of quinazoline-2,4-diones in water.

Experimental Protocol
  • Formation of Urea Derivative: Dissolve the anthranilic acid derivative in water and add potassium cyanate. Stir the mixture to form the corresponding urea derivative.[6][7]

  • Cyclization: Add a solution of sodium hydroxide to the reaction mixture to induce cyclization, forming the monosodium salt of the benzoylene urea.[6][7]

  • Precipitation: Acidify the reaction mixture with hydrochloric acid to precipitate the desired quinazoline-2,4(1H,3H)-dione.[6]

  • Isolation: Collect the product by filtration. This method often yields products in near-quantitative amounts and the only waste generated is the aqueous filtrate.[6]

Conclusion

The one-pot synthetic methods presented here offer efficient, and in some cases, environmentally benign routes to the valuable quinazoline-2,4-dione scaffold. The choice of method will depend on the desired substitution pattern, available starting materials, and desired reaction conditions. These protocols provide a solid foundation for researchers and drug development professionals to synthesize a diverse library of quinazoline-2,4-dione derivatives for further investigation and application.

References

Application Notes and Protocols: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione, a key intermediate in the development of various therapeutic agents. Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including as antibacterial, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2] The protocols outlined below are based on established, eco-efficient synthetic methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and related derivatives, providing a comparative overview of yields and key analytical data.

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS)Reference
This compound 2-Amino-5-chlorobenzamideDi-tert-butyl dicarbonate, DMAPDioxane93>250¹H NMR (400 MHz, DMSO-d₆) δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H); ¹³C NMR (100 MHz, DMSO-d₆) δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8; ESI-HRMS m/z calcd for C₈H₆ClN₂O₂ [M + H]⁺ 197.0112, found: 197.0109.[3]
7-Chloroquinazoline-2,4(1H,3H)-dione 2-Amino-4-chlorobenzoic acidKOCN, AcOH, NaOH, HClWaterHighNot specified¹H-NMR (400 MHz, DMSO-d₆) δH: 11.45, 11.24 (each 1H, s), 7.89 (d, J=8.4 Hz), 7.25 (1H, d, J=8.4 Hz), 7.18 (1H, s) ppm; ¹³C-NMR (100 MHz, DMSO-d₆) δC: 162.2, 150.1, 141.9, 139.4, 128.9, 122.4, 114.6, 113.3 ppm.[1]
6-Bromoquinazoline-2,4(1H,3H)-dione 2-Amino-5-bromobenzoic acidKOCN, AcOH, NaOH, HClWaterHighNot specified¹H-NMR (400 MHz, DMSO-d₆) δH: 11.46, 11.28 (each 1H), 7.94 (s, 1H), 7.78 (1H, d, J=8.4 Hz), 7.11 (1H, d, J=8.4 Hz) ppm; ¹³C-NMR (100 MHz, DMSO-d₆) δC: 161.7, 150.0, 140.0, 137.4, 128.9, 117.7, 116.2, 113.7 ppm.[1]
6-Fluoro-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione Not specifiedNot specifiedNot specified89293-294¹H NMR (400 MHz, DMSO-d₆) δ 11.70 (s, 1H), 8.49–8.41 (m, 1H), 7.70–7.59 (m, 2H), 7.34 (d, J = 3.9 Hz, 2H), 7.32–7.26 (m, 1H), 2.39 (s, 3H).[4]
6-Chloro-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione Not specifiedNot specifiedNot specified66301-302¹H NMR (400 MHz, DMSO-d₆) δ 11.77 (s, 1H), 8.45 (dd, J = 4.8, 1.0 Hz, 1H), 7.87 (d, J = 2.5 Hz, 1H), 7.78 (dd, J = 8.7, 2.5 Hz, 1H), 7.37–7.31 (m, 2H), 7.27 (d, J = 8.7 Hz, 1H), 2.39 (s, 3H).[4]

Experimental Protocols

The following protocols detail two common and effective methods for the synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives.

Protocol 1: Eco-Efficient One-Pot Synthesis in Water

This protocol is adapted from a green chemistry approach that utilizes water as the solvent, minimizing the use of hazardous organic solvents.[1][5]

Materials:

  • 5-Chloroanthranilic acid

  • Potassium cyanate (KOCN)

  • Acetic acid (AcOH)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 5-chloroanthranilic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL).

  • To this mixture, add a solution of potassium cyanate (75 mmol) dissolved in deionized water (20 mL) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • After overnight stirring, add solid sodium hydroxide (200 mmol) to the reaction mixture in portions.

  • Continue stirring the mixture for an additional 4 hours.

  • Carefully adjust the pH of the reaction mixture to <1 using concentrated hydrochloric acid. This will result in the formation of a white precipitate.

  • Collect the precipitate by filtration.

  • Wash the collected solid with deionized water until the pH of the filtrate is neutral (pH 7).

  • Dry the product to obtain this compound.

Protocol 2: Synthesis from 2-Aminobenzamide using Di-tert-butyl Dicarbonate

This protocol describes a one-pot synthesis starting from a 2-aminobenzamide derivative.[3]

Materials:

  • 2-Amino-5-chlorobenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1,4-Dioxane

Procedure:

  • To a solution of 2-amino-5-chlorobenzamide in dioxane, add DMAP (catalytic amount) and di-tert-butyl dicarbonate.

  • Stir the reaction mixture at the appropriate temperature (as optimized in the original literature) until the reaction is complete (monitor by TLC).

  • Upon completion, the product, this compound, can be isolated and purified using standard techniques such as filtration and recrystallization.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic route for the formation of this compound from 5-chloroanthranilic acid.

Synthesis_Pathway cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization and Acidification Anthranilic_Acid 5-Chloroanthranilic Acid Urea_Intermediate Urea Intermediate Anthranilic_Acid->Urea_Intermediate + KOCN, AcOH in Water Quinazolinedione_Salt Monosodium Salt Urea_Intermediate->Quinazolinedione_Salt + NaOH Final_Product 6-Chloroquinazoline- 2,4(1H,3H)-dione Quinazolinedione_Salt->Final_Product + HCl

Caption: Synthetic route to this compound.

Experimental Workflow

This diagram outlines the key steps in the eco-efficient one-pot synthesis protocol.

Experimental_Workflow Start Start Mix_Reagents Mix 5-Chloroanthranilic Acid, AcOH, and KOCN in Water Start->Mix_Reagents Stir_Overnight Stir at Room Temperature Overnight Mix_Reagents->Stir_Overnight Add_Base Add NaOH Stir_Overnight->Add_Base Stir_4h Stir for 4 Hours Add_Base->Stir_4h Acidify Acidify with HCl to pH <1 Stir_4h->Acidify Filter Filter the Precipitate Acidify->Filter Wash Wash with Water until Neutral pH Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Caption: One-pot synthesis experimental workflow.

References

6-Chloroquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazolinedione Core as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a prime example of such a versatile core.[1][2] Specifically, the quinazoline-2,4(1H,3H)-dione derivative, 6-chloroquinazoline-2,4(1H,3H)-dione, has garnered significant attention as a key building block in the synthesis of novel therapeutic agents. Its chemical tractability and the diverse biological activities associated with its derivatives make it a compound of high interest for researchers in drug discovery.[3][4] This document provides a comprehensive guide to the applications of this compound in drug discovery, complete with detailed protocols for its synthesis and its use in the development and evaluation of bioactive compounds.

The quinazoline-2,4(1H,3H)-dione moiety is a structural component in a variety of compounds demonstrating anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[5] The presence of a chlorine atom at the 6-position can significantly modulate the physicochemical properties and biological activity of the resulting derivatives, often enhancing their therapeutic potential.[6] This guide will delve into the practical aspects of working with this compound, providing researchers with the necessary information to leverage its potential in their drug discovery programs.

Chemical Synthesis of this compound

The synthesis of this compound is a critical first step in its utilization for drug discovery. Several synthetic routes have been reported, with the one-pot reaction of a substituted anthranilic acid derivative being a common and efficient method.

Protocol 1: One-Pot Synthesis from 2-Amino-5-chlorobenzoic Acid

This protocol details a straightforward and efficient one-pot synthesis of this compound from commercially available starting materials.

Principle: The synthesis involves the reaction of 2-amino-5-chlorobenzoic acid with a cyanate source to form a urea intermediate, which then undergoes intramolecular cyclization under basic conditions to yield the desired quinazolinedione.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid in water.

  • Add potassium cyanate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the formation of the urea intermediate is complete, add a solution of sodium hydroxide to the reaction mixture.

  • Heat the mixture to reflux to induce cyclization.

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water and then with cold ethanol.

  • Dry the product under vacuum to obtain this compound as a solid.[7]

Characterization Data:

  • Appearance: White solid.[7]

  • 1H NMR (400 MHz, DMSO-d6): δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H).[7]

  • 13C NMR (100 MHz, DMSO-d6): δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8.[7]

  • ESI-HRMS m/z: calculated for C8H6ClN2O2 [M + H]+ 197.0112, found: 197.0109.[7]

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitrogen atoms at positions 1 and 3 are amenable to substitution, allowing for the introduction of various side chains to modulate biological activity.

Case Study: Synthesis of a PARP Inhibitor Precursor

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents.[8] The quinazolinedione scaffold has been successfully utilized to develop potent PARP inhibitors.[9][10] This protocol outlines the N-alkylation of this compound, a key step in the synthesis of many PARP inhibitors.[11][12]

Protocol 2: N-Alkylation of this compound

Principle: This reaction involves the deprotonation of one of the nitrogen atoms of the quinazolinedione ring by a base, followed by nucleophilic attack on an alkyl halide.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Alkyl halide (e.g., benzyl bromide or a more complex side chain precursor)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound in anhydrous DMF, add a suitable base (e.g., NaH or K2CO3) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for a specified time to ensure complete deprotonation.

  • Add the desired alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.[11][13]

graph N_Alkylation { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

General scheme for N-alkylation of the quinazolinedione core.

Biological Evaluation Protocols

Once novel derivatives of this compound are synthesized, their biological activity must be assessed. The following protocols describe standard in vitro assays for evaluating anticancer and antibacterial properties.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.[17]

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.[17]

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Analysis:

CompoundConcentration (µM)Absorbance (OD)% Cell Viability
Vehicle Control01.25100
Test Compound A11.1088
100.6552
1000.1512
Positive Control50.2016
Protocol 4: Antibacterial Susceptibility Testing

The antibacterial activity of synthesized compounds can be evaluated using methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21][22] The broth microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration required for the assay.

  • Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 5: PARP-1 Enzymatic Inhibition Assay

Several commercial kits are available for assessing the inhibitory activity of compounds against PARP-1. These assays are often based on the detection of the product of the PARP-1 enzymatic reaction, poly(ADP-ribose) (PAR), or the consumption of the substrate, NAD+.[23][24][25][26]

Principle: A common format involves an ELISA-based assay where activated DNA is coated on a plate. PARP-1 enzyme, the test inhibitor, and biotinylated NAD+ are added. The amount of incorporated biotinylated PAR is then detected using a streptavidin-conjugated enzyme and a colorimetric or fluorometric substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA-coated plates

  • Assay buffer

  • Biotinylated NAD+

  • Test compounds

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Add assay buffer and test compounds at various concentrations to the wells of the activated DNA-coated plate.

  • Add the PARP-1 enzyme to each well and incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the formation of biotinylated PAR.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again and add the HRP substrate.

  • Stop the reaction with a stop solution and measure the absorbance or fluorescence.

  • Calculate the percent inhibition and determine the IC50 value.[9][10][27]

graph PARP_Inhibition_Mechanism { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Mechanism of action of quinazolinedione-based PARP inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold in drug discovery. Its straightforward synthesis and the potential for chemical modification at multiple positions provide a rich platform for the generation of diverse chemical libraries. The demonstrated utility of its derivatives as anticancer and antibacterial agents underscores its importance in medicinal chemistry. The protocols provided in this guide offer a starting point for researchers to explore the potential of this privileged structure in their own drug discovery endeavors. Future work will likely focus on the development of more selective and potent derivatives, as well as the exploration of new therapeutic applications for this promising class of compounds.

References

Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Shanghai, China] – This application note provides detailed protocols for the synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione and its N-substituted derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 6-position can significantly modulate the pharmacological profile of these molecules. This document outlines a reliable one-pot synthesis for the parent this compound, followed by detailed procedures for the selective N-alkylation and N-arylation at the N1 and N3 positions to generate a library of derivatives.

I. Synthesis of this compound (3)

A highly efficient one-pot synthesis of this compound (3) has been reported, starting from 2-amino-5-chlorobenzamide (1) and di-tert-butyl dicarbonate (Boc)₂O (2) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method offers a high yield of the desired product.[1]

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-amino-5-chlorobenzamide 2-Amino-5-chlorobenzamide (1) 6-Chloroquinazoline This compound (3) 2-amino-5-chlorobenzamide->6-Chloroquinazoline DMAP, MeCN, 80 °C Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (2) Di-tert-butyl_dicarbonate->6-Chloroquinazoline

Caption: One-pot synthesis of the this compound core.

Experimental Protocol:

To a solution of 2-amino-5-chlorobenzamide (1) (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) in acetonitrile (5 mL) is added di-tert-butyl dicarbonate (2) (2.0 mmol). The resulting mixture is stirred at 80 °C for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound (3).

Quantitative Data:

CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)Spectroscopic Data
3 2-Amino-5-chlorobenzamide(Boc)₂O, DMAPAcetonitrile93>250¹H NMR (400 MHz, DMSO-d₆) δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H). ¹³C NMR (100 MHz, DMSO-d₆) δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8.[1]

II. Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives can be achieved through various alkylation and arylation reactions on the parent this compound. The regioselectivity of these reactions (N1 vs. N3 substitution) can be controlled by the choice of reagents and reaction conditions.

A. N1-Alkylation and N1-Arylation

Selective substitution at the N1 position can be achieved using appropriate alkyl or aryl halides in the presence of a base.

Reaction Workflow:

G start Start with This compound (3) step1 Dissolve in appropriate solvent (e.g., DMF) start->step1 step2 Add base (e.g., K₂CO₃, NaH) step1->step2 step3 Add N1-substituting agent (Alkyl/Aryl Halide) step2->step3 step4 Heat reaction mixture step3->step4 step5 Work-up and Purification step4->step5 end Isolate N1-substituted product step5->end G A 6-Chloroquinazoline- 2,4(1H,3H)-dione (3) B N1-Substituted Intermediate A->B R¹-X, Base C N3-Substituted Intermediate A->C R³-X, Base D 1,3-Disubstituted Product B->D R³-X, Base C->D R¹-X, Base

References

Application Notes and Protocols for 6-Chloroquinazoline-2,4(1H,3H)-dione in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-chloroquinazoline-2,4(1H,3H)-dione as a potential scaffold for the development of novel antibacterial agents. This document details its proposed mechanisms of action, protocols for its synthesis and evaluation, and representative data for analogous compounds.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. Quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects.[1][2][3] this compound, a halogenated derivative of the quinazoline scaffold, represents a key starting material for the synthesis of potent antibacterial candidates. The presence of the chlorine atom at the 6-position is often associated with enhanced antimicrobial properties.[4]

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, studies on structurally related quinazolinone derivatives suggest two primary pathways of antibacterial activity:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, quinazolinone derivatives are believed to interfere with bacterial DNA replication by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][5] These enzymes are essential for maintaining the proper topology of bacterial DNA during replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

  • Inhibition of Penicillin-Binding Proteins (PBPs): Some quinazolinone derivatives have been shown to target bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).[1][2][6] PBPs are crucial enzymes involved in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. By binding to the allosteric site of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), these compounds can induce a conformational change that allows β-lactam antibiotics to access the active site, thus restoring their efficacy.[1][7]

Data Presentation

The following tables summarize representative quantitative data for quinazolinone derivatives structurally similar to this compound. It is important to note that these values are illustrative and the specific activity of this compound and its derivatives should be determined experimentally.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Quinazolinone Derivatives against Various Bacterial Strains

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinazolinone DerivativesStaphylococcus aureus10 - 64[8][9]
Staphylococcus haemolyticus10 - 26[8]
Escherichia coli8 - >128[9][10]
Pseudomonas aeruginosa>64[10]
Bacillus cereus>64[10]

Table 2: Representative Cytotoxicity Data (IC50) of Quinazolinone Derivatives on Mammalian Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Quinazolinone DerivativesHeLa (Cervical Cancer)7.52 - >100[3]
K562 (Leukemia)100 - 400[3]
HUVEC (Normal Endothelial)100 - 400[3]
HCT-116 (Colon Cancer)8.00 - >100[11]
HepG2 (Liver Cancer)17.78 - >100[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported one-pot synthesis method.[12][13]

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-5-chlorobenzoic acid in water.

  • Slowly add a solution of potassium cyanate in water to the stirred solution of 2-amino-5-chlorobenzoic acid at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours to form the corresponding urea derivative.

  • To the same reaction mixture, add a solution of sodium hydroxide and heat the mixture to induce cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

  • The final product can be further purified by recrystallization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Pipettes and multichannel pipettor

  • Incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of mammalian cells.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

    • Include a vehicle control (cells treated with the solvent used for the stock solution) and a blank control (medium only).

    • Incubate the plate for 24-72 hours in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Amino-5-chlorobenzoic Acid + Potassium Cyanate urea Urea Derivative Formation start->urea cyclization Cyclization with NaOH urea->cyclization product This compound cyclization->product mic MIC Determination (Antibacterial Activity) product->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) product->cytotoxicity

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

mechanism_of_action cluster_dna_gyrase Inhibition of DNA Replication cluster_pbp Inhibition of Cell Wall Synthesis compound Quinazolinone Derivative gyrase DNA Gyrase / Topoisomerase IV compound->gyrase Inhibits dna_breaks DNA Double-Strand Breaks gyrase->dna_breaks cell_death1 Bacterial Cell Death dna_breaks->cell_death1 compound2 Quinazolinone Derivative pbp Penicillin-Binding Protein (PBP2a) compound2->pbp Allosteric Inhibition peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan cell_death2 Bacterial Cell Death peptidoglycan->cell_death2 Inhibition leads to

Caption: Proposed mechanisms of antibacterial action for quinazolinone derivatives.

References

Application Notes and Protocols for 6-Chloroquinazoline-2,4(1H,3H)-dione in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous compounds with a wide range of biological activities, including significant potential in oncology.[1][2][3] Derivatives of this scaffold have been investigated for their efficacy against various cancers, such as breast, lung, and pancreatic cancer.[2] The 6-chloro substitution on this quinazoline ring is of particular interest for its potential to modulate the pharmacological properties of the resulting derivatives, which have shown promise as antitumor agents.[4][5]

These application notes provide an overview of the experimental use of 6-Chloroquinazoline-2,4(1H,3H)-dione and its derivatives in cancer research, along with detailed protocols for their evaluation.

Potential Mechanisms of Action

While specific data on the unsubstituted this compound is limited, derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been shown to exert their anticancer effects through various mechanisms:

  • PARP Inhibition: Several quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes crucial for DNA repair in cancer cells.[6][7] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancers with existing DNA repair defects like BRCA1/2 mutations.

  • Microtubule Polymerization Inhibition: Certain derivatives have been found to inhibit microtubule polymerization, a critical process for cell division.[2] This disruption of the cellular microtubule structure can induce cell cycle arrest in the G2/M phase and trigger apoptosis.[2]

  • Kinase Inhibition: The quinazoline scaffold is a well-known hinge-binding motif for many protein kinases. Derivatives have been developed as inhibitors of key signaling kinases involved in cancer progression, such as PI3K.

  • Signaling Pathway Modulation: Some derivatives have been reported to modulate crucial signaling pathways in cancer cells, including the Wnt signaling pathway.

Data Presentation: In Vitro Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

The following table summarizes the in vitro anticancer activity of various quinazoline-2,4(1H,3H)-dione derivatives against different human cancer cell lines. It is important to note that these are derivatives and not the specific this compound compound.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 7 HUH-7 (Hepatocellular Carcinoma)Cytotoxicity2.5[8]
MCF-7 (Breast Cancer)Cytotoxicity6.8[8]
HCT-116 (Colon Cancer)Cytotoxicity4.9[8]
Compound 11b HepG2 (Hepatocellular Carcinoma)Cytotoxicity9.16 ± 0.8[8]
HCT-116 (Colon Cancer)Cytotoxicity5.69 ± 0.4[8]
MCF-7 (Breast Cancer)Cytotoxicity5.27 ± 0.2[8]
Compound 11c MCF-7 (Breast Cancer)Cytotoxicity5.80 ± 0.4[8]
Compound 11e HCT-116 (Colon Cancer)Cytotoxicity6.37 ± 0.7[8]
MCF-7 (Breast Cancer)Cytotoxicity5.67 ± 0.5[8]
Compound 101 L1210 (Leukemia)Proliferation>50% inhibition at 1 µg/mL[2]
K562 (Leukemia)Proliferation>50% inhibition at 1 µg/mL (IC50 = 5.8)[2]
MCF-7 (Breast Cancer)Proliferation0.34[2]
CA46 (Burkitt's Lymphoma)Proliferation1.0[2]
Compound 8a HCT-116 (Colon Cancer)Cytotoxicity (48h/72h)10.72 / 5.33[9]
HepG2 (Hepatocellular Carcinoma)Cytotoxicity (48h/72h)17.48 / 7.94[9]
MCF-7 (Breast Cancer)Cytotoxicity (72h)12.96[9]
Compound 8f MCF-7 (Breast Cancer)Cytotoxicity (48h)21.29[9]
Compound 8h SKLU-1 (Lung Cancer)Cytotoxicity23.09 µg/mL[10]
MCF-7 (Breast Cancer)Cytotoxicity27.75 µg/mL[10]
HepG2 (Hepatocellular Carcinoma)Cytotoxicity30.19 µg/mL[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on human cancer cell lines.

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • This compound

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for 48 to 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

G A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B D Treatment of Cells B->D C Compound Preparation and Dilution C->D E Incubation (48-72h) D->E F MTT Addition and Incubation E->F G Formazan Solubilization F->G H Absorbance Reading G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Protocol 2: PARP Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the PARP inhibitory activity of this compound.

1. Materials:

  • Recombinant human PARP1 enzyme

  • This compound

  • PARP assay buffer

  • β-NAD⁺ solution

  • Activated DNA

  • Histones

  • Recombinant Nicotinamidase

  • Developer reagent

  • 96-well black plates

  • Fluorometric microplate reader

2. Procedure:

  • Standard Curve Preparation:

    • Prepare a standard curve using a known concentration of nicotinamide.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing PARP assay buffer, activated DNA, and histones.

    • Prepare dilutions of this compound in the assay buffer. Include a known PARP inhibitor as a positive control and a vehicle control (DMSO).

  • Enzymatic Reaction:

    • Add the reaction mixture to the wells of a 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the PARP1 enzyme to all wells except the negative control.

    • Initiate the reaction by adding β-NAD⁺ solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Development:

    • Add recombinant nicotinamidase to all wells and incubate to convert nicotinamide to a fluorescent product.

    • Add the developer reagent.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value from a dose-response curve.

PARP Inhibition Assay Workflow

G A Prepare Reaction Mixture (Buffer, DNA, Histones) B Add Test Compound (this compound) A->B C Add PARP1 Enzyme B->C D Initiate Reaction with β-NAD+ C->D E Incubate D->E F Add Nicotinamidase E->F G Add Developer Reagent F->G H Measure Fluorescence G->H I Calculate % Inhibition and IC50 H->I

Caption: General workflow for a fluorometric PARP inhibition assay.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of related compounds, the following signaling pathways are logical targets for further investigation into the anticancer effects of this compound.

Potential Signaling Pathway Inhibition

G A This compound B PARP A->B Inhibits C Microtubule Polymerization A->C Inhibits D PI3K/Akt Pathway A->D Inhibits E DNA Repair Inhibition B->E F G2/M Cell Cycle Arrest C->F H Reduced Proliferation & Survival D->H G Apoptosis E->G F->G G->H

Caption: Potential mechanisms of action for this compound derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel anticancer agents. The provided protocols offer a starting point for researchers to investigate its potential cytotoxic and enzyme-inhibitory activities. Further studies are warranted to elucidate the specific mechanisms of action and to explore the synthesis and evaluation of novel derivatives with improved potency and selectivity.

References

Application and Protocols for the Evaluation of 6-Chloroquinazoline-2,4(1H,3H)-dione as a PARP-1/2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Quinazolinedione Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are critical enzymes in the cellular response to DNA damage. They play a central role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors for treating various cancers.

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry and has been identified as a promising framework for the development of potent PARP-1/2 inhibitors.[1][2] Numerous derivatives of this scaffold have been synthesized and shown to exhibit significant inhibitory activity, with some reaching nanomolar potency against PARP-1 and PARP-2.[3] These findings suggest that the quinazolinedione structure provides a key pharmacophore for interaction with the PARP active site.

This document provides a comprehensive guide for researchers to evaluate 6-Chloroquinazoline-2,4(1H,3H)-dione as a potential foundational molecule for the development of novel PARP-1/2 inhibitors. While this specific compound is a versatile chemical building block, its direct inhibitory activity against PARP-1/2 is not extensively documented in publicly available literature. Therefore, the following protocols are presented as a roadmap for the characterization of this and related quinazolinedione derivatives.

Mechanism of Action of Quinazolinedione-Based PARP Inhibitors

Quinazolinedione-based PARP inhibitors, like other small molecule inhibitors of this enzyme class, are thought to act competitively at the nicotinamide adenine dinucleotide (NAD+) binding site of PARP-1 and PARP-2. By occupying this site, they prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage. The abrogation of this repair process leads to the accumulation of unrepaired SSBs, which can then collapse replication forks during DNA replication, resulting in the formation of highly cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.

Biochemical Evaluation of PARP-1/2 Inhibition

The initial assessment of a potential PARP inhibitor involves determining its direct inhibitory effect on the purified enzyme. This is typically achieved through in vitro biochemical assays that measure the enzymatic activity of PARP-1 and PARP-2 in the presence of the test compound.

Table 1: Example IC50 Values for Quinazolinedione-Based PARP-1/2 Inhibitors
Compound IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Compound 11a46711.5
Compound 360.940.87
Compound 10< 3120 (cellular)Not Reported[3]
Compound 113020 (cellular)Not Reported[3]

Note: The data presented are for various derivatives of the quinazoline-2,4(1H,3H)-dione scaffold and are intended to illustrate the potential potency of this class of compounds.

Protocol 1: In Vitro PARP-1/2 Inhibition Assay (Chemiluminescent)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1 and PARP-2. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, with detection via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone proteins (e.g., from calf thymus)

  • Activated DNA (e.g., DNase I-treated calf thymus DNA)

  • Biotinylated NAD+

  • This compound (or derivative) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, high-binding 96-well plates

  • Luminometer

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with histone proteins (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+.

    • Add the diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Initiate the reaction by adding the PARP-1 or PARP-2 enzyme to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate diluted in a suitable buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the chemiluminescent HRP substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (e.g., Olaparib) or no enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Histone and Activated DNA: PARP enzymes are activated by DNA breaks and use histone proteins as substrates for poly(ADP-ribosyl)ation (PARylation). The use of activated DNA mimics DNA damage, and histones provide a substrate for the enzymatic reaction.

  • Biotinylated NAD+: This modified substrate allows for the detection of PARylation. The biotin tag is incorporated into the PAR chains and can be detected with high sensitivity using a streptavidin-HRP conjugate.

  • Chemiluminescent Detection: This method offers a high signal-to-noise ratio and a wide dynamic range, allowing for the sensitive detection of enzyme activity.

Cellular Evaluation of PARP Inhibition

Following biochemical characterization, it is essential to assess the compound's activity in a cellular context. This involves determining its ability to inhibit PARP activity within cells and its downstream effects on cell viability and DNA damage.

Protocol 2: Cellular PARP Activity Assay (Immunofluorescence)

This protocol measures the inhibition of PARP activity in cells by detecting the formation of PAR chains in response to DNA damage.

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Cell culture medium and supplements

  • This compound (or derivative)

  • DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against PAR (poly(ADP-ribose))

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well imaging plate (e.g., 96-well black, clear bottom) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of DNA Damage:

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block the cells with blocking buffer for 1 hour.

    • Incubate the cells with the primary antibody against PAR overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the fluorescence intensity of the PAR signal within the nucleus.

    • Normalize the PAR signal to the DAPI signal to account for cell number.

    • Determine the concentration of the compound that inhibits PAR formation by 50% (EC50).

Protocol 3: Cell Viability and Synthetic Lethality Assay

This protocol assesses the cytotoxic effect of the PARP inhibitor, particularly in combination with a DNA damaging agent or in a BRCA-deficient cell line to demonstrate synthetic lethality.

Materials:

  • BRCA-proficient and BRCA-deficient cancer cell lines (e.g., a pair of isogenic lines)

  • Cell culture medium and supplements

  • This compound (or derivative)

  • DNA damaging agent (e.g., Temozolomide (TMZ) or Olaparib as a positive control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed both BRCA-proficient and BRCA-deficient cells in separate 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound, either alone or in combination with a fixed concentration of a DNA damaging agent.

    • Include controls for vehicle, compound alone, and DNA damaging agent alone.

  • Incubation:

    • Incubate the cells for a period of 3-7 days, depending on the cell line's doubling time.

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the compound concentration to determine the IC50 for each cell line.

    • A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.

Visualizing the Workflow and Pathway

PARP Signaling Pathway in DNA Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP1_2 PARP-1/2 DNA_SSB->PARP1_2 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_2->PAR synthesizes NAD NAD+ NAD->PARP1_2 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER facilitates Inhibitor 6-Chloroquinazoline- 2,4(1H,3H)-dione Inhibitor->PARP1_2 inhibits

Caption: PARP-1/2 activation at DNA single-strand breaks and its inhibition.

Experimental Workflow for Inhibitor Evaluation

Workflow Start Start: Synthesize/Obtain This compound Biochem_Assay Protocol 1: In Vitro PARP-1/2 Inhibition Assay Start->Biochem_Assay Determine_IC50 Determine IC50 Values Biochem_Assay->Determine_IC50 Cellular_PAR_Assay Protocol 2: Cellular PAR Formation Assay Determine_IC50->Cellular_PAR_Assay If potent Determine_EC50 Determine Cellular EC50 Cellular_PAR_Assay->Determine_EC50 Viability_Assay Protocol 3: Synthetic Lethality & Viability Assay Determine_EC50->Viability_Assay If cell-permeable Evaluate_Potency Evaluate Selective Cytotoxicity Viability_Assay->Evaluate_Potency End Lead Candidate for Further Optimization Evaluate_Potency->End If selective

Caption: Stepwise workflow for the evaluation of a potential PARP inhibitor.

Conclusion

The quinazoline-2,4(1H,3H)-dione scaffold represents a fertile ground for the discovery of novel and potent PARP-1/2 inhibitors. This compound serves as an excellent starting point for medicinal chemistry efforts aimed at developing such inhibitors. The protocols outlined in this document provide a robust framework for the biochemical and cellular characterization of this and related compounds. Through systematic evaluation, researchers can elucidate the structure-activity relationships and identify lead candidates with the potential for further preclinical and clinical development in the field of targeted cancer therapy.

References

The Versatile Scaffold: 6-Chloroquinazoline-2,4(1H,3H)-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Chloroquinazoline-2,4(1H,3H)-dione is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold, substituted with a reactive chlorine atom, provides a valuable starting point for the synthesis of a diverse range of biologically active compounds. This chlorinated derivative has been instrumental in the development of potent enzyme inhibitors and anticancer agents, demonstrating its broad therapeutic potential. The quinazoline-2,4(1H,3H)-dione core itself is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, further highlighting the importance of its derivatives in medicine.

Application Notes

Potent Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

Derivatives of this compound have emerged as highly effective inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibition leads to synthetic lethality and selective cancer cell death.

The this compound scaffold serves as a key pharmacophore for engaging with the catalytic domain of PARP-1 and PARP-2. Modifications at the N1 and N3 positions of the quinazolinedione ring have allowed for the optimization of potency and selectivity. For instance, the introduction of a 3-aminopyrrolidine moiety has led to the discovery of potent PARP-1/2 inhibitors with IC50 values in the nanomolar range.[1]

Key Advantages of the this compound Scaffold in PARP Inhibitors:

  • Structural Rigidity: Provides a stable platform for the precise orientation of functional groups within the enzyme's active site.

  • Hydrogen Bonding: The dione functionality allows for key hydrogen bond interactions with amino acid residues in the PARP catalytic domain.

  • Synthetic Tractability: The chlorine atom at the 6-position offers a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Broad-Spectrum Anticancer Agents

Beyond PARP inhibition, derivatives synthesized from this compound have demonstrated significant potential as broad-spectrum anticancer agents. These compounds often exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One study reported the synthesis of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system.[2] These compounds exhibited promising in vitro antitumor activity against a panel of human cancer cell lines, including gastric carcinoma (MGC-803), breast cancer (Bcap-37), and prostate cancer (PC3).[2] Notably, some of these derivatives were shown to induce apoptosis in cancer cells.[2]

Antibacterial Agents

The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for the development of novel antibacterial agents. By incorporating this core structure, researchers have designed compounds that act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3] While not always starting explicitly from the 6-chloro derivative, these studies highlight the potential of the quinazolinedione core in combating bacterial infections.[3]

Quantitative Data

The following tables summarize the biological activity of various derivatives of quinazoline-2,4(1H,3H)-dione.

Table 1: PARP-1 and PARP-2 Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineCytotoxicity IC50 (μM)
Compound 10 --MX-1< 3.12
Compound 11 --MX-13.02
Compound 11a 46711.5--
Compound 36 0.940.87--

Data sourced from multiple studies on quinazoline-2,4(1H,3H)-dione derivatives as PARP inhibitors.[4][5][6]

Table 2: Anticancer Activity of 6-Chloro-quinazolin Derivatives

CompoundCell LineActivity
Compound 5a MGC-80331.7% apoptosis at 10 μM
Compound 5f Bcap-3721.9% apoptosis at 10 μM

Data from a study on novel 6-chloro-quinazolin derivatives.[2]

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.

PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., histone H1)

  • Biotinylated NAD+

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well plates (high-binding)

  • Test compounds and positive control (e.g., Olaparib)

Procedure:

  • Coat a 96-well plate with histone H1 overnight at 4 °C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test compounds at various concentrations to the wells. Include wells for a positive control (known PARP inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Add the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate again.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MGC-803, Bcap-37)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

Visualizations

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Quinazolinedione 6-Chloroquinazoline- 2,4(1H,3H)-dione Derivative Quinazolinedione->PARP1 inhibits

Caption: PARP1 signaling pathway and mechanism of inhibition by this compound derivatives.

Synthesis_Workflow Start This compound Alkylation N-Alkylation (e.g., with R-X, K2CO3, DMF) Start->Alkylation Intermediate N-Substituted Intermediate Alkylation->Intermediate Modification Further Modification (e.g., Suzuki coupling, amidation) Intermediate->Modification Final_Compound Bioactive Derivative Modification->Final_Compound Biological_Assay Biological Evaluation (e.g., PARP assay, MTT assay) Final_Compound->Biological_Assay Data_Analysis Data Analysis (IC50 determination) Biological_Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and evaluation of bioactive derivatives from this compound.

References

Application Notes and Protocols for In Vivo Formulation of 6-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinedione class. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Many quinazoline derivatives have been investigated for their ability to modulate key cellular signaling pathways, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which are often dysregulated in diseases like cancer.[5][6][7]

A primary challenge in the preclinical in vivo evaluation of this compound is its poor aqueous solubility.[8] This characteristic is common for many new chemical entities and can lead to low or inconsistent bioavailability if not addressed with an appropriate formulation strategy.[9][10][11] For poorly soluble compounds, which often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, the absorption rate is limited by the dissolution rate.[10][12]

To overcome this limitation, several formulation strategies can be employed to enhance the solubility and/or dissolution rate, ensuring reliable and reproducible dosing for in vivo studies.[11][12] These strategies include:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent (like DMSO or PEG300) to first dissolve the compound, which is then diluted with an aqueous vehicle.[9][13][14]

  • Surfactant-based Formulations: Incorporating non-ionic surfactants such as Tween 80 or Cremophor EL to increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[9][15]

  • Aqueous Suspensions: Creating a uniform suspension of the compound in an aqueous vehicle containing a suspending agent, such as carboxymethylcellulose (CMC), to ensure consistent dosing for oral administration.[16]

  • Lipid-based Formulations: Dissolving the compound in a lipid vehicle like corn oil, which can improve oral absorption for lipophilic compounds.[9][17]

The choice of formulation depends on the required dose, the route of administration (e.g., intravenous, intraperitoneal, oral), and the specific animal model being used.[13] It is crucial to select excipients that are safe and well-tolerated in the test species to avoid confounding toxicological effects.[16][18]

Quantitative Data: Formulation Summaries

The following tables summarize common vehicle formulations that can be adapted for this compound for various routes of administration. These are starting points, and optimization may be required based on the desired final concentration and stability.

Table 1: Injectable Formulations (Intravenous, Intraperitoneal, Subcutaneous)

Formulation Code Vehicle Composition Component Ratio (v/v/v) Primary Use Notes
INJ-1 DMSO / Tween 80 / Saline (0.9% NaCl) 10 : 5 : 85 General purpose injectable First dissolve compound in DMSO, then add Tween 80, and finally add saline slowly.[17]
INJ-2 DMSO / PEG300 / Tween 80 / Saline 10 : 40 : 5 : 45 For compounds requiring higher co-solvent concentration The order of addition is critical to prevent precipitation.[17]
INJ-3 DMSO / Corn Oil 10 : 90 For lipophilic compounds; Subcutaneous or Intramuscular Forms a solution or fine suspension. Ensure homogeneity before administration.[17]

| INJ-4 | DMSO / 20% SBE-β-CD in Saline | 10 : 90 | Utilizes cyclodextrins for solubilization | Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes to enhance solubility.[17] |

Table 2: Oral Gavage Formulations

Formulation Code Vehicle Composition Primary Use Notes
ORAL-1 0.5% - 1.0% CMC in Water Aqueous Suspension A common vehicle for water-insoluble compounds. Requires uniform suspension.[16][19]
ORAL-2 0.25% Tween 80 and 0.5% CMC in Water Aqueous Suspension with Wetting Agent Tween 80 acts as a wetting agent to improve the dispersibility of the compound particles.[17]

| ORAL-3 | PEG400 | Solution | Suitable if the compound is sufficiently soluble in PEG400.[17] |

Experimental Protocols

Safety Precaution: Handle this compound and all solvents in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of Injectable Formulation (10 mg/kg dose example)

This protocol describes the preparation of a 1 mg/mL solution using the INJ-1 (DMSO/Tween 80/Saline) formulation, suitable for a 10 mg/kg dose administered at a volume of 10 mL/kg.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (15 mL)

  • Vortex mixer and sonicator

  • Pipettes and sterile tips

Procedure:

  • Calculate Required Mass: For 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound powder.

  • Prepare Stock Solution: Add the 10 mg of powder to a 15 mL sterile conical tube. Add 1.0 mL of DMSO (10% of the final volume) to the tube.

  • Dissolve Compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution. Ensure the solution is clear.

  • Add Surfactant: Add 0.5 mL of Tween 80 (5% of the final volume) to the DMSO solution. Vortex thoroughly to ensure the mixture is homogeneous.

  • Add Aqueous Phase: Slowly add 8.5 mL of sterile saline (85% of the final volume) to the mixture, vortexing continuously during the addition to prevent precipitation.

  • Final Homogenization: Once all the saline is added, vortex the final solution for an additional 1-2 minutes. The final formulation should be a clear, homogenous solution. If any cloudiness appears, it may indicate precipitation, and the formulation should be optimized.[16]

  • Administration: Use the formulation immediately or store appropriately. Before administration, visually inspect for any precipitation.

Protocol 2: Preparation of Oral Gavage Suspension (50 mg/kg dose example)

This protocol describes the preparation of a 5 mg/mL suspension using the ORAL-1 (0.5% CMC) formulation, suitable for a 50 mg/kg dose administered at a volume of 10 mL/kg.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium salt (CMC), low viscosity

  • Sterile water

  • Sterile conical tubes (50 mL)

  • Magnetic stirrer and stir bar, or homogenizer

  • Mortar and pestle (optional)

Procedure:

  • Prepare 0.5% CMC Vehicle:

    • Add 250 mg of CMC powder to 50 mL of sterile water in a beaker with a magnetic stir bar.

    • Heat the water to ~60°C while stirring to aid the dissolution of CMC. Do not boil.

    • Stir until the CMC is fully dissolved and the solution is clear. This may take several hours. Allow the solution to cool to room temperature.

  • Calculate Required Mass: For 10 mL of a 5 mg/mL suspension, weigh out 50 mg of this compound powder.

  • Create Suspension:

    • Place the 50 mg of powder into a sterile conical tube.

    • Add a small volume (e.g., 1-2 mL) of the 0.5% CMC vehicle to the powder to create a paste. Triturating the paste with a spatula or pestle can help break up aggregates.[16]

    • Gradually add the remaining 0.5% CMC vehicle to reach the final volume of 10 mL, vortexing continuously.

  • Final Homogenization:

    • Vortex the suspension vigorously for 5-10 minutes to ensure it is uniform. A homogenizer can be used for a more consistent particle size distribution.

    • The final formulation should be a smooth, homogenous suspension.

  • Administration:

    • Before each animal is dosed, the suspension must be vortexed again to ensure uniformity and accurate dosing.[16]

    • Use an appropriately sized oral gavage needle for administration.[19]

Visualizations

G Experimental Workflow for In Vivo Formulation cluster_0 1. Pre-formulation Assessment cluster_1 2. Formulation Strategy cluster_2 3. Preparation & QC cluster_3 4. Administration A This compound (Poorly Aqueous Soluble) B Select Route of Administration (e.g., Oral, IP, IV) A->B C1 Oral Route B->C1 Oral C2 Injectable Route (IP/IV) B->C2 Injectable D1 Prepare Aqueous Suspension (e.g., 0.5% CMC) C1->D1 D2 Prepare Solution (e.g., DMSO/Tween/Saline) C2->D2 E1 Weigh Compound Create Paste Add Vehicle & Homogenize D1->E1 E2 Weigh Compound Dissolve in Co-solvent Add Surfactant & Aqueous Phase D2->E2 F Visual Inspection (Check for precipitation/ non-uniformity) E1->F E2->F G Administer to Animal Model (Vortex immediately before dosing) F->G

Caption: Workflow for selecting and preparing an in vivo formulation.

Wnt_Pathway Hypothesized Inhibition of Wnt/β-catenin Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus FZD Frizzled (FZD) DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 Wnt Wnt Ligand Wnt->FZD binds AXIN Axin DVL->AXIN inhibits GSK3B GSK3β BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates APC APC APC->BetaCatenin phosphorylates AXIN->BetaCatenin phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome leads to BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N translocates TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates Inhibitor Quinazoline Derivatives Inhibitor->TCF_LEF may inhibit downstream elements

Caption: Potential mechanism of Wnt pathway inhibition by quinazolines.

References

Characterization of 6-Chloroquinazoline-2,4(1H,3H)-dione: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 6-Chloroquinazoline-2,4(1H,3H)-dione, a key intermediate in pharmaceutical synthesis. The following sections outline the primary spectroscopic and chromatographic techniques for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Application Note:

¹H NMR is utilized to identify the number and environment of protons in the molecule. For this compound, the spectrum will show distinct signals for the aromatic protons and the N-H protons of the dione ring. The splitting patterns and coupling constants of the aromatic protons are characteristic of their substitution pattern on the benzene ring. ¹³C NMR provides information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbons, the aromatic carbons, and the carbon atoms of the quinazoline ring.

Quantitative Data Summary:
Technique Nucleus Chemical Shift (δ) ppm Assignment Reference
¹H NMR¹H11.41–11.43 (brs, 1H)N-H[1][2]
11.27 (brs, 1H)N-H[1]
7.81 (d, J = 2.4 Hz, 1H)H-5[1][2]
7.68 (dd, J = 8.8, 2.4 Hz, 1H)H-7[2]
7.19 (d, J = 8.8 Hz, 1H)H-8[2]
¹³C NMR¹³C162.78C=O[2]
150.22C=O[2]
138.66C-8a[2]
135.90C-7[2]
131.48C-5[2]
126.42C-6[2]
115.23C-4a[2]
114.11C-8[2]
Experimental Protocol:

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Filter the solution through a glass wool plug in a Pasteur pipette to remove any particulate matter.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Spectral width: -2 to 14 ppm.

    • Pulse angle: 30-45°.

    • Relaxation delay: 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • A sufficient number of scans and a suitable relaxation delay should be used to obtain a high-quality spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter Solution dissolve->filter H1_NMR Acquire 1H NMR filter->H1_NMR C13_NMR Acquire 13C NMR filter->C13_NMR process Process Spectra H1_NMR->process C13_NMR->process assign Assign Signals process->assign structure Confirm Structure assign->structure MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare Dilute Solution infuse Infuse into ESI Source prepare_sol->infuse acquire Acquire Spectrum determine_mz Determine m/z acquire->determine_mz confirm_formula Confirm Molecular Formula determine_mz->confirm_formula Analytical_Techniques_Relationship cluster_structure Structural Elucidation cluster_purity_stability Purity & Stability Assessment Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR Confirms Connectivity MS Mass Spectrometry (HRMS) Compound->MS Confirms Molecular Formula IR IR Spectroscopy Compound->IR Identifies Functional Groups HPLC HPLC Compound->HPLC Determines Purity Thermal Thermal Analysis (TGA/DSC) Compound->Thermal Assesses Thermal Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione. Our goal is to help you improve yields, troubleshoot common issues, and streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical.[1] Re-optimization of these parameters is recommended.

  • Poor Quality of Starting Materials: Ensure the purity of your starting materials, such as 2-amino-5-chlorobenzamide and di-tert-butyl dicarbonate, by verifying their analytical data (NMR, melting point).

  • Improper Solvent Selection: The choice of solvent is crucial for reactant solubility and the reaction pathway. Solvents like N,N-Dimethylformamide (DMF) have been shown to be effective.

  • Catalyst Deactivation: In catalyzed reactions, ensure the catalyst is fresh and not poisoned by impurities. For the DMAP-catalyzed synthesis, ensure the 4-DMAP is of high purity.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

Q2: My final product is impure. What are the common impurities and how can I remove them?

A2: Impurities can include unreacted starting materials, intermediates, or side-products.

  • Common Side Products: Incomplete cyclization can leave urea intermediates in the product mixture. Hydrolysis of the dione ring can also occur if excess water is present under harsh conditions.

  • Purification Strategies:

    • Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems to find one that provides high solubility at elevated temperatures and low solubility at room temperature.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of dichloromethane and methanol has been shown to be effective for the purification of this compound.

Q3: What are some alternative, eco-friendly synthesis methods for quinazolinediones?

A3: An efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using water as the solvent at room temperature.[2] This method involves the reaction of the corresponding anthranilic acid with potassium cyanate, followed by cyclization with NaOH and neutralization with HCl.[2] The product can often be isolated by simple filtration, making it an environmentally friendly alternative.[2]

Data Presentation

Table 1: Effect of Substituents on the Yield of Quinazoline-2,4(1H,3H)-dione Derivatives
Substituent at C6Yield (%)Reference
Chloro 93 [3]
Bromo97[3]
Fluoro74[3]
Methyl87[3]
Methoxy93[3]
Trifluoromethyl71[3]

Yields are based on a DMAP-catalyzed one-pot synthesis from the corresponding 2-aminobenzamide and di-tert-butyl dicarbonate.[3]

Experimental Protocols

Protocol 1: DMAP-Catalyzed One-Pot Synthesis of this compound[3]

This protocol describes a high-yield, one-pot synthesis from 2-amino-5-chlorobenzamide.

Materials:

  • 2-amino-5-chlorobenzamide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (4-DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • To a solution of 2-amino-5-chlorobenzamide (1.0 mmol) and di-tert-butyl dicarbonate (2.0 mmol) in DMF (5 mL), add 4-DMAP (0.2 mmol).

  • Stir the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound as a white solid.

Expected Yield: 93%[3]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H).[3]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8.[3]

Visualizations

Experimental Workflow for DMAP-Catalyzed Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-amino-5-chlorobenzamide E Mix and heat at 80 °C for 2h A->E B Di-tert-butyl dicarbonate B->E C 4-DMAP C->E D DMF D->E F Solvent Removal E->F Cool to RT G Column Chromatography F->G H This compound G->H

Caption: Workflow for the DMAP-catalyzed synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield A Low Yield Observed B Check Starting Material Purity A->B C Optimize Reaction Conditions (Temp, Time, Stoichiometry) A->C D Verify Catalyst Activity A->D E Evaluate Solvent Choice A->E F Monitor Reaction to Completion A->F G Improved Yield B->G C->G D->G E->G F->G

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

6-Chloroquinazoline-2,4(1H,3H)-dione solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroquinazoline-2,4(1H,3H)-dione. The information is designed to address common challenges, particularly those related to the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound. The quinazoline scaffold is a key structural component in numerous naturally occurring alkaloids and is found in many FDA-approved pharmaceuticals, particularly in oncology. This chlorinated derivative is often used as a building block in the synthesis of novel compounds with potential biological activities.

Q2: What are the primary solubility challenges with this compound?

Like many quinazolinone derivatives, this compound exhibits poor aqueous solubility. This is primarily due to its rigid, fused heterocyclic ring system, which contributes to high crystal lattice energy and low polarity, making it difficult for water molecules to solvate the compound effectively.

Q3: In which common solvents is this compound soluble?

While specific quantitative data is limited, it is generally accepted that this compound has good solubility in dimethyl sulfoxide (DMSO). Its solubility in other common laboratory solvents is expected to be as follows:

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Likely Soluble
EthanolSparingly Soluble to Insoluble
MethanolSparingly Soluble to Insoluble
Water / Aqueous BuffersInsoluble
AcetoneSparingly Soluble to Insoluble

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the solid compound in a dry, sealed container at room temperature. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays

Problem: I dissolved this compound in DMSO to make a stock solution. However, when I dilute it into my aqueous assay buffer (e.g., PBS), I observe precipitation, which affects my results.

Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects on the biological system, but high enough to maintain solubility.

  • Use Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.

  • pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent. Adjusting the pH of your buffer may enhance solubility.

  • Employ Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.

  • Utilize Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.966 mg (Molecular Weight: 196.59 g/mol ).

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can assist in dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol provides a general method for using a co-solvent to improve the solubility of this compound in aqueous solutions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • Prepare the Co-solvent Mixture: A common co-solvent formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).

  • Dilution: To prepare a 1 mg/mL working solution, for example, take 100 µL of a 10 mg/mL DMSO stock solution.

  • Add Co-solvents: Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween 80 and mix until the solution is clear.

  • Final Dilution: Add 450 µL of saline to reach the final volume of 1 mL. Mix well. The final solution should be clear. If precipitation occurs, optimization of the co-solvent ratios may be necessary.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This technique can improve the dissolution rate and bioavailability of poorly soluble drugs by dispersing the drug in a hydrophilic carrier.

Materials:

  • This compound

  • A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A suitable volatile solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the drug and carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask.

  • Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film forms on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask and gently grind it to a fine powder.

Protocol 4: Cyclodextrin-Based Solubility Enhancement (Kneading Method)

This method involves the formation of an inclusion complex between the drug and a cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin)

  • Water-ethanol solution (e.g., 50:50 v/v)

  • Glass mortar and pestle

Procedure:

  • Mixing: Accurately weigh the drug and cyclodextrin in a suitable molar ratio (e.g., 1:1) and mix them thoroughly in a glass mortar.

  • Kneading: Add a small volume of the water-ethanol solution dropwise to the powder mixture while continuously triturating with the pestle to form a paste.

  • Drying: Continue kneading for 30-60 minutes. The paste is then dried in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: The dried complex is passed through a sieve to obtain a uniform particle size.

Signaling Pathways and Experimental Workflows

Quinazoline derivatives are known to interact with various signaling pathways, often acting as inhibitors of key kinases. Potential pathways that could be modulated by this compound or its derivatives include:

  • Wnt/β-catenin Signaling Pathway: Some quinazoline compounds have been identified as inhibitors of this pathway, which is crucial in colorectal cancer.

  • PI3K/Akt/mTOR Signaling Pathway: This is a key pathway in regulating cell growth and proliferation, and several quinazoline derivatives have been developed as inhibitors.

  • NF-κB Signaling Pathway: Novel quinazoline derivatives have been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.

  • FGFR4 Signaling Pathway: Quinazoline-based inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) have been developed for hepatocellular carcinoma.

Below are diagrams illustrating a general experimental workflow for assessing the impact of a poorly soluble compound on a signaling pathway and a hypothetical inhibitory action on the PI3K/Akt/mTOR pathway.

G cluster_prep Compound Preparation cluster_cell_culture Cell Treatment cluster_analysis Pathway Analysis A Weigh Compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Serial Dilution in DMSO B->C E Treat Cells with Compound Dilutions C->E Dilute into cell media D Seed Cells D->E F Incubate for Specified Time E->F G Lyse Cells F->G H Protein Quantification G->H I Western Blot / ELISA (e.g., for p-Akt, p-mTOR) H->I J Data Analysis I->J

Fig 1. Experimental workflow for pathway analysis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-Chloroquinazoline- 2,4(1H,3H)-dione (or derivative) Compound->PI3K Inhibition

Fig 2. Hypothetical inhibition of PI3K/Akt/mTOR pathway.

Technical Support Center: Purification of 6-Chloroquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Chloroquinazoline-2,4(1H,3H)-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most frequently employed and effective methods for the purification of this compound derivatives are recrystallization and column chromatography.[1][2] Recrystallization is often used as a primary purification step, particularly for removing baseline impurities, due to its cost-effectiveness and simplicity.[3] Column chromatography is highly effective for separating the target compound from impurities with different polarities.[3][4] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be utilized.

Q2: How can I identify the impurities in my this compound sample?

A2: Common impurities in the synthesis of quinazolinedione derivatives often include unreacted starting materials, such as substituted anthranilic acids, or by-products from the cyclization reaction.[5] To identify these impurities, a combination of analytical techniques is recommended, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3]

Q3: My purified this compound still shows impurities by TLC/HPLC. What should I do?

A3: If minor impurities persist after an initial purification step, a secondary purification method is advisable.[3] For instance, if you initially performed a recrystallization, following up with column chromatography can significantly enhance purity.[3] Conversely, if column chromatography was used first, a subsequent recrystallization step can be effective.[3] If you opt to repeat column chromatography, employing a shallower solvent gradient can improve the separation of closely related impurities.

Q4: What are some common solvents for the recrystallization of this compound derivatives?

A4: Based on available literature, ethanol is a commonly used solvent for the recrystallization of quinazoline-2,4(1H,3H)-dione derivatives.[6][7] The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8] It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific derivative.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Product loss during transfers. - Premature crystallization during hot filtration in recrystallization. - Inefficient elution from the column in chromatography. - Adsorption of the product onto the stationary phase.- Minimize the number of transfer steps. - Preheat the filtration apparatus (funnel, filter paper) before hot filtration.[3] - Optimize the solvent system for column chromatography to ensure complete elution. - Consider using a different stationary phase if strong adsorption is suspected.
Product is an Oil Instead of Crystals (Recrystallization) - Too much solvent was used. - The chosen solvent is not suitable. - Presence of impurities that inhibit crystallization.- Reheat the solution to evaporate some of the solvent and attempt to cool again.[3] - Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[3] - Perform a pre-purification step like a simple filtration or a quick column plug to remove major impurities before recrystallization.
Co-elution of Impurities (Column Chromatography) - The solvent system (eluent) is too polar. - The stationary phase is not providing adequate separation. - The column is overloaded with the crude product.- Use a less polar solvent system or a gradient elution with a shallower increase in polarity.[9] - Try a different stationary phase (e.g., alumina instead of silica gel). - Reduce the amount of crude material loaded onto the column.
Discolored Final Product - Presence of colored impurities from the reaction. - Degradation of the compound during purification (e.g., due to heat or prolonged exposure to silica gel).- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3] - Minimize the time the compound spends on the chromatography column and avoid excessive heating during solvent removal.
Starting Material Remains in the Final Product - Incomplete reaction. - The polarity of the starting material is very similar to the product.- Ensure the reaction has gone to completion using TLC or HPLC monitoring before starting the work-up. - For column chromatography, use a very shallow gradient to try and resolve the two compounds. - Recrystallization might be effective if the starting material has significantly different solubility characteristics.

Experimental Protocols

Recrystallization Protocol

This is a generalized protocol for the recrystallization of this compound derivatives. The choice of solvent should be optimized for each specific compound.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of the test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Ethanol is a common starting point.[6]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound derivatives using silica gel column chromatography. The eluent system should be determined by preliminary TLC analysis.

  • Eluent Selection: Develop a suitable solvent system using TLC. A good system will show the desired compound with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common eluent system for quinazolinone derivatives can be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC or HPLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purification Workflow and Troubleshooting

Purification_Workflow Crude Crude this compound Derivative Analysis1 Initial Purity Analysis (TLC, HPLC, NMR) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization High initial purity / Crystalline solid ColumnChrom Column Chromatography Analysis1->ColumnChrom Low initial purity / Oily solid / Multiple impurities Analysis2 Purity Analysis Recrystallization->Analysis2 ColumnChrom->Analysis2 PureProduct Pure Product (>95%) Analysis2->PureProduct Purity OK Impure Impure Product Analysis2->Impure Purity Not OK Troubleshoot Troubleshooting Impure->Troubleshoot RepeatPurification Repeat Purification with Alternative Method Troubleshoot->RepeatPurification RepeatPurification->Analysis2

Caption: A generalized workflow for the purification and troubleshooting of this compound derivatives.

Troubleshooting Decision Tree: Persistent Impurity

Troubleshooting_Impurity Start Impurity Detected After Initial Purification Identify Identify Impurity (NMR, MS) Start->Identify IsStartingMaterial Is it Unreacted Starting Material? Identify->IsStartingMaterial IsSideProduct Is it a Known Side Product? IsStartingMaterial->IsSideProduct No OptimizeReaction Optimize Reaction Conditions (Time, Temp) IsStartingMaterial->OptimizeReaction Yes OptimizeChrom Optimize Chromatography (Shallow Gradient, Different Stationary Phase) IsSideProduct->OptimizeChrom Yes Recrystallize Attempt Recrystallization with Different Solvent System IsSideProduct->Recrystallize No / Polarity too similar OptimizeReaction->Start Re-synthesize & Purify OptimizeChrom->Start Re-purify Recrystallize->Start Re-purify PrepHPLC Consider Preparative HPLC Recrystallize->PrepHPLC Still Impure

Caption: A decision tree for troubleshooting the presence of a persistent impurity during the purification of this compound derivatives.

References

Technical Support Center: Optimizing Quinazolinedione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazolinedione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for quinazolinedione synthesis?

The most prevalent starting materials for the synthesis of quinazolinediones are anthranilic acid and its derivatives, as well as 2-aminobenzonitriles.[1][2][3][4] The choice of starting material often dictates the synthetic route and the required reaction conditions.

Q2: My reaction is resulting in a low yield of the desired quinazolinedione. What are the potential causes?

Low yields are a frequent issue in quinazolinedione synthesis and can stem from several factors:

  • Poor quality of starting materials: Impurities in reactants can lead to side reactions and a decrease in product formation.[1]

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition of starting materials or products.[1][4][5]

  • Incorrect solvent: The polarity and boiling point of the solvent can significantly impact reactant solubility, reaction rates, and the stability of intermediates.[1][6]

  • Inactive or poisoned catalyst: For catalyzed reactions, the activity of the catalyst is crucial. It can be poisoned by impurities or may require specific activation conditions.[1]

  • Incomplete reaction: The reaction may not have reached completion, which can be monitored by techniques like TLC or LC-MS.[4]

  • Product loss during work-up and purification: Significant amounts of the product can be lost during extraction, crystallization, or chromatographic purification.[3]

Q3: I am observing significant side product formation. How can I minimize it?

The formation of side products can complicate purification and reduce the yield of the desired quinazolinedione. Here are some strategies to mitigate this issue:

  • Control of Reaction Temperature: Overheating can promote undesired side reactions or lead to the decomposition of starting materials and products. Maintaining a stable and optimized temperature is critical.[3][5]

  • Inert Atmosphere: Some reactions are sensitive to oxygen or moisture. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of intermediates.[1][5]

  • Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can act as catalysts for side reactions.[1]

  • Reactant Concentration: High concentrations of reactants can sometimes lead to the formation of dimers or polymers.[5]

Q4: What are some common side products in quinazolinedione synthesis from anthranilic acid?

When synthesizing quinazolinones from anthranilic acid, particularly with formamide, common side products include:

  • N-formylanthranilic acid: This intermediate can accumulate if the final cyclization step is incomplete.[4]

  • 2,4(1H,3H)-Quinazolinedione: This can form from urea impurities in formamide or from the degradation of formamide.[4]

  • 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid: A dimer formed from the self-condensation of anthranilic acid.[4]

  • Polymeric materials: High temperatures can lead to the formation of insoluble polymers.[4]

  • Aniline: Decarboxylation of anthranilic acid at high temperatures (above 145°C) can form aniline, which can then react to form other byproducts.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a systematic approach to troubleshooting low or non-existent product yield.

LowYieldTroubleshooting start Low/No Product Observed check_sm Verify Starting Material Purity (NMR, GC-MS, m.p.) start->check_sm optimize_temp Optimize Reaction Temperature (Screening: RT, 50°C, 80°C, 120°C) check_sm->optimize_temp If purity is confirmed screen_solvent Screen Solvents (Polar vs. Non-polar) optimize_temp->screen_solvent If no improvement check_catalyst Check Catalyst Activity (Fresh batch, optimize loading) screen_solvent->check_catalyst If no improvement monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_catalyst->monitor_reaction For catalyzed reactions outcome Improved Yield monitor_reaction->outcome

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Starting Material Purity: Before optimizing reaction conditions, ensure the purity of your starting materials, such as 2-aminobenzylamine or aldehydes, using techniques like NMR, GC-MS, or melting point determination.[1]

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter. Set up small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to find the optimal condition for your specific substrates.[1][5]

  • Screen Different Solvents: The choice of solvent can dramatically affect the outcome. Test a range of solvents with different polarities. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water provide excellent yields, while non-polar solvents like toluene are ineffective.[1][6]

  • Check Catalyst Activity: For catalyzed reactions, ensure the catalyst is fresh and not poisoned. Optimize the catalyst loading to find the most effective concentration.[1]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction's progress over time to determine the optimal reaction duration and to see if the reaction is stalling.

Issue 2: Product Purification Challenges

This section provides guidance on overcoming common issues encountered during the purification of quinazolinediones.

Table 1: Troubleshooting Purification Issues

IssuePossible CauseRecommended Solution
Difficulty with Recrystallization Incorrect solvent or solvent mixture.Test the solubility of the crude product in various solvents at different temperatures to find a suitable system (high solubility at high temperature, low solubility at low temperature). Cool the solution slowly to promote crystal growth.[1]
Product Loss on Silica Gel Column Irreversible adsorption of the product to the silica gel.Try using a different stationary phase (e.g., alumina) or add a small amount of a polar solvent (like triethylamine for basic compounds) to the eluent to reduce tailing and strong adsorption.
Product Decomposition During Work-up Product instability under acidic or basic conditions.If possible, perform the reaction under neutral conditions. During work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.[5]

Experimental Protocols

Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-diones from Anthranilic Acid in Water

This protocol describes an eco-friendly, one-pot synthesis at room temperature.[2]

  • Step 1: Urea Derivative Formation

    • Dissolve the desired anthranilic acid derivative in water.

    • Add potassium cyanate to the solution and stir at room temperature to form the corresponding urea derivative.

  • Step 2: Cyclization

    • Add NaOH to the reaction mixture to facilitate the cyclization of the urea derivative, forming the monosodium salt of benzoylene urea.

  • Step 3: Precipitation

    • Treat the solution with HCl to precipitate the desired quinazoline-2,4(1H,3H)-dione product.

  • Step 4: Isolation

    • Collect the solid product by filtration. The only waste generated is the aqueous filtrate.

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid

This method utilizes microwave irradiation to reduce reaction times.[4]

  • Step 1: Mixing Reagents

    • In a microwave-safe beaker, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL).

    • Cover the beaker with a funnel.

  • Step 2: Microwave Irradiation

    • Place the beaker in a microwave oven and irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.

    • Allow the mixture to stand for 15 minutes.

    • Irradiate again at 30% power for an additional 5 minutes.

  • Step 3: Product Precipitation and Isolation

    • After cooling, add crushed ice to the beaker and stir to precipitate the product.

    • Collect the solid by filtration.

Data Presentation

Table 2: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-dione

This table summarizes the influence of different solvents on the yield of a specific quinazolinedione synthesis from 2-aminobenzonitrile and CO2.

EntrySolventYield (%)
1Toluene0
2THF0
3Ethanol0
4DMF85
5Water91

Data adapted from a study on the synthesis of quinazoline-2,4(1H,3H)-diones.[6] As the data indicates, highly polar solvents like DMF and water are significantly more effective for this particular reaction.

Table 3: Optimization of Reaction Temperature

This table illustrates the impact of temperature on reaction yield for a generic quinazolinedione synthesis.

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp)24< 5
2501235
380678
4120492
5140485 (decomposition observed)

This is a representative table based on general principles of reaction optimization.[1][5]

Visualization of Synthetic Pathways

The following diagram illustrates the common synthetic routes to the quinazolinone core.

Quinazolinone_Synthesis cluster_start Starting Materials cluster_methods Synthetic Methods Anthranilic Acid Anthranilic Acid Niementowski Reaction Niementowski Reaction Anthranilic Acid->Niementowski Reaction Isatoic Anhydride Isatoic Anhydride Condensation with Amides/Amines Condensation with Amides/Amines Isatoic Anhydride->Condensation with Amides/Amines 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction with CO2 Reaction with CO2 2-Aminobenzonitrile->Reaction with CO2 Quinazolinone_Core Quinazolinone Core Niementowski Reaction->Quinazolinone_Core Condensation with Amides/Amines->Quinazolinone_Core Reaction with CO2->Quinazolinone_Core

References

Technical Support Center: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound and its subsequent derivatization.

Problem 1: Low Yield in the Synthesis of this compound

Q: I am getting a low yield of this compound. What are the possible causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Here are some common causes and troubleshooting steps:

  • Incomplete Cyclization: The cyclization of the starting material, often a substituted anthranilamide or anthranilic acid derivative, is a critical step.

    • Solution: Ensure the reaction is heated for a sufficient duration and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. For the synthesis from 2-amino-5-chlorobenzamide, ensure the reaction with the carbonyl source (e.g., urea, phosgene equivalents) goes to completion.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the yield.

    • Solution: A one-pot synthesis using 4-dimethylaminopyridine (DMAP) as a catalyst and di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source has been reported to give a high yield of 93% for this compound.[1] Consider adopting this metal-free catalytic method for improved results.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: The choice of reagents can influence side reactions. For instance, using phosgene can lead to the formation of unwanted side products and poses safety hazards. Safer alternatives like triphosgene, 1,1'-carbonyldiimidazole (CDI), or (Boc)₂O are recommended.

  • Product Loss During Work-up and Purification: The product might be lost during extraction, filtration, or recrystallization.

    • Solution: this compound is a solid.[1] Ensure complete precipitation before filtration. If recrystallizing, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery. Washing the filtered product with a minimal amount of cold solvent can reduce losses.

Problem 2: Poor Regioselectivity during N-Alkylation of this compound

Q: I am trying to synthesize N-substituted analogs of this compound, but I am getting a mixture of N1 and N3 alkylated products. How can I control the regioselectivity?

A: Achieving regioselective N-alkylation of the quinazoline-2,4-dione ring system is a common challenge. The relative acidity of the N1 and N3 protons can be similar, leading to a mixture of isomers. Here's how you can address this issue:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in determining the site of alkylation.

    • Solution: The use of a suitable base and solvent combination can favor the formation of one isomer over the other. For instance, in the alkylation of quinazolin-4(3H)-ones, the choice of base can significantly influence the N-alkylation versus O-alkylation outcome. While this doesn't directly address N1 vs. N3, it highlights the importance of reaction conditions. For N-alkylation of quinazoline-2,4-diones, consider using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction temperature should also be carefully controlled.

  • Steric Hindrance: The steric bulk of the alkylating agent and any existing substituents on the quinazoline ring can influence the position of alkylation.

    • Solution: While the 6-chloro substituent is on the benzene ring, bulky alkylating agents might show some preference for the less sterically hindered nitrogen. However, this is not always a reliable method for achieving high regioselectivity.

  • Protecting Group Strategy: In cases where regioselectivity remains poor, a protecting group strategy can be employed.

    • Solution: This involves protecting one of the nitrogen atoms, performing the alkylation on the other, and then deprotecting. This multi-step process can provide a single, desired isomer, although it adds to the overall number of synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include:

  • 2-Amino-5-chlorobenzamide: This can be cyclized with a carbonyl source like urea, phosgene, or a phosgene equivalent.

  • 2-Amino-5-chlorobenzonitrile: This can undergo carboxycyclization with carbon dioxide.

  • 5-Chloroanthranilic acid: This can be reacted with urea or potassium cyanate.

  • 5-Chloroisatoic anhydride: This can react with amines to form the quinazolinedione ring.

Q2: What are some recommended purification methods for this compound and its analogs?

A2:

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial. Ethanol is often used for the recrystallization of quinazoline-2,4-dione derivatives.[2]

  • Column Chromatography: For analogs that are difficult to purify by recrystallization, silica gel column chromatography can be employed. The eluent system will depend on the polarity of the specific analog.

  • Washing: After filtration, washing the solid product with an appropriate solvent (e.g., water, ethanol, or ether) can help remove soluble impurities.[3]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specific precautions for this synthesis include:

  • Handling of Reagents: Some reagents used in quinazolinedione synthesis, such as phosgene and triphosgene, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Reaction Conditions: Some synthetic procedures may require high temperatures and pressures, necessitating the use of appropriate equipment and safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reported Yields for Substituted Quinazoline-2,4(1H,3H)-diones

Substituent at C6Synthetic Method HighlightsYield (%)Reference
Chloro One-pot, DMAP-catalyzed reaction of 2-amino-5-chlorobenzamide with (Boc)₂O 93 [1]
MethoxyOne-pot, DMAP-catalyzed93[1]
MethylOne-pot, DMAP-catalyzed87[1]
FluoroOne-pot, DMAP-catalyzed74[1]

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound[1]

This protocol describes a high-yield, metal-free synthesis of this compound.

Materials:

  • 2-Amino-5-chlorobenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 2-amino-5-chlorobenzamide (1 mmol) in acetonitrile (10 mL), add DMAP (1.2 mmol) and (Boc)₂O (1.5 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add an aqueous solution of sodium hydroxide (0.049 g in 12 mL of H₂O).

  • Heat the reaction mixture to reflux and stir for 1 hour until the reaction is complete (monitor by TLC).

  • Filter the hot solution to remove any insoluble particles.

  • After cooling to room temperature, acidify the filtrate with 1 N HCl to a pH of 3-4.

  • Cool the resulting suspension in an ice bath to promote complete precipitation.

  • Collect the white solid by filtration, wash with cold water, and dry to obtain this compound.

Expected Yield: 93%

Visualizations

General Synthetic Workflow for this compound Analogs

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Analogs cluster_analysis Analysis and Purification Starting Material 2-Amino-5-chlorobenzamide Reaction Cyclization with Carbonyl Source (e.g., (Boc)₂O/DMAP) Starting Material->Reaction Product This compound Reaction->Product Alkylation N-Alkylation (e.g., R-X, Base) Product->Alkylation Analogs N-Substituted Analogs Alkylation->Analogs Purification Purification (Recrystallization/ Chromatography) Analogs->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization troubleshooting_low_yield Low Yield Low Yield Check Reaction Completion Incomplete Reaction? (Monitor by TLC) Low Yield->Check Reaction Completion Optimize Conditions Suboptimal Conditions? (Temp, Time, Reagents) Low Yield->Optimize Conditions Side Reactions Side Product Formation? (Analyze Crude Mixture) Low Yield->Side Reactions Workup Loss Loss During Work-up? (Check Filtrate/Washings) Low Yield->Workup Loss Increase Reaction Time/Temp Increase Time/Temp Check Reaction Completion->Increase Reaction Time/Temp Change Reagents/Catalyst Change Reagents/ Catalyst (e.g., DMAP) Optimize Conditions->Change Reagents/Catalyst Use Milder Reagents Use Milder Carbonyl Source Side Reactions->Use Milder Reagents Improve Purification Optimize Recrystallization/ Minimize Washes Workup Loss->Improve Purification

References

stability of 6-Chloroquinazoline-2,4(1H,3H)-dione in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 6-Chloroquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers insights into its stability in various solvents and under different experimental conditions, helping you to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container in a dry environment at room temperature.[1][2] Several suppliers recommend storing it sealed and dry to prevent degradation.

Q2: I've prepared a stock solution in DMSO. How stable is it?

While DMSO is a common solvent for dissolving this compound, there is evidence to suggest that some quinazoline derivatives can be unstable in DMSO, showing modifications immediately after preparation.[3] It is recommended to prepare fresh solutions in DMSO before use. If storage is necessary, it is best to store aliquots at -80°C for up to six months, although stability at -20°C is shorter.[4] Always perform a quality control check if the solution has been stored for an extended period.

Q3: Can I use protic solvents like ethanol or water to dissolve this compound?

The quinazolinone ring system can be susceptible to hydrolysis under certain conditions, especially with heating or in the presence of strong acids or bases.[5] While it may be sparingly soluble in some protic solvents, its stability could be compromised. It is advisable to assess its stability in your specific aqueous or alcoholic solution over the time course of your experiment.

Q4: My compound seems to be degrading upon exposure to light. Is this expected?

Yes, photodecomposition is a known degradation pathway for quinazoline derivatives.[1] It is crucial to protect solutions of this compound from light to prevent the formation of degradation products, which could interfere with your experimental results.

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?

Unexpected peaks could be due to degradation of the compound. The primary suspects are hydrolysis, photolysis, or solvent-induced degradation. Review your sample preparation and handling procedures. Ensure you are using fresh solutions, protecting them from light, and using compatible solvents. Refer to the troubleshooting guide below for a more detailed approach to identifying the source of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent or non-reproducible biological assay results.

This is often the first sign of compound instability.

  • Causality: The active concentration of your compound may be decreasing over time due to degradation in the assay medium.

  • Troubleshooting Workflow:

    A Inconsistent Results B Prepare Fresh Solution A->B C Repeat Assay Immediately B->C D Results Consistent? C->D E Yes: Instability in Stored Solution D->E Yes F No: Investigate Assay Conditions D->F No G Incubate Compound in Assay Medium (without cells/reagents) F->G H Analyze by HPLC over Time G->H I Degradation Observed? H->I J Yes: Assay Medium Incompatibility I->J Yes K No: Other Assay Variable I->K No

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of new peaks in chromatograms of stored solutions.

This is a direct indication of chemical degradation.

  • Causality: The compound is degrading into one or more new chemical entities. The degradation pathway can be inferred from the experimental conditions.

  • Troubleshooting Steps:

    • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. An increase in mass might suggest oxidation or reaction with a solvent adduct, while a decrease could indicate hydrolysis of a labile group.

    • Evaluate Solvent Effects: If using DMSO, consider preparing a fresh solution and analyzing it immediately. Compare this to a sample that has been stored. If new peaks appear in the stored sample, this points to solvent-induced degradation.

    • Assess Photostability: Prepare two samples. Expose one to ambient light on the benchtop for a few hours and keep the other in the dark. If the light-exposed sample shows new peaks, photostability is an issue.

    • Check pH Effects: If your solvent or medium is acidic or basic, this could be driving hydrolysis. The quinazolinone ring is known to be labile under harsh pH conditions, especially with heat.[1][5]

Stability Profile in Common Solvents

SolventTypeExpected StabilityRationale & Recommendations
DMSO Polar AproticModerate to Low Some quinazoline derivatives show instability in DMSO.[3] Recommendation: Prepare fresh solutions. If storage is unavoidable, store at -80°C and minimize freeze-thaw cycles.
DMF Polar AproticModerate Similar to DMSO, can be reactive. Recommendation: Use freshly prepared solutions.
Acetonitrile Polar AproticGood Generally less reactive than DMSO or DMF. A good alternative for stock solutions if solubility permits.
Water (neutral pH) Polar ProticModerate The quinazolinone core is generally stable at neutral pH in the cold, but hydrolysis can occur, especially with prolonged storage or elevated temperatures.[5]
Aqueous Buffers (Acidic) Polar ProticLow Prone to acid-catalyzed hydrolysis. Dihydroquinazolin-4-ones show poor stability at pH 2.[6] Recommendation: Avoid acidic conditions where possible. If necessary, conduct experiments quickly with freshly prepared solutions.
Aqueous Buffers (Basic) Polar ProticLow Susceptible to base-catalyzed hydrolysis of the amide bonds in the quinazolinone ring.[1] Recommendation: Avoid basic conditions.
Ethanol/Methanol Polar ProticModerate Risk of solvolysis, though generally slower than hydrolysis. Recommendation: Assess stability for the duration of your experiment.

Experimental Protocols for Stability Assessment

To ensure the validity of your experimental data, it is highly recommended to perform a preliminary stability study of this compound under your specific experimental conditions.

Protocol 1: General Solution Stability Assessment

This protocol uses HPLC to monitor the purity of the compound over time in a chosen solvent.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it. This will serve as your baseline (T=0) chromatogram.

  • Sample Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, 37°C) and protected from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, dilute as before, and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the parent compound remaining at each time point.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the potential degradation pathways of a compound. This is a crucial step in drug development and for developing stability-indicating analytical methods.

cluster_0 Forced Degradation Workflow Start Prepare Stock Solution in Acetonitrile/Water A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->B C Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->C D Thermal Degradation (Solid & Solution, 80°C) Start->D E Photolytic Degradation (ICH Q1B Guidelines) Start->E F Analyze Samples by LC-MS at Multiple Time Points A->F B->F C->F D->F E->F G Identify Degradation Products & Establish Degradation Profile F->G

Caption: Workflow for forced degradation studies.

Methodology:

  • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature. Basic conditions are often harsher for quinazolinones.[1]

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the solid compound and a solution of the compound (in a relatively inert solvent like acetonitrile) at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] A dark control should be run in parallel.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples, and analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and quantify the degradants.

By following the guidance in this technical support center, researchers can mitigate risks associated with the instability of this compound, leading to more reliable and reproducible experimental outcomes.

References

Navigating the Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione: A Technical Guide to Byproduct Avoidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Chloroquinazoline-2,4(1H,3H)-dione chemistry. As a foundational scaffold in medicinal chemistry and drug discovery, the successful synthesis and derivatization of this molecule are paramount.[1] This guide, structured in a responsive question-and-answer format, addresses common challenges encountered during its chemical transformations, with a focus on minimizing and eliminating unwanted byproducts. Here, we synthesize technical accuracy with field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the initial purity concerns?

The most prevalent and industrially scalable synthesis of this compound originates from 2-amino-5-chlorobenzoic acid. A common one-pot method involves the reaction of the anthranilic acid derivative with potassium cyanate, followed by cyclization with a base like sodium hydroxide.[2] While efficient, a primary concern is ensuring the complete cyclization of the intermediate urea derivative.

Q2: During N-alkylation of this compound, I am observing multiple products. What are these and how can I control the reaction?

N-alkylation of the quinazolinedione ring can occur at two positions: N1 and N3. This often leads to a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products. The regioselectivity and extent of alkylation are highly dependent on the reaction conditions.

Q3: My final product shows signs of degradation upon storage or during certain reaction conditions. What is the likely cause?

The quinazolinedione ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening and the formation of unwanted impurities.

Troubleshooting Guide: Synthesis and Derivatization

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Incomplete Cyclization during Synthesis

Symptom: You observe a significant amount of a water-soluble impurity alongside your desired this compound product, leading to lower yields and purification difficulties.

Likely Culprit: The most probable byproduct is the uncyclized intermediate, 2-amino-5-chlorobenzoylurea .

Causality: The synthesis of the quinazolinedione ring from 2-amino-5-chlorobenzoic acid and a cyanate source proceeds through a urea intermediate. Incomplete cyclization, often due to insufficient reaction time, temperature, or base strength, will result in the persistence of this intermediate in your crude product.

Solution Protocol: Ensuring Complete Cyclization

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting anthranilic acid and the urea intermediate should be confirmed before proceeding with workup.

  • Optimizing Base and Temperature:

    • Base: Employ a sufficient molar excess of a strong base like sodium hydroxide to drive the intramolecular cyclization to completion.[2]

    • Temperature: Ensure the reaction temperature is maintained at the optimal level for cyclization. For many protocols, this involves heating the reaction mixture.

  • pH Adjustment during Workup: After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 1 with concentrated HCl to precipitate the this compound product while keeping the unreacted starting material and the more polar urea intermediate in the aqueous phase.[2]

Data Interpretation:

CompoundKey 1H NMR Signals (DMSO-d6)
This compoundδ 11.41-11.48 (2H, br s, NH), 7.81 (1H, d), 7.68 (1H, dd), 7.19 (1H, d)[3]
2-amino-5-chlorobenzoylurea (Predicted)Presence of distinct aromatic protons and additional broad signals for the urea and amine protons, differing from the final product's spectrum.

Experimental Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification start 2-amino-5-chlorobenzoic acid + KOCN intermediate Formation of 2-amino-5-chlorobenzoylurea start->intermediate Urea Formation cyclization Cyclization with NaOH intermediate->cyclization Intramolecular Condensation product Crude this compound cyclization->product acidify Acidify to pH 1 with HCl product->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Synthesis and purification workflow for this compound.

Problem 2: Lack of Regioselectivity and Over-Alkylation in N-Alkylation Reactions

Symptom: When performing N-alkylation on this compound, you obtain a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products, making isolation of the desired isomer challenging.

Likely Culprits:

  • Mixture of Regioisomers: N1- and N3-mono-alkylated products.

  • Over-alkylation Byproduct: N1,N3-dialkylated product.

Causality: The two nitrogen atoms of the quinazolinedione ring have different nucleophilicities, which can be influenced by steric and electronic factors of both the substrate and the alkylating agent, as well as the reaction conditions (base, solvent, temperature). Using a strong base and an excess of the alkylating agent can favor di-alkylation. The regioselectivity of mono-alkylation is a more nuanced issue, often requiring careful optimization.[4][5][6]

Solution Protocol: Controlling N-Alkylation

  • Stoichiometry is Key: To favor mono-alkylation, use a strict 1:1 molar ratio of the quinazolinedione to the alkylating agent. A slight excess of the quinazolinedione can also be used to consume the alkylating agent and minimize di-alkylation.

  • Choice of Base and Solvent:

    • For Mono-alkylation: A milder base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is often effective.[1]

    • Controlling Regioselectivity: The choice of base and solvent can influence the N1/N3 ratio. For instance, using sodium hydride (NaH) in THF has been shown to favor N1 alkylation in similar heterocyclic systems.[6] Experimentation with different base/solvent combinations is often necessary to optimize for the desired isomer.

  • Temperature Control: Running the reaction at a lower temperature can help to improve selectivity and reduce the rate of the second alkylation step.

  • Purification: Careful column chromatography is usually required to separate the isomers and the di-alkylated product.

Data Interpretation:

CompoundKey 1H NMR Signals (DMSO-d6)
6-Chloro-1-methylquinazoline-2,4(1H,3H)-dioneAppearance of a new methyl singlet, with shifts in the aromatic protons compared to the starting material.
6-Chloro-3-methylquinazoline-2,4(1H,3H)-dioneAppearance of a new methyl singlet at a different chemical shift than the N1-methyl isomer.
6-Chloro-1,3-dimethylquinazoline-2,4(1H,3H)-dioneAppearance of two distinct methyl singlets.

Logical Relationship of N-Alkylation Products:

start This compound n1_product N1-alkylated product start->n1_product Alkylation at N1 n3_product N3-alkylated product start->n3_product Alkylation at N3 dialkyl_product N1,N3-dialkylated product n1_product->dialkyl_product Further Alkylation n3_product->dialkyl_product Further Alkylation

Caption: Possible products in the N-alkylation of this compound.

Problem 3: Product Degradation - Hydrolysis of the Quinazolinedione Ring

Symptom: You observe the appearance of new, more polar spots on your TLC plate during a reaction workup involving strong acid or base, or upon prolonged storage of your compound in a non-neutral solution. Your NMR spectrum may show the disappearance of the characteristic quinazolinedione signals and the appearance of new aromatic and amine/amide signals.

Likely Culprit: Hydrolysis of the quinazolinedione ring, leading to the formation of 2-amino-5-chlorobenzoic acid derivatives .

Causality: The amide bonds within the quinazolinedione ring are susceptible to cleavage under harsh hydrolytic conditions. Both acidic and basic environments can catalyze this ring-opening reaction.

Solution Protocol: Preventing Hydrolysis

  • Maintain Neutral pH: During workup and purification, strive to maintain the pH of your solutions as close to neutral as possible, unless a specific pH is required for precipitation.

  • Avoid Prolonged Exposure to Strong Acids/Bases: Minimize the time your compound is in contact with strong acidic or basic solutions. If an acidic or basic wash is necessary, perform it quickly and immediately neutralize the solution.

  • Anhydrous Conditions: For reactions that are sensitive to water, ensure that your solvents and reagents are anhydrous.

  • Proper Storage: Store your final compound in a cool, dry, and dark place to prevent degradation over time.

Hydrolysis Pathway:

start This compound hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis product 2-amino-5-chlorobenzoic acid derivatives hydrolysis->product

Caption: Hydrolytic degradation pathway of this compound.

References

Technical Support Center: Scaling Up the Production of 6-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the scale-up synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and commercially available starting materials are 5-chloroanthranilic acid or 2-amino-5-chlorobenzonitrile.

Q2: Which synthetic route is recommended for large-scale production?

A2: A one-pot synthesis starting from the corresponding anthranilic acid derivative is a highly efficient method. This approach has been successfully scaled up to the kilogram scale, offering near-quantitative yields and high purity of the final product. The reaction is carried out in water, making it an environmentally friendly option.[1][2]

Q3: What are the critical parameters to control during the scale-up of the one-pot synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: Although the reaction can proceed at room temperature, heat management during the addition of sodium hydroxide is crucial on a large scale to avoid side reactions.

  • pH: Precise pH control is essential during the final precipitation of the product. The pH should be carefully adjusted to <1 with concentrated HCl to ensure complete precipitation.[1]

  • Agitation: Efficient stirring is necessary to ensure homogeneity, especially during the addition of solid reagents and the precipitation step.

Q4: How can the purity of this compound be assessed?

A4: The purity can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.[3]

  • Melting Point: A sharp melting point above 250 °C is indicative of high purity.[3]

Q5: What are the typical appearances and spectral data for this compound?

A5: It is typically a white solid.[3]

  • 1H NMR (400 MHz, DMSO-d6): δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H).[3]

  • 13C NMR (100 MHz, DMSO-d6): δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8.[3]

  • High-Resolution Mass Spectrometry (ESI-HRMS): m/z calculated for C8H6ClN2O2 [M + H]+ 197.0112, found: 197.0109.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction of the anthranilic acid derivative.- Ensure the potassium cyanate solution is added dropwise to maintain temperature control. - Allow the initial reaction to stir overnight to ensure complete formation of the urea derivative.[1]
Incomplete cyclization.- Add sodium hydroxide in portions to manage the exothermic reaction. - Ensure a sufficient amount of NaOH (e.g., 4 equivalents) is used for complete cyclization.[1]
Product loss during workup.- Carefully adjust the pH to <1 to ensure maximum precipitation of the product. - Wash the filtered product with water until the pH of the filtrate is neutral to avoid dissolving the product in acidic or basic water.[1]
Product is off-white or colored Presence of impurities from starting materials.- Use high-purity 5-chloroanthranilic acid. - Recrystallize the final product from a suitable solvent like ethanol.
Side reactions due to localized high temperatures.- Improve agitation and control the rate of addition of exothermic reagents, especially on a larger scale.
Difficult Filtration Fine particle size of the precipitate.- Allow the precipitate to age in the cooled reaction mixture before filtration to encourage crystal growth. - Consider a controlled cooling profile rather than rapid cooling.
Inconsistent Results at Larger Scale Poor heat and mass transfer.- Use a jacketed reactor for better temperature control. - Ensure the stirring mechanism is adequate for the vessel size to maintain a homogeneous mixture.

Experimental Protocols

One-Pot Synthesis from 5-Chloroanthranilic Acid

This eco-efficient method is suitable for large-scale production.[1][2]

Materials:

  • 5-Chloroanthranilic acid

  • Potassium cyanate (KOCN)

  • Acetic acid (AcOH)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 5-chloroanthranilic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL).

  • Slowly add a solution of potassium cyanate (75 mmol) in deionized water (20 mL) to the mixture while stirring.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Carefully add solid sodium hydroxide (200 mmol) to the mixture in portions to control the exothermic reaction.

  • Stir the reaction mixture for another 4 hours.

  • Cool the reaction mixture and carefully adjust the pH to <1 with concentrated hydrochloric acid to precipitate the product.

  • Filter the white precipitate and wash it with deionized water until the filtrate reaches a pH of 7.

  • Dry the product under vacuum to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for One-Pot Synthesis start Start step1 Mix 5-Chloroanthranilic acid, Acetic Acid, and Water start->step1 step2 Add KOCN Solution step1->step2 step3 Stir Overnight step2->step3 step4 Add NaOH step3->step4 step5 Stir for 4 hours step4->step5 step6 Acidify with HCl (pH < 1) step5->step6 step7 Filter and Wash step6->step7 end Dry Product step7->end

Caption: Workflow for the one-pot synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield incomplete_reaction Incomplete Initial Reaction? low_yield->incomplete_reaction incomplete_cyclization Incomplete Cyclization? low_yield->incomplete_cyclization product_loss Product Loss During Workup? low_yield->product_loss solution1 Extend stirring time after KOCN addition. incomplete_reaction->solution1 Yes solution2 Ensure sufficient NaOH is added and allow for adequate reaction time. incomplete_cyclization->solution2 Yes solution3 Carefully control pH during precipitation and washing. product_loss->solution3 Yes

References

6-Chloroquinazoline-2,4(1H,3H)-dione storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive information on the storage, handling, and use of 6-Chloroquinazoline-2,4(1H,3H)-dione for researchers, scientists, and drug development professionals.

Storage and Handling Guidelines

Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety.

Storage Conditions:

It is recommended to store this compound in a dry, well-ventilated place.[1]

ParameterRecommendationSource
Temperature Room Temperature[2][3]
Container Tightly sealed container[1]
Atmosphere Dry environment[2]

Handling Precautions:

When handling this compound, it is important to use personal protective equipment and follow standard laboratory safety procedures. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[2]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[1]

    • In case of insufficient ventilation, wear suitable respiratory equipment.

  • Engineering Controls:

    • Use only in a well-ventilated area.[1]

  • Hygiene:

    • Wash hands thoroughly after handling.[1]

    • Avoid eating, drinking, or smoking in the laboratory.

  • Incompatibility:

    • Avoid contact with strong oxidizing agents.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Experimental Protocols

Preparation of a Stock Solution:

The following is a general protocol for preparing a stock solution of this compound. The optimal solvent and concentration should be determined based on the specific experimental requirements.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh the desired amount of the compound using an analytical balance in a chemical fume hood.

  • Add the appropriate volume of DMSO to achieve the desired concentration. It has been noted that the compound may dissolve in DMSO.[4]

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

  • Store the stock solutions at -20°C or -80°C for long-term stability.[4]

Solubility and Stability

Solubility:

SolventSolubilitySource
DMSO May dissolve[4]
Water Suggested to try[4]
Ethanol Suggested to try[4]
DMF Suggested to try[4]

Stability:

Proper storage is essential to maintain the stability of this compound.

FormStorage TemperatureStability PeriodSource
Powder -20°C3 years[4]
Powder 4°C2 years[4]
In Solvent -80°C6 months[4]
In Solvent -20°C1 month[4]

Troubleshooting Guide

Q1: The compound is not dissolving in the chosen solvent.

A1:

  • Increase sonication/vortexing time: Ensure adequate mixing energy is applied.

  • Gentle warming: Cautiously warm the solution (e.g., to 37°C). Monitor for any signs of degradation (color change).

  • Try an alternative solvent: If the compound does not dissolve in your initial solvent, consider trying other recommended solvents such as DMSO, DMF, or ethanol.[4]

  • Perform a solubility test: Use a small amount of the compound to test its solubility in various solvents before preparing a larger batch.

Q2: The compound precipitated out of solution after storage.

A2:

  • Re-dissolve the compound: Warm the solution and vortex until the precipitate dissolves.

  • Check storage conditions: Ensure the solution was stored at the recommended temperature (-20°C or -80°C) and that the container was properly sealed to prevent solvent evaporation.[4]

  • Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes.[4]

Q3: I observe a change in the color of the compound or solution over time.

A3:

  • Possible degradation: A color change may indicate that the compound is degrading.

  • Check storage conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture.

  • Use fresh stock: It is recommended to use freshly prepared solutions for experiments.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage temperature for solid this compound?

A: The recommended storage temperature for the solid compound is room temperature.[2][3]

Q: What personal protective equipment should I use when handling this compound?

A: You should wear protective gloves, protective clothing, and eye/face protection.[1]

Q: Is this compound soluble in water?

A: While some sources suggest trying water as a solvent, its aqueous solubility is likely low.[4] It is recommended to first try dissolving it in an organic solvent like DMSO.

Q: How should I store solutions of this compound?

A: Stock solutions should be aliquoted and stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.

Q: What are the known incompatibilities of this compound?

A: this compound is known to be incompatible with strong oxidizing agents.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound start Start storage Retrieve from Storage (Room Temperature, Dry) start->storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe weighing Weigh Compound (In Fume Hood) ppe->weighing dissolution Dissolution (e.g., in DMSO) weighing->dissolution experiment Use in Experiment dissolution->experiment disposal Dispose of Waste Properly experiment->disposal end End disposal->end

Caption: Workflow for handling this compound.

troubleshooting_workflow Troubleshooting Dissolution Issues start Compound does not dissolve increase_mixing Increase Sonication/ Vortexing Time start->increase_mixing check_dissolved1 Is it dissolved? increase_mixing->check_dissolved1 gentle_warming Apply Gentle Warming (e.g., 37°C) check_dissolved2 Is it dissolved? gentle_warming->check_dissolved2 check_dissolved1->gentle_warming No success Proceed with Experiment check_dissolved1->success Yes try_new_solvent Try Alternative Solvent (e.g., DMF, Ethanol) check_dissolved2->try_new_solvent No check_dissolved2->success Yes solubility_test Perform Small-Scale Solubility Test try_new_solvent->solubility_test fail Consult Technical Support solubility_test->fail

Caption: Troubleshooting workflow for dissolution problems.

References

Technical Support Center: Crystallization of 6-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of 6-Chloroquinazoline-2,4(1H,3H)-dione crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Crystallization Issues

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

  • Cause: The solution may be too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid phase (oiling out) before it has a chance to form an ordered crystal lattice.

  • Solution:

    • Reduce Concentration: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Controlled Cooling: Implement a gradual cooling profile. For instance, allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. A cooling rate of 10-20 °C per hour is often effective in larger-scale crystallizations.[1]

    • Solvent System Modification: If using a single solvent, consider adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot solution until slight turbidity appears, then redissolve by adding a few drops of the hot primary solvent before cooling.

    • Seeding: Introduce a seed crystal (a small, pure crystal of the compound) to the cooled, supersaturated solution to induce crystallization.

Problem 2: No crystals form, even after extended cooling.

  • Cause: The solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound having a higher than expected solubility in the chosen solvent at low temperatures.

  • Solution:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Reduce Solvent Volume: Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

    • Introduce an Anti-Solvent: If a suitable anti-solvent is known, add it dropwise to the solution at room temperature until persistent cloudiness is observed, then slightly warm the mixture until it becomes clear again before cooling.

    • Change Solvent System: If the above methods fail, it may be necessary to select a different solvent or solvent system where the compound has lower solubility at cold temperatures.

Problem 3: The resulting crystals are very fine, making them difficult to filter.

  • Cause: Rapid crystallization due to a high level of supersaturation or rapid cooling.

  • Solution:

    • Slower Cooling: As with "oiling out," a slower, more controlled cooling process will encourage the growth of larger, more easily filterable crystals.[1]

    • Reduce Supersaturation: Use slightly more of the hot solvent to dissolve the compound initially. While this may slightly reduce the overall yield, it will promote the formation of higher quality crystals.

Problem 4: The purified product is still colored or contains visible impurities.

  • Cause: Impurities are co-crystallizing with the product.

  • Solution:

    • Hot Filtration: If insoluble impurities are present in the hot solution, perform a hot gravity filtration before allowing the solution to cool.

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Heat the solution with the charcoal for a short period, then perform a hot gravity filtration to remove the charcoal before cooling.

    • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on available data and the purification of similar quinazolinone derivatives, several solvents can be considered. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Acetic Acid: A reported melting point of 360°C was obtained from crystallization in acetic acid, suggesting it is a suitable solvent.
  • Ethanol: Ethanol is frequently used for the recrystallization of quinazolinone derivatives and is a good starting point for solvent screening.[2][3]
  • Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): While the compound is soluble in these solvents, their high boiling points can make them difficult to remove completely and may not be ideal for obtaining crystals unless an anti-solvent is used.[4]
  • Water: The compound may have some solubility in hot water.[4] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of material.

Q2: What are the key physical properties of this compound?

A2: The following table summarizes some of the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[5]
Molecular Weight 196.59 g/mol [5]
Melting Point >250 °C[6]
360 °C (from acetic acid)
Appearance White solid[6]
Solubility May dissolve in DMSO, H₂O, Ethanol, or DMF[4]

Q3: What are potential impurities in this compound synthesis?

A3: Potential impurities can arise from starting materials or side reactions. Common synthetic routes start from 2-amino-5-chlorobenzonitrile or related compounds. Potential impurities could include:

  • Unreacted starting materials.
  • Byproducts from incomplete cyclization.
  • Oxidized byproducts if the reaction is exposed to air at high temperatures.[1]

Q4: How does pH affect the crystallization of this compound?

A4: Quinazoline-2,4(1H,3H)-dione and its derivatives are weakly acidic due to the presence of the N-H protons in the dione ring. The solubility of such compounds can be significantly influenced by pH.

  • Acidic Conditions: In acidic solutions, the compound is likely to be in its neutral form and less soluble, which is why acidification is often used to precipitate the product from a basic reaction mixture.
  • Basic Conditions: In basic solutions, the N-H protons can be deprotonated to form a salt, which is generally more soluble in aqueous media. This property can be utilized for purification by washing with a dilute acid to remove basic impurities or by performing an acid-base extraction. Studies on quinoline derivatives have shown a clear relationship between pH and solubility.[7][8][9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of a candidate solvent (e.g., ethanol, acetic acid) and observe the solubility at room temperature. Heat the test tube in a warm bath and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Visual Guides

Troubleshooting_Crystallization start Start Crystallization issue issue start->issue Observe Outcome end_node Pure Crystals issue->end_node Good Crystals solution_oil Reduce Concentration Slower Cooling Modify Solvent System Seeding issue->solution_oil Oiling Out? solution_no_xtal Scratch Flask Reduce Solvent Volume Add Anti-Solvent issue->solution_no_xtal No Crystals? solution_fine_xtal Slower Cooling Reduce Supersaturation issue->solution_fine_xtal Fine Crystals? solution solution solution_oil->end_node solution_no_xtal->end_node solution_fine_xtal->end_node

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Validation & Comparative

Unveiling the Antibacterial Potential of Quinazolinedione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. Quinazolinedione derivatives have emerged as a promising class of compounds, exhibiting significant antibacterial activity against a range of pathogens. This guide provides a comparative analysis of the antibacterial efficacy of various quinazolinedione derivatives, supported by experimental data and detailed methodologies to aid in future research and development.

The core structure of quinazoline and its derivatives, particularly quinazolin-4(3H)-one, has been a focal point in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][2] These compounds are recognized for their potential to combat both Gram-positive and Gram-negative bacteria, with some derivatives also showing antifungal activity.[3][4]

Comparative Antibacterial Activity

The antibacterial efficacy of quinazolinedione derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring. This section presents a summary of the in vitro antibacterial activity of selected derivatives against common bacterial strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the varying degrees of potency.

Derivative/CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Klebsiella pneumoniae (Gram-negative)Reference
Compound 13 -15 mm (inhibition zone), MIC: 65 mg/mL--[5]
Compound 15 10-12 mm (inhibition zone), MIC: 80 mg/mL10-12 mm (inhibition zone), MIC: 75 mg/mL--[5]
Pyrrolidine derivative 16 MIC: 0.5 mg/mL---[6]
Pyrrolidine derivative 20 ---Broad spectrum activity[6]
Morpholine analogue 29 ---Broad spectrum activity[6]
Fused pyridazine-quinazolinone 1, 2, 3 --Acceptable activity-[7]
Anthranilic acid derivatives --Good activity at 32 μg/mL-[7]
Compound 6g (Thiomorpholine) --MIC: 2.5-5 µg/mLMIC: 2.5-5 µg/mL[8]
Compound 6d MIC: 2.5 µg/mL--MIC: 2.5 µg/mL[8]
Pyrazole analogue 5b MIC: 1.95 µM-MIC: 0.49 µMMIC: 3.9 µM[9]

Note: Direct comparison of all values may not be possible due to variations in experimental methodologies across different studies. Inhibition zone diameters are given in mm, while MIC values are in µg/mL, mg/mL, or µM as reported in the source.

Experimental Protocols

The determination of antibacterial activity of quinazolinedione derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly cited in the literature.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antibacterial activity.[5][10][11]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[7]

  • Plate Preparation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Well Creation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][12]

  • Preparation of Test Compounds: Stock solutions of the quinazolinedione derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (prepared as in the agar well diffusion method) to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Some studies may use an indicator dye like Alamar Blue to aid in the visualization of bacterial growth.[7]

Mechanism of Action: Targeting Bacterial DNA Gyrase

Several studies suggest that the antibacterial action of quinazolinedione derivatives is due to the inhibition of bacterial DNA gyrase (a type II topoisomerase).[5][13][14] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds disrupt essential cellular processes, leading to bacterial cell death. The structural similarity between quinazolinones and fluoroquinolones, a known class of DNA gyrase inhibitors, further supports this proposed mechanism.[13]

Below is a diagram illustrating the proposed mechanism of action and the experimental workflow for evaluating antibacterial activity.

antibacterial_workflow cluster_workflow Experimental Workflow for Antibacterial Activity cluster_moa Proposed Mechanism of Action start Bacterial Strain Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum agar_diffusion Agar Well Diffusion (Qualitative Screening) prep_inoculum->agar_diffusion Inoculate Agar Plate mic_determination Broth Microdilution (Quantitative MIC) prep_inoculum->mic_determination Inoculate Microtiter Plate results Measure Inhibition Zone or Determine MIC agar_diffusion->results mic_determination->results quinazolinedione Quinazolinedione Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) quinazolinedione->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Workflow for antibacterial testing and proposed mechanism of action.

Conclusion

Quinazolinedione derivatives represent a versatile scaffold for the development of new antibacterial agents. The presented data underscores the importance of structural modifications in optimizing their activity against various bacterial pathogens. The detailed experimental protocols and the proposed mechanism of action provide a solid foundation for researchers to build upon in their efforts to combat antibiotic resistance. Further investigations into the structure-activity relationships and toxicological profiles of these compounds are warranted to advance the most promising candidates towards clinical development.

References

A Senior Application Scientist's Guide to the Validation of 6-Chloroquinazoline-2,4(1H,3H)-dione as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of 6-Chloroquinazoline-2,4(1H,3H)-dione as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis against established PARP inhibitors and detailed experimental protocols for validation.

The Central Role of PARP in Genomic Integrity and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1][2] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor.[1][3] Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and synthesizes a chain of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PAR chain serves as a scaffold to recruit other DNA repair proteins, initiating the repair process.[4][5]

The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of "synthetic lethality."[2] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair to maintain genomic stability.[2][6] By inhibiting PARP, single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication.[2] In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to catastrophic genomic instability and cell death.[1][2] This targeted approach has led to the FDA approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancers.[7][8][9][10][11]

The Landscape of Established PARP Inhibitors: A Comparative Overview

Several PARP inhibitors have been successfully translated into clinical practice, each with distinct potencies and specificities.[9][12] A comparative summary of these established agents provides a crucial benchmark for evaluating novel candidates like this compound.

PARP Inhibitor PARP1 IC50 (nM) PARP2 IC50 (nM) Key Characteristics
Olaparib 5[13][14]1[13][14]First-in-class PARP inhibitor approved by the FDA.[8]
Rucaparib 1.4 (Ki)[15]0.17 (Ki)[16]Potent inhibitor of PARP1, PARP2, and PARP3.[15]
Talazoparib 0.57[17][18]-The most potent PARP inhibitor in terms of trapping PARP-DNA complexes.[17][19]
Niraparib 2.8[20]0.6[20]Highly selective PARP-1/2 inhibitor.[21]
Veliparib 5.2 (Ki)[22]2.9 (Ki)[22]Potent inhibitor of PARP1 and PARP2, often used in combination with chemotherapy.[23][24]
This compound Data not availableData not availablePutative PARP inhibitor requiring experimental validation.

Introducing the Candidate: this compound

This compound is a quinazoline derivative with a chemical structure that suggests potential interactions with the nicotinamide binding pocket of PARP enzymes.[25][26][27][28] Its validation as a PARP inhibitor necessitates a rigorous experimental approach to determine its biochemical and cellular activity.

Physicochemical Properties:

  • Molecular Formula: C₈H₅ClN₂O₂[26]

  • Molecular Weight: 196.59 g/mol [26]

  • Appearance: White to off-white solid[25]

  • Melting Point: >300 °C[25][26]

A Step-by-Step Guide to Experimental Validation

The following protocols provide a robust framework for assessing the PARP inhibitory potential of this compound.

PARP1/2 Enzymatic Assay: Quantifying Inhibitory Potency

The initial and most critical step is to determine the direct inhibitory effect of the compound on PARP enzyme activity. A common method involves a fluorometric assay that measures the consumption of NAD+, the substrate for PARP.[29][30]

Principle: In the presence of activated DNA, PARP1 consumes NAD+ to form PAR chains. The amount of remaining NAD+ is quantified using a developer reagent that generates a fluorescent signal proportional to the NAD+ concentration. A potent PARP inhibitor will prevent NAD+ consumption, resulting in a higher fluorescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in the assay buffer.

    • Prepare a reaction mixture containing recombinant human PARP1 or PARP2 enzyme and activated DNA in PARP assay buffer.

  • Assay Procedure (384-well plate format):

    • Add the serially diluted compound or vehicle control (DMSO) to the wells.

    • Add the PARP enzyme/activated DNA mixture to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding NAD+.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and add the developer reagent according to the kit manufacturer's instructions.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Cell Viability/Proliferation Assay: Assessing Cellular Efficacy

To determine if the enzymatic inhibition translates to a cytotoxic effect in a cellular context, a cell viability assay is performed.[31][32] This is typically conducted on a panel of cell lines, including those with and without BRCA mutations, to assess for synthetic lethality.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture:

    • Seed cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value for each cell line. A significantly lower IC50 in BRCA-mutant cells compared to wild-type cells would be indicative of synthetic lethality.

Western Blot for PARylation: Visual Confirmation of Target Engagement

To confirm that the compound inhibits PARP activity within the cell, a Western blot analysis is performed to detect the levels of PARylation.[29]

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the inhibitor. Cell lysates are then subjected to Western blotting using an antibody that specifically recognizes PAR chains. A potent inhibitor will reduce the amount of PARylation.

Detailed Protocol:

  • Cell Treatment:

    • Pre-treat cells with various concentrations of this compound.

    • Induce DNA damage with an agent like hydrogen peroxide.

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against PAR.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for PAR and normalize them to the loading control. A dose-dependent decrease in PAR levels in treated cells will confirm intracellular PARP inhibition.

Visualizing the Scientific Rationale

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in PARP inhibitor validation.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly (ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair PARP_Inhibitor This compound PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Validation_Workflow cluster_in_vitro Biochemical & Cellular Assays Enzymatic_Assay PARP1/2 Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability Assay (Assess Cytotoxicity & Synthetic Lethality) Enzymatic_Assay->Cell_Viability Western_Blot Western Blot for PARylation (Confirm Target Engagement) Cell_Viability->Western_Blot Decision Potent & Selective Inhibition? Western_Blot->Decision Start Candidate Compound: This compound Start->Enzymatic_Assay Proceed Proceed to In Vivo Studies Decision->Proceed Yes Stop Re-evaluate or Discontinue Decision->Stop No

Caption: Experimental workflow for the validation of a novel PARP inhibitor.

Conclusion

The validation of this compound as a PARP inhibitor requires a systematic and multi-faceted experimental approach. By employing the detailed protocols and comparative framework outlined in this guide, researchers can effectively determine its potency, selectivity, and cellular efficacy. The successful validation of this compound could pave the way for a new therapeutic agent in the arsenal against cancers with deficient DNA repair mechanisms.

References

Structure-Activity Relationship of 6-Chloroquinazoline-2,4(1H,3H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6-chloroquinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1][2][3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects.[4][5][6][7][8] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies.

Antitumor Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents.[4][9] Modifications at the N1 and N3 positions, as well as on the benzene ring, have been shown to significantly influence their cytotoxic and apoptosis-inducing properties.[1][2]

Quantitative Comparison of Antitumor Activity

The following table summarizes the in vitro antitumor activity of selected this compound derivatives against various human cancer cell lines.

Compound IDR1 SubstitutionR3 SubstitutionCell LineIC50 (µM)Reference
5a H-(CH=CH)2-C6H4-4-OCH3MGC-8035.2[4]
Bcap-378.1[4]
PC312.5[4]
5f H-(CH=CH)2-C6H4-4-ClMGC-8036.8[4]
Bcap-379.3[4]
PC315.4[4]

Note: The structures for compounds 5a and 5f are based on the description in the source, where the quinazoline moiety is linked to a 1,5-diaryl-1,4-pentadien-3-one system.

Experimental Protocols

MTT Assay for Cytotoxicity

The antitumor activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (MGC-803, Bcap-37, and PC3) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Signaling Pathway

Caption: Proposed mechanism of antitumor activity.

Antimicrobial Activity

Certain derivatives of this compound have also been explored for their antibacterial properties.[5][10] The structural modifications play a crucial role in determining the potency and spectrum of their antimicrobial action.

Quantitative Comparison of Antibacterial Activity

The following table presents the antibacterial activity of selected derivatives against Gram-positive and Gram-negative bacteria.

Compound IDR1 SubstitutionR3 SubstitutionBacteriumZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 13 -CH2-(1,2,3-triazol-4-yl)-Ph-CH2-(1,2,3-triazol-4-yl)-PhS. aureus9>100[5]
E. coli1565[5]
Compound 15 -CH2-(1,2,4-triazol-3-yl)-CH2-(1,2,4-triazol-3-yl)S. aureus--[5]
E. coli--[5]

Note: The specific substitution pattern for the 6-chloro derivative is not explicitly detailed in the abstract for these compounds, but they are part of a series of quinazoline-2,4(1H,3H)-dione derivatives.

Experimental Protocols

Agar Well Diffusion Method

The antibacterial activity of the compounds was determined using the agar well diffusion method.

  • Media Preparation: Nutrient agar was prepared and sterilized.

  • Bacterial Inoculation: The molten agar was inoculated with a standardized suspension of the test bacteria.

  • Plate Preparation: The inoculated agar was poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a standard diameter were cut into the agar.

  • Compound Application: A specific concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using a broth microdilution method.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing nutrient broth.

  • Bacterial Inoculation: A standardized suspension of the test bacteria was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

G A 5-Chloroanthranilic Acid B This compound A->B Cyclization with Urea C N1/N3 Alkylation/Arylation B->C Reaction with Electrophiles D Final Derivatives C->D

Caption: General synthetic route to derivatives.

Enzyme Inhibition

Recent studies have identified quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive targets for cancer therapy.[6][7][11]

Quantitative Comparison of PARP Inhibition

The following table shows the inhibitory activity of selected quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2. While not all are explicitly 6-chloro derivatives, they belong to the same structural class.

Compound IDR1 SubstitutionR3 SubstitutionPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)Reference
11a Not specified in abstractNot specified in abstract46711.540.6[7]
10 3-aminopyrrolidine moietyNot specified in abstract< 10< 100~10[6]
11 3-aminopyrrolidine moietyNot specified in abstract< 10< 100~10[6]
24 3-substituted piperizineNot specified in abstract0.5123.1145.3[11]
32 3-substituted piperizineNot specified in abstract1.3115.6311.9[11]
Experimental Protocols

PARP Inhibition Assay

The inhibitory activity of the compounds against PARP-1 and PARP-2 was determined using a commercially available chemiluminescent assay kit.

  • Enzyme and Substrate Preparation: Recombinant human PARP-1 or PARP-2 enzyme, activated DNA, and biotinylated NAD+ were prepared in the assay buffer.

  • Compound Incubation: The test compounds at various concentrations were pre-incubated with the enzyme mixture.

  • Reaction Initiation: The reaction was initiated by adding the biotinylated NAD+.

  • Detection: After incubation, the amount of biotinylated ADP-ribose incorporated was quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: The luminescence signal was measured, and the IC50 values were calculated from the dose-response curves.

Logical Relationship Diagram

G A This compound Core B Substitution at N1/N3 A->B is modified by C Introduction of Basic Moieties (e.g., aminopyrrolidine, piperizine) B->C involves D Increased Potency and/or Selectivity for PARP-1/2 C->D leads to E Interaction with AD Site D->E is due to

Caption: Key SAR determinants for PARP inhibition.

References

Navigating the Maze: A Comparative Guide to In Silico ADMET Analysis of Quinazolin-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinazolin-2,4-dione scaffold stands out as a "privileged structure" due to its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. Early and reliable prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is therefore paramount. This guide provides a comprehensive comparison of in silico tools for ADMET analysis, specifically tailored for researchers working with quinazolin-2,4-dione derivatives. We will delve into the causality behind experimental choices in the virtual realm and provide a practical workflow for generating a robust in silico ADMET profile.

The Quinazolin-2,4-dione Scaffold and the Imperative of Early ADMET Assessment

The versatility of the quinazolin-2,4-dione core allows for extensive chemical modifications, leading to the synthesis of large libraries of derivatives.[1][2] This structural diversity, while advantageous for exploring structure-activity relationships (SAR), also necessitates a high-throughput method to assess drug-likeness and potential pharmacokinetic liabilities. In silico ADMET prediction offers a rapid and cost-effective approach to triage these derivatives, prioritizing those with the most promising profiles for synthesis and further in vitro and in vivo testing.[3][4]

A Comparative Overview of In Silico ADMET Prediction Tools

Several computational tools are available to predict ADMET properties, ranging from free web-based servers to sophisticated commercial software. The choice of tool often depends on the specific research question, the desired level of detail, and available resources. Below is a comparison of some commonly utilized platforms in the context of quinazolin-2,4-dione research.

Tool/PlatformKey FeaturesAccessibilityRelevant Applications for Quinazolin-2,4-diones
SwissADME User-friendly web interface, provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Includes the "Bioavailability Radar" for a quick visual assessment.Web-based (Free)Often used for initial screening of drug-likeness and physicochemical properties of newly designed quinazolin-2,4-dione derivatives.[5]
pkCSM Predicts a wide range of pharmacokinetic and toxicity endpoints, including absorption (intestinal, skin), distribution (BBB penetration, plasma protein binding), metabolism (CYP inhibition/substrate), excretion (total clearance), and toxicity (AMES, hERG inhibition).Web-based (Free)Useful for obtaining a broad ADMET profile of quinazolin-2,4-dione derivatives, as demonstrated in various studies.[5]
ADMETlab 3.0 A comprehensive online platform for ADMET prediction with a large dataset of compounds for model training. It offers predictions for a wide array of ADMET-related properties and includes features for similarity searching and substructure analysis.Web-based (Free)Employed in studies to assess the druggability and pharmacokinetic profiles of novel quinazolin-4(3H)-one and related derivatives.[6]
ADMET-AI A fast and accurate web-based tool that uses machine learning models, specifically graph neural networks, to predict a comprehensive set of ADMET properties. It allows for batch predictions of up to 1,000 molecules.Web-based (Free)Ideal for high-throughput screening of large libraries of quinazolin-2,4-dione derivatives to quickly filter for compounds with favorable ADMET profiles.[7]
ADMET Predictor® A commercial software platform that offers highly accurate predictions for over 175 ADMET and physicochemical properties. It integrates with other software for more advanced modeling like PBPK simulations.CommercialSuited for in-depth lead optimization of promising quinazolin-2,4-dione candidates where high accuracy and detailed mechanistic insights are required.[8][9]
ProTox-II A web server for the prediction of various toxicity endpoints, including oral toxicity, organ toxicity (hepatotoxicity), and toxicological pathways.Web-based (Free)A valuable tool for specifically assessing the potential toxicity of quinazolin-2,4-dione derivatives early in the discovery process.

Experimental Protocol: A Step-by-Step In Silico ADMET Workflow for a Quinazolin-2,4-dione Derivative

This protocol outlines a generalized workflow for conducting an in silico ADMET analysis of a hypothetical quinazolin-2,4-dione derivative. This process is designed to be a self-validating system by cross-referencing predictions from multiple tools.

Objective: To generate a comprehensive in silico ADMET profile of a novel quinazolin-2,4-dione derivative to guide its prioritization for synthesis and experimental testing.

Materials:

  • 2D structure of the quinazolin-2,4-dione derivative in a compatible format (e.g., SMILES, SDF).

  • Access to the in silico tools listed in the comparison table.

Methodology:

  • Structure Preparation:

    • Draw the 2D structure of the quinazolin-2,4-dione derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to the SMILES (Simplified Molecular Input Line Entry System) format. This is a universal format accepted by most in silico tools.

  • Initial Drug-Likeness and Physicochemical Property Assessment (SwissADME):

    • Navigate to the SwissADME web server.

    • Paste the SMILES string of the compound into the input box.

    • Run the prediction.

    • Analysis:

      • Examine Lipinski's Rule of Five violations. Quinazolin-2,4-dione derivatives with zero or one violation are generally considered to have better oral bioavailability prospects.[6]

      • Assess the physicochemical properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors.

      • Evaluate the "Bioavailability Radar" for a rapid visual assessment of drug-likeness.

  • Comprehensive Pharmacokinetic and Toxicity Profiling (pkCSM & ADMETlab 3.0):

    • Submit the SMILES string to both the pkCSM and ADMETlab 3.0 web servers.

    • Analysis (Absorption):

      • Check the predicted Caco-2 permeability and human intestinal absorption values. Higher values suggest better absorption from the gut.

    • Analysis (Distribution):

      • Evaluate the Blood-Brain Barrier (BBB) permeability prediction. This is crucial if the target is within the central nervous system.

      • Assess the plasma protein binding prediction. High plasma protein binding can reduce the free concentration of the drug available to act on the target.

    • Analysis (Metabolism):

      • Investigate the predictions for cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

    • Analysis (Excretion):

      • Examine the predicted total clearance. This value gives an indication of how quickly the compound is removed from the body.

    • Analysis (Toxicity):

      • Check for AMES toxicity (mutagenicity) and hERG I inhibition (cardiotoxicity). Positive predictions in these areas are significant red flags.

  • Cross-Validation and Data Integration:

    • Compare the predictions obtained from SwissADME, pkCSM, and ADMETlab 3.0.

    • Look for consensus in the predictions. For example, if multiple tools predict poor intestinal absorption, this finding has a higher degree of confidence.

    • Summarize the key findings in a structured table for easy comparison across multiple derivatives.

Visualization of the In Silico ADMET Workflow

The following diagram illustrates the logical flow of the described in silico ADMET analysis.

ADMET_Workflow cluster_input Input cluster_screening Initial Screening cluster_profiling Comprehensive Profiling cluster_analysis Analysis & Decision start Quinazolin-2,4-dione Derivative (SMILES) swissadme SwissADME start->swissadme pkcsm pkCSM start->pkcsm admetlab ADMETlab 3.0 start->admetlab cross_validation Cross-Validation & Data Integration swissadme->cross_validation pkcsm->cross_validation admetlab->cross_validation prioritization Prioritization for Synthesis cross_validation->prioritization

Caption: In silico ADMET analysis workflow for quinazolin-2,4-dione derivatives.

Interplay of Key ADMET Properties

Understanding the relationships between different ADMET properties is crucial for a holistic assessment of a drug candidate. The following diagram illustrates some of these key interactions.

ADMET_Interactions cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Solubility Solubility Permeability Permeability Solubility->Permeability PPB Plasma Protein Binding Permeability->PPB BBB_Penetration BBB Penetration CYP_Metabolism CYP Metabolism PPB->CYP_Metabolism Clearance Clearance CYP_Metabolism->Clearance Hepatotoxicity Hepatotoxicity CYP_Metabolism->Hepatotoxicity Cardiotoxicity Cardiotoxicity Clearance->Cardiotoxicity Mutagenicity Mutagenicity

Caption: Interrelationships between key ADMET properties.

Conclusion and Future Perspectives

The in silico ADMET analysis of quinazolin-2,4-dione derivatives is an indispensable step in the early stages of drug discovery. By leveraging a suite of computational tools, researchers can make more informed decisions, reduce the number of synthesized compounds, and ultimately increase the efficiency of the drug development pipeline. While in silico predictions are not a substitute for experimental validation, they provide a robust framework for prioritizing candidates with a higher probability of success. As machine learning and artificial intelligence models continue to evolve, the accuracy and predictive power of these tools are expected to improve, further solidifying their role in the quest for novel therapeutics based on the versatile quinazolin-2,4-dione scaffold.[7]

References

Comparative Molecular Docking Analysis of 6-Chloroquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-Chloroquinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, largely attributed to their ability to effectively bind to and modulate the function of various protein targets. This guide provides a comparative analysis of molecular docking studies on this compound and its derivatives, offering insights into their therapeutic potential. The data presented herein is compiled from various studies to facilitate a comprehensive understanding of their structure-activity relationships.

Comparative Docking Performance

The following tables summarize the molecular docking scores and biological activities of various chloro-substituted quinazolinone derivatives against key protein targets implicated in cancer and other diseases. While direct comparative studies for this compound are limited, the data for structurally related compounds provide valuable insights into the potential interactions and efficacy of this chemical class.

Table 1: Molecular Docking and Biological Activity Data for Chloro-Substituted Quinazolinone Derivatives against PI3K

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key InteractionsBiological Activity (IC50)Reference
3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives PI3KδN/A--H-bond with Val828Compound 5d : 1.24 ± 0.03 µM[1]
Compound 5c : 8.27 ± 0.19 µM[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides PI3KαN/A--Engages with key binding residuesCompound 19 : 17.0 µM (Caco-2), 5.3 µM (HCT-116)[2]
Compound 21 : 18.9 µM (Caco-2), 4.9 µM (HCT-116)[2]
Dimorpholinoquinazoline-based derivatives PI3KαN/A--Selective inhibition of PI3Kα isoformCompound 7c inhibits phosphorylation of Akt, mTOR, and S6K at 125-250 nM[3][4]

Table 2: Molecular Docking and Biological Activity Data for Chloro-Substituted Quinazoline Derivatives against EGFR and VEGFR-2

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Key InteractionsBiological Activity (IC50)Reference
2-chloro-4-anilino-quinazoline derivatives EGFR1M17-H-bond with conserved Glu and Asp residuesCompound 8o was ~11-fold more potent than prototype 7 [5]
VEGFR-2N/A-H-bond with conserved Glu and Asp residuesCompound 8o was ~7-fold more potent than prototype 7 [5]
6-iodoquinazoline derivatives EGFR (T790M)N/A--Compound 9c : 0.22 µM[6]
VEGFR-2N/A--Compound 9c : 0.85 µM[6]

Table 3: Molecular Docking Data for Quinazolin-2,4-dione Hybrids against Bacterial Targets

Compound/Derivative SeriesTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interactions
Quinazolin-2,4-dione hybrids S. aureus tyrosyl-tRNA synthetase1JII-Interactions with key residues in the active site
Quinazolin-2,4-dione derivatives Dihydrofolate reductase2W9S-Interactions with active site residues
Eukaryotic initiation factor 2 α1Q46-Interactions with active site residues

Experimental Protocols

The methodologies for molecular docking studies cited in this guide generally adhere to a standardized computational workflow.

Protein and Ligand Preparation
  • Protein Structure Preparation : The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.

  • Ligand Structure Preparation : The two-dimensional structures of the this compound derivatives and other small molecules are drawn using chemical drawing software such as ChemDraw or Marvin Sketch. These 2D structures are then converted to three-dimensional formats. To obtain stable, low-energy conformations, the ligands undergo energy minimization using force fields like MMFF94 or CHARMm.

Molecular Docking Simulation
  • Software : Commonly used software for molecular docking includes AutoDock, AutoDock Vina, PyRx, and Molegro Virtual Docker.

  • Grid Box Definition : A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and center of the grid are typically determined based on the coordinates of the co-crystallized ligand or by using active site prediction tools.

  • Docking Algorithm : The chosen docking software employs a specific algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations, orientations, and positions of the ligand within the defined active site.

  • Scoring Function : The software calculates the binding affinity for each docked pose, which is typically expressed as a docking score or binding energy in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable and stable interaction.

Analysis of Results

The docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the intermolecular interactions. Key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the quinazolinone derivative and the amino acid residues of the target protein are identified. This analysis provides crucial insights into the structural basis of the observed biological activity and guides further lead optimization.

Visualizing the Molecular Landscape

To better understand the biological context of the protein targets, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for molecular docking.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Box Define Grid Box (Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Scoring Calculate Binding Affinity (Scoring Function) Docking->Scoring Visualization Visualize Docked Poses (e.g., PyMOL) Scoring->Visualization Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) Visualization->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization

Experimental Workflow for Molecular Docking.

EGFR_signaling_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Cell Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus

EGFR Signaling Pathway.

PI3K_Akt_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN (Inhibitor) PIP3->PTEN PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN->PIP2

PI3K/Akt Signaling Pathway.

References

comparative efficacy of 6-substituted vs 7-substituted quinazolinediones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 6-Substituted vs. 7-Substituted Quinazolinediones in Oncology Research

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors. The substitution pattern on the quinazoline ring plays a pivotal role in determining the biological activity and selectivity of these compounds. This guide provides a comparative overview of the efficacy of 6-substituted versus 7-substituted quinazolinediones, focusing on their anticancer properties, with supporting data from preclinical studies.

Comparative Efficacy Overview

Quinazolinedione derivatives have been extensively investigated as inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers. The position of substituents on the quinazoline ring significantly influences their interaction with the target protein's binding site.

6-Substituted Quinazolinediones have been a major focus of drug development, leading to several clinically approved EGFR inhibitors.[1] Substitution at the 6-position is often crucial for potent and selective inhibition of EGFR. These compounds have demonstrated significant antitumor activity against cancer cell lines harboring EGFR mutations.[1][2]

7-Substituted Quinazolinediones , while also explored for their therapeutic potential, have a more varied profile of biological activities, including antibacterial and anticancer effects.[3][4] In the context of oncology, 7-substituted analogues have also been investigated as kinase inhibitors, though perhaps less extensively than their 6-substituted counterparts for EGFR inhibition.

The following sections present a detailed comparison of their reported biological activities, supported by experimental data and methodologies.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative 6-substituted and 7-substituted quinazolinedione derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of 6-Substituted Quinazolinediones

CompoundSubstitution at C6Target Cell LineIC50 (µM)Reference
Compound 4mAryloxylN87 (HER2)0.0063[1]
Compound 4mAryloxylH1975 (EGFR T790M/L858R)0.0075[1]
Compound 4mAryloxylA549 (EGFR WT)29.9[1]
Compound 452-aminobenzo[d]thiazol-5-ylA5490.44[2]
Compound 11g3-methyl-4-(2-alkyl-4-oxoquinazolin-3(4H)-yl)phenoxyMCF-7Not specified, but showed highest activity[5]
Compound 11g3-methyl-4-(2-alkyl-4-oxoquinazolin-3(4H)-yl)phenoxyHeLaNot specified, but showed highest activity[5]
Compound VIIaBromoMCF-7Not specified, but superior to Gefitinib
Compound XIViBromoA5492.47

Table 2: In Vitro Anticancer Activity of 7-Substituted Quinazolinediones

CompoundSubstitution at C7Target Cell LineIC50 (µM)Reference
Compound 18e*4-(4-methylpiperazin-1-yl)benzylGram-positive & Gram-negative bacteriaMIC: 1-4 µg/mL[3][4]
Compound 1 Schiff baseMCF-76.246[6]
Compound 2Schiff baseMCF-75.910[6]

*Note: Compound 18e is an antibacterial agent, and its data is presented as Minimum Inhibitory Concentration (MIC). **Note: The exact substitution position on the quinazoline ring for compounds 1 and 2 is not explicitly defined as C7 in the abstract but are discussed in the context of substituted quinazolines.

Experimental Protocols

The data presented in the tables above were generated using standard in vitro cell-based assays. The general methodologies are outlined below.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5]

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing MTT solution.

  • The cells are incubated further to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by quinazolinediones and a typical experimental workflow for evaluating their anticancer activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazolinedione Quinazolinedione Inhibitor Quinazolinedione->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of quinazolinediones.

Anticancer_Drug_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of 6- and 7-substituted quinazolinediones Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) MTT_Assay->Kinase_Assay Potent compounds Western_Blot Western Blot for Signaling Proteins Kinase_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis Xenograft Tumor Xenograft Model Apoptosis->Xenograft Lead compounds

Caption: Experimental workflow for evaluating anticancer quinazolinediones.

Concluding Remarks

The available literature strongly supports the potential of both 6- and 7-substituted quinazolinediones as anticancer agents. The 6-substituted derivatives, in particular, have been extensively optimized as EGFR inhibitors, leading to highly potent compounds with nanomolar efficacy against specific cancer cell lines.[1] The data for 7-substituted quinazolinediones in oncology is less extensive but indicates promising activity that warrants further investigation.[6]

References

A Comparative Guide to the Biological Activity of Quinazoline-2,4(1H,3H)-dione Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of isomers of substituted quinazoline-2,4(1H,3H)-diones, focusing on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the structure-activity relationships (SAR) governed by isomeric variations.

Anticancer Activity: A Tale of Positional Isomerism

The position of substituents on the quinazoline-2,4(1H,3H)-dione core plays a critical role in determining the anticancer potency and selectivity of these compounds. While direct head-to-head comparisons of a wide range of isomers are limited in the literature, analysis of various derivatives allows for an insightful examination of the impact of positional isomerism. The primary mechanisms of anticancer action for these derivatives include the inhibition of key enzymes such as poly(ADP-ribose)polymerase (PARP), and receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3]

Comparative Cytotoxicity of Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinazoline-2,4(1H,3H)-dione derivatives against different human cancer cell lines. The data is presented to highlight the influence of substituent placement on biological activity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative 1 6,7-DimethoxyMultipleGenerally lower potency[4]
Derivative 2 6-BromoMCF-7 (Breast)15.85 ± 3.32[5]
Derivative 3 3-ArylHCT-116 (Colon)1.184[2]
Compound 4b 3-SubstitutedHCT-116 (Colon)< 1[2]
Compound 4e 3-SubstitutedHCT-116 (Colon)Higher than 4b[2]
Compound 11 3-Amino pyrrolidineMX-1 (Breast)3.02[6]

Key Observations:

  • Influence of Halogen Position: Studies on halo-substituted derivatives indicate that the position of the halogen atom significantly impacts cytotoxic activity. For instance, a bromo substituent at the 6-position confers notable activity against breast cancer cells.[5]

  • Role of N-3 Substitution: A wide variety of substitutions at the N-3 position have been explored, with many demonstrating potent anticancer effects. The nature of the substituent at this position is a key determinant of activity.[2]

  • Impact of Benzene Ring Substitution: The substitution pattern on the fused benzene ring also modulates activity. For example, dimethoxy substitution at the 6 and 7 positions has been investigated, though it may lead to lower potency compared to other substitutions.[4]

Anti-Inflammatory Activity: Modulating the Inflammatory Response

Quinazoline-2,4(1H,3H)-dione derivatives have also emerged as promising anti-inflammatory agents. A common method to evaluate this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of chronic inflammation.

Comparative Inhibition of Nitric Oxide Production
Compound IDSubstitution PatternAssay SystemIC50 (µM)Reference
Norsesterterpene Peroxide 1 (Reference Compound)LPS-activated RAW 264.77.4[7]
Norsesterterpene Peroxide 6 (Reference Compound)LPS-activated RAW 264.79.9[7]

Structure-Activity Relationship Insights:

While specific comparative data for quinazoline-2,4(1H,3H)-dione isomers in anti-inflammatory assays is not abundant in the reviewed literature, general SAR principles from related heterocyclic compounds suggest that:

  • The electronic nature and steric bulk of substituents on the aromatic ring can influence the interaction with molecular targets in the inflammatory cascade.

  • The lipophilicity of the molecule, which can be altered by the position and type of substituent, affects cell permeability and, consequently, biological activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of quinazoline-2,4(1H,3H)-dione isomers.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (quinazoline-2,4(1H,3H)-dione isomers) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol describes the measurement of nitric oxide production in LPS-activated RAW 264.7 macrophages.[11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • 96-well culture plates

  • Test compounds (quinazoline-2,4(1H,3H)-dione isomers) dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 30 minutes.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours to induce NO production.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the biological activities of quinazoline-2,4(1H,3H)-dione derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Quinazoline-2,4-dione Isomers cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) synthesis->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for comparing the biological activity of quinazoline-2,4(1H,3H)-dione isomers.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinazolinone Quinazoline-2,4-dione Derivative Quinazolinone->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-2,4(1H,3H)-dione derivatives.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->DestructionComplex Inhibits BetaCatenin_on β-catenin (stabilized) TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Enters Nucleus & Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Quinazolinone Quinazoline-2,4-dione Derivative Quinazolinone->DestructionComplex Modulates?

Caption: Overview of the canonical Wnt signaling pathway, a potential target for quinazoline-2,4(1H,3H)-dione derivatives.

cmet_vegfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR2 Binds Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Quinazolinone Quinazoline-2,4-dione Derivative Quinazolinone->cMet Inhibits Quinazolinone->VEGFR2 Inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by quinazoline-2,4(1H,3H)-dione derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Chloroquinazoline-2,4(1H,3H)-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloroquinazoline-2,4(1H,3H)-dione, a chlorinated organic compound. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all personal protective equipment (PPE) requirements. Standard PPE includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, as a chlorinated organic compound, requires specialized waste management procedures. Chlorinated organic residues are often toxic and non-biodegradable, necessitating disposal methods that prevent environmental contamination.[1]

  • Waste Segregation: It is crucial to collect this compound waste separately from non-halogenated organic waste.[2] Mixing these waste streams can complicate the disposal process and increase costs.[2]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene.[3]

    • The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".

    • Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[3]

    • Do not overfill the container; a fill level of less than 90% is recommended to allow for expansion.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste, including its composition and quantity.

  • Disposal Method: The primary and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration.[1][4][5] This process decomposes the waste into less harmful gaseous byproducts, which are then treated to prevent atmospheric pollution.[1] Traditional disposal methods such as landfilling are generally prohibited for this class of compounds.[1]

Quantitative Data Summary

ParameterGuidelineSource
Halogenated Compound Proportion in Non-halogenated Waste Must be < 2% to be considered non-halogenated solvent waste.[3]
Container Fill Level Should not exceed 90% of the container's capacity.[3]

Experimental Protocols

The recommended disposal procedures are based on established safety protocols for handling hazardous chemical waste and are not derived from specific experimental results. The core principle is the complete and permanent destruction of the hazardous material in a controlled and environmentally sound manner.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Identify Waste as This compound B Segregate from Non-Halogenated Waste A->B C Use Designated Labeled Hazardous Waste Container B->C D Store Securely in Waste Accumulation Area C->D E Contact EHS for Waste Pickup D->E F High-Temperature Incineration (Approved Facility) E->F

Caption: Disposal Workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of 6-Chloroquinazoline-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Chloroquinazoline-2,4(1H,3H)-dione, a compound often utilized in medicinal chemistry and drug discovery. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified with the following hazards:

  • Harmful if swallowed (Acute Oral Toxicity, Category 4).[1]

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1][2][3]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[1][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1][2][3]

These classifications, based on the Globally Harmonized System (GHS), underscore the necessity of stringent adherence to safety protocols to prevent accidental exposure. The signal word for this compound is "Warning".

Core Safety Directive: Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety goggles with a complete seal around the eyes. A face shield is recommended in addition to goggles.[4]Two pairs of powder-free, chemically resistant gloves (e.g., nitrile).[5][6] The outer glove should be removed and disposed of after handling.A clean, buttoned laboratory coat. For larger quantities or where significant dust generation is possible, a disposable gown is recommended.[5]All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]
Preparing Solutions Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[4]Chemically resistant gloves (e.g., nitrile).[5]Laboratory coat. A chemically resistant apron is recommended over the lab coat.[5]Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Running Reactions Chemical safety goggles.Chemically resistant gloves.Laboratory coat.All reactions should be carried out in a well-ventilated area, preferably within a fume hood.[4]
Post-Experiment Cleanup Chemical safety goggles.Chemically resistant gloves.Laboratory coat.Not generally required if surfaces are wiped down and not generating aerosols.

Causality Behind PPE Choices:

  • Double Gloving: This practice is crucial, especially when working with potent or hazardous compounds. It provides a backup barrier in case the outer glove is compromised and helps to prevent the transfer of contamination outside of the primary engineering control (e.g., fume hood).[6][7]

  • Powder-Free Gloves: The powder on standard gloves can absorb chemical particles, leading to wider contamination of the laboratory and increasing the risk of inhalation or skin contact.[6][7]

  • Chemical Fume Hood: This is the most critical piece of engineering control for preventing respiratory exposure to airborne particles of this compound.

Operational Plan for Safe Handling: A Step-by-Step Protocol

A systematic and well-documented workflow is essential for ensuring safety and reproducibility.

1. Preparation and Pre-Handling Checklist:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.[5]

  • Assemble all Materials: Ensure all necessary equipment, including spatulas, glassware, solvents, and waste containers, are present and clean within the designated area before introducing the compound.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[4][5]

2. Handling the Compound:

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it carefully to minimize the creation of dust.[5] Conduct this process within the fume hood.

  • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[4]

  • During the Experiment: Keep all containers with the compound clearly labeled and sealed when not in use.[5] Avoid any direct contact with skin, eyes, and clothing.[5]

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the compound. Use an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Emergency Response and Disposal Plan

Emergency Procedures:

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with plenty of water.[4] Remove all contaminated clothing and shoes.[4][8] Wash the skin with soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[4][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.[2]

Chemical Spill Response Workflow:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill Is it minor or major? evacuate->assess minor_spill Minor Spill (Small, Contained) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained) assess->major_spill Major ppe Don Appropriate PPE (Double gloves, goggles, lab coat, respirator if needed) minor_spill->ppe ehs Contact Environmental Health & Safety (EHS) Immediately major_spill->ehs contain Contain the Spill Use absorbent pads or granules ppe->contain neutralize Neutralize (if applicable) & Absorb contain->neutralize cleanup Clean Up Residue Use appropriate solvent and wipes neutralize->cleanup dispose Dispose of all contaminated materials in a labeled hazardous waste container cleanup->dispose decontaminate Decontaminate the Area & Equipment dispose->decontaminate report Report the Incident (To Lab Supervisor/EHS) decontaminate->report end End of Response report->end ehs->evacuate Follow EHS instructions

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan:

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated gloves, wipes, and disposable labware, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[4]

  • Waste Segregation: Do not mix this waste stream with other incompatible waste.[4]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Never dispose of chemical waste down the drain.[8][9]

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-Chloroquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.